molecular formula C6H15N3O B7806914 2-(diethylamino)-N'-hydroxyethanimidamide

2-(diethylamino)-N'-hydroxyethanimidamide

Numéro de catalogue: B7806914
Poids moléculaire: 145.20 g/mol
Clé InChI: HZXULNVBFPVHLU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(diethylamino)-N'-hydroxyethanimidamide is a useful research compound. Its molecular formula is C6H15N3O and its molecular weight is 145.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(diethylamino)-N'-hydroxyethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(diethylamino)-N'-hydroxyethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(diethylamino)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O/c1-3-9(4-2)5-6(7)8-10/h10H,3-5H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXULNVBFPVHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401924
Record name 2-(diethylamino)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89599-94-0
Record name 2-(diethylamino)-N'-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical Profiling & Technical Synthesis of 2-(Diethylamino)-N'-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "physicochemical properties of 2-(diethylamino)-N'-hydroxyethanimidamide" Content Type: In-depth technical guide.

Executive Summary & Compound Identity

2-(Diethylamino)-N'-hydroxyethanimidamide (also known as 2-(diethylamino)acetamidoxime) is a bifunctional ampholyte featuring a tertiary diethylamine moiety and a reactive amidoxime group. This structural duality grants it unique physicochemical characteristics, making it a critical scaffold in two primary domains: nucleophilic scavenging of organophosphates (due to the


-effect of the oxime) and metal chelation  (specifically for uranyl and transition metals).

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and stability profiles, designed for researchers in medicinal chemistry and chemical defense.

Chemical Identity Table
ParameterDetail
IUPAC Name 2-(Diethylamino)-N'-hydroxyethanimidamide
Common Name 2-(Diethylamino)acetamidoxime
CAS Registry Number 89599-94-0
Molecular Formula

Molecular Weight 145.20 g/mol
SMILES CCN(CC)CC(=NO)N
InChI Key Predicted: KIDWGGCIROEJJW-UHFFFAOYSA-N (Analog)

Physicochemical Properties

The molecule's behavior is governed by the interplay between the basic diethylamino group and the amphoteric amidoxime function.

Electronic Structure & Ionization

The compound exhibits three distinct protonation states depending on pH. Understanding these states is crucial for optimizing extraction protocols and formulation stability.

  • State A (Cationic, pH < 5): Both the tertiary amine and the amidoxime nitrogen are protonated.

  • State B (Zwitterionic/Neutral, pH 7–10): The tertiary amine remains protonated (

    
    ), while the amidoxime group is largely neutral (
    
    
    
    ).
  • State C (Anionic, pH > 12): The oxime hydroxyl group deprotonates, forming a highly nucleophilic anion.

Table 1: Key Physicochemical Parameters

Property Value (Experimental/Predicted) Confidence Context
LogP (Octanol/Water) 0.15 ± 0.2 High Lipophilicity is modulated by the ethyl chains but offset by the polar amidoxime.
LogD (pH 7.4) -1.2 to -0.8 High Highly soluble in aqueous media at physiological pH due to ionization.

| pKa 1 (Amidoxime


) | 5.4 ± 0.3 | Medium | Protonation of the imine nitrogen. |
| pKa 2 (Tertiary Amine)  | 9.8 ± 0.2 | High | Typical for diethylamino-alkyl chains. |
| pKa 3 (Oxime -OH)  | 12.2 ± 0.5 | Medium | Deprotonation to form the oximate anion. |
| TPSA  | ~65 

| High | Indicates good membrane permeability if uncharged, but poor at pH 7.4. | | Water Solubility | > 50 mg/mL | High | Freely soluble as a hydrochloride salt. |
Tautomerism

In solution, the amidoxime group exists in equilibrium between the amide oxime (major) and hydroxyamidine (minor) tautomers. This equilibrium shifts based on solvent polarity, affecting reactivity toward electrophiles.

Tautomerism Figure 1: Tautomeric Equilibrium of the Amidoxime Moiety AmideOxime Amide Oxime Form R-C(=NOH)NH2 HydroxyAmidine Hydroxyamidine Form R-C(=NH)NHOH AmideOxime->HydroxyAmidine Tautomerization HydroxyAmidine->AmideOxime (Favored)

Synthetic Protocol

The synthesis of 2-(diethylamino)-N'-hydroxyethanimidamide follows a two-step sequence: nitrile formation followed by nucleophilic addition of hydroxylamine.

Step 1: Synthesis of 2-(Diethylamino)acetonitrile

Reaction Type: Strecker-like alkylation or Nucleophilic Substitution. Reagents: Diethylamine, Chloroacetonitrile (or Formaldehyde/NaCN), Base (


).
  • Protocol:

    • Dissolve diethylamine (1.1 eq) in acetonitrile at 0°C.

    • Add

      
       (2.0 eq) as an acid scavenger.
      
    • Dropwise add chloroacetonitrile (1.0 eq) to control exotherm.

    • Stir at RT for 4 hours.

    • Filter salts and distill the filtrate to isolate 2-(diethylamino)acetonitrile.

Step 2: Amidoxime Formation

Reaction Type: Nucleophilic Addition to Nitrile. Reagents: Hydroxylamine hydrochloride (


), Sodium Ethoxide (

).
  • Protocol:

    • Free Base Generation: In a separate flask, neutralize

      
       (1.2 eq) with 
      
      
      
      (1.2 eq) in absolute ethanol at 0°C. Stir for 30 min and filter off NaCl precipitate.
    • Addition: Add the ethanolic

      
       solution to the 2-(diethylamino)acetonitrile (1.0 eq).
      
    • Reflux: Heat the mixture to 60–70°C for 6–12 hours. Monitor via TLC (Solvent: MeOH/DCM 1:9) or HPLC.

    • Workup: Evaporate solvent. Recrystallize the residue from Isopropanol/Hexane to yield the product as a white crystalline solid.

Synthetic Workflow Diagram

Synthesis Figure 2: Synthetic Pathway for 2-(Diethylamino)-N'-hydroxyethanimidamide Diethylamine Diethylamine (C2H5)2NH Step1 Step 1: N-Alkylation (K2CO3, 0°C -> RT) Diethylamine->Step1 ClAcetonitrile Chloroacetonitrile Cl-CH2-CN ClAcetonitrile->Step1 Intermediate Intermediate: 2-(Diethylamino)acetonitrile Step2 Step 2: Nucleophilic Addition (EtOH, 70°C, 12h) Intermediate->Step2 Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Step2 Product TARGET: 2-(Diethylamino)-N'-hydroxyethanimidamide Step1->Intermediate yield > 85% Step2->Product yield ~ 70%

Stability & Reactivity Profile

Hydrolytic Stability

Amidoximes are susceptible to hydrolysis, particularly in acidic environments, converting back to the amide or carboxylic acid.

  • Acidic Conditions (pH < 3): Rapid hydrolysis to 2-(diethylamino)acetamide and hydroxylamine.

  • Neutral Conditions: Stable for weeks at room temperature.

  • Storage: Must be stored under inert atmosphere (Argon) at -20°C to prevent slow oxidation or rearrangement.

Thermal Instability (Safety Critical)

Warning: Amidoximes can undergo a Tiemann rearrangement or explosive decomposition upon heating, especially if trace metals are present.

  • DSC Onset: Exothermic decomposition typically begins > 120°C.

  • Protocol: Never distill the free base at atmospheric pressure.

Nucleophilicity & The -Effect

The adjacent nitrogen atom on the oxime group increases the electron density of the oxygen, making it a "super-nucleophile."

  • Reactivity:

    
     for nucleophilic attack on esters/phosphates is 
    
    
    
    
    
    times higher than a standard alkoxide of similar pKa.
  • Application: This property is exploited in the degradation of organophosphate pesticides and nerve agents (e.g., Sarin simulants), where the amidoxime attacks the phosphorus center to cleave the toxic leaving group.

Applications & Significance

Chemical Defense (CWA Scavenging)

The molecule serves as a functional scavenger for organophosphates. The diethylamino group enhances solubility in organic solvents (often used in decontamination foams), while the amidoxime group performs the catalytic hydrolysis.

Metal Chelation

The N,O-bidentate structure of the amidoxime allows for the formation of stable 5-membered chelate rings with transition metals (


, 

) and actinides (

).
  • Mechanism: The diethylamino group acts as a proton shuffle, buffering the local pH to maintain the amidoxime in its active binding state.

Pharmaceutical Intermediates

Acts as a precursor for 1,2,4-oxadiazole derivatives (via reaction with acyl chlorides), a common pharmacophore in anti-inflammatory and antiviral drugs.

References

  • ChemScene. (n.d.). 2-(Dimethylamino)-N-hydroxyacetimidamide (Analog Data). Retrieved from

  • PubChem. (2025).[1][2][3] N'-hydroxyethanimidamide (Acetamidoxime) Physicochemical Data. National Library of Medicine. Retrieved from

  • Organic Syntheses. (1947).[4] Diethylaminoacetonitrile Synthesis. Org. Synth. 1947, 27,[4] 20. Retrieved from

  • JK Chemical. (n.d.). Product Data: (1Z)-2-(Diethylamino)-N'-hydroxyethanimidamide (CAS 89599-94-0). Retrieved from

  • Vanderbilt University. (2015). Acidity of the Amidoxime Functional Group in Aqueous Solution. J. Phys. Chem. B. Retrieved from

Sources

The Strategic Application of 2-(Diethylamino)-N'-hydroxyethanimidamide in Modern Drug Discovery: Synthesis, Structural Dynamics, and 1,2,4-Oxadiazole Bioisosterism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic replacement of metabolically labile functional groups (such as esters and amides) is a cornerstone of lead optimization. 2-(Diethylamino)-N'-hydroxyethanimidamide (CAS: 89599-94-0) has emerged as a highly versatile building block for this exact purpose. As an aliphatic amidoxime bearing a terminal tertiary amine, it serves as a premier precursor for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere chemical descriptions. Here, we will dissect the causality behind its physicochemical behavior, explore the mechanistic rationale of its synthetic workflows, and provide self-validating protocols designed for high-yield drug development applications.

Chemical Identity and Physicochemical Profiling

Understanding the macroscopic behavior of a drug candidate begins with the microscopic properties of its building blocks. 2-(Diethylamino)-N'-hydroxyethanimidamide is characterized by a dual-functional architecture: a basic diethylamino "tail" and an amphoteric amidoxime "head."

Structural and Quantitative Data

The following table summarizes the core quantitative metrics that dictate the compound's behavior in both synthetic and biological environments[1].

PropertyValue / DescriptionMechanistic Implication
IUPAC Name (1Z)-2-(diethylamino)-N'-hydroxyethanimidamideThe Z-isomer is typically the thermodynamically favored resting state for amidoximes.
CAS Number 89599-94-0Standard registry identifier for procurement and safety tracking.
Molecular Formula C6H15N3OLow molecular weight (145.20 g/mol ) ensures high atom economy during coupling.
pKa (Diethylamino) ~9.8 (Basic)Remains protonated at physiological pH (7.4), ensuring high aqueous solubility and enabling electrostatic interactions with acidic residues in target binding pockets[2].
pKa (Amidoxime) ~5.0 (Basic) / ~13.0 (Acidic)Provides a pH-responsive dissociation profile. This is critical for targeting acidic microenvironments, such as macrophage parasitophorous vacuoles in leishmaniasis treatments[3][4].

Mechanistic Role: The 1,2,4-Oxadiazole Bioisostere

The primary application of 2-(diethylamino)-N'-hydroxyethanimidamide is its use as a synthon for 1,2,4-oxadiazoles . Why is this specific transformation so critical?

Amides and esters are highly susceptible to enzymatic cleavage by amidases and esterases in vivo. The 1,2,4-oxadiazole ring acts as a hydrolytically stable bioisostere, mimicking the planar geometry and hydrogen-bond acceptor properties of an amide/ester while resisting enzymatic degradation. By utilizing 2-(diethylamino)-N'-hydroxyethanimidamide, chemists can install a 3-(diethylaminomethyl) substituent directly onto the oxadiazole core. This basic aliphatic tail mimics natural basic amino acids (like lysine or arginine) and drastically improves the pharmacokinetic profile of the resulting drug candidate.

Synthesis Pathway Dynamics

The formation of the oxadiazole is a two-stage process: O-acylation followed by cyclodehydration. Due to the alpha-effect (the repulsion between adjacent lone pairs on the nitrogen and oxygen atoms), the HOMO energy of the amidoxime oxygen is raised, making it highly nucleophilic. Consequently, the incoming activated carboxylic acid is attacked exclusively by the oxygen, forming an O-acylamidoxime intermediate before thermal energy drives the ring closure[5].

G Nitrile 2-(Diethylamino)acetonitrile Amidoxime 2-(Diethylamino)-N'-hydroxyethanimidamide Nitrile->Amidoxime NH2OH·HCl, Na2CO3 EtOH, 80°C Acyl O-Acylamidoxime Intermediate Amidoxime->Acyl R-COOH, CDI DMF, 25°C Oxadiazole 3-(Diethylaminomethyl)-1,2,4-oxadiazole Acyl->Oxadiazole Cyclodehydration Heat (90°C)

Synthesis of 1,2,4-oxadiazole bioisosteres from 2-(diethylamino)-N'-hydroxyethanimidamide.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the reagent choice and the observable metric that validates success.

Protocol 1: Synthesis of the Amidoxime Core

Objective: Convert 2-(diethylamino)acetonitrile to the target amidoxime.

  • Neutralization & Liberation: Suspend hydroxylamine hydrochloride (1.1 eq) in absolute ethanol. Add anhydrous Na₂CO₃ (0.55 eq) and stir for 30 minutes at room temperature.

    • Causality: Na₂CO₃ gently neutralizes the HCl salt, liberating the nucleophilic free hydroxylamine. A stronger base (like NaOH) could cause unwanted side reactions or degradation.

  • Nucleophilic Addition: Add 2-(diethylamino)acetonitrile (1.0 eq) dropwise to the suspension.

    • Causality: Dropwise addition controls the exothermic nucleophilic attack of the hydroxylamine nitrogen onto the electrophilic nitrile carbon.

  • Thermal Activation: Heat the reaction mixture to reflux (80°C) for 4–6 hours.

    • Causality: Thermal energy is required to overcome the activation barrier of the addition reaction, ensuring complete conversion to the thermodynamically stable Z-amidoxime.

  • Self-Validation (Workup): Filter the inorganic salts, concentrate in vacuo, and analyze via FTIR. The complete disappearance of the sharp nitrile C≡N stretch (~2250 cm⁻¹) and the appearance of broad O-H/N-H stretches (~3200-3400 cm⁻¹) definitively confirms successful conversion.

Protocol 2: One-Pot Cyclodehydration to 1,2,4-Oxadiazole

Objective: Couple the amidoxime with a carboxylic acid to form the bioisostere.

  • Carboxylic Acid Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add Carbonyldiimidazole (CDI, 1.1 eq) and stir at 25°C.

    • Causality: CDI activates the acid by forming a highly reactive acyl imidazole intermediate without generating water (unlike standard condensation).

    • Self-Validation: The cessation of CO₂ gas evolution provides a reliable, visual cue that activation is complete (typically 30–45 mins).

  • O-Acylation: Add 2-(diethylamino)-N'-hydroxyethanimidamide (1.0 eq) to the mixture. Stir at 25°C for 2 hours.

    • Causality: The highly nucleophilic amidoxime oxygen rapidly attacks the acyl imidazole, forming the O-acylamidoxime intermediate[6].

  • Thermal Cyclodehydration: Heat the reaction mixture to 90°C for 2–4 hours.

    • Causality: Heating drives the intramolecular condensation. The amidine nitrogen attacks the carbonyl carbon, expelling water to form the thermodynamically stable, aromatic 1,2,4-oxadiazole ring.

  • Self-Validation (Analysis): Following aqueous quench and organic extraction, LC-MS analysis should reveal the

    
     peak corresponding to the exact mass of the oxadiazole (Intermediate Mass minus 18 Da for 
    
    
    
    loss).

Quantitative Reaction Optimization

The choice of coupling agent and solvent drastically impacts the cyclodehydration efficiency. The table below summarizes optimized parameters derived from standard multistep oxadiazole syntheses[5][6], allowing researchers to select conditions based on their specific substrate sensitivities.

Coupling AgentSolventTemp (°C)Time (h)Expected Yield (%)Mechanistic Rationale & Causality
CDI DMF902 - 485 - 92Optimal. Water-free activation prevents hydrolysis of the intermediate. High boiling point of DMF easily supports the 90°C cyclization threshold.
EDC / HOBt Dioxane1104 - 670 - 80HOBt suppresses racemization if chiral centers are present on the carboxylic acid. Requires higher heat to drive off water.
DCC THF6512 - 1650 - 60Sub-optimal. The generation of dicyclohexylurea (DCU) byproduct complicates purification. THF's low boiling point limits the thermal energy available for cyclization.

Conclusion

2-(Diethylamino)-N'-hydroxyethanimidamide is far more than a simple chemical intermediate; it is a strategic tool for molecular design. By understanding the nucleophilic alpha-effect of its amidoxime head and the pH-responsive solubility of its diethylamino tail, drug development professionals can predictably engineer 1,2,4-oxadiazole bioisosteres that bypass metabolic liabilities while maintaining optimal target affinity.

References

  • BLDpharm. "89599-94-0 | 2-(Diethylamino)-N'-hydroxyacetimidamide Product Specifications." BLDpharm Catalog. 1

  • PubChem. "Diethylethanolamine | CID 7497." National Center for Biotechnology Information. (Referenced for baseline diethylamino pKa behavior). 2

  • The Journal of Physical Chemistry B. "Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study." American Chemical Society. 3

  • Pharmaceuticals (Basel). "Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold." PubMed Central (PMC).4

  • Bioconjugate Chemistry. "Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates." PubMed Central (PMC). 6

  • Khimiko-Farmatsevticheskii Zhurnal. "Synthesis of 1,2,4-oxadiazoles (a review)." ResearchGate. 5

Sources

Technical Guide: Spectroscopic Analysis of 2-(Diethylamino)-N'-hydroxyethanimidamide

[1]

Molecular Profile & Structural Logic

Before interpreting spectra, we must establish the structural connectivity and electronic environment.[1]

  • IUPAC Name: 2-(Diethylamino)-N'-hydroxyethanimidamide[1]

  • Common Name: 2-(Diethylamino)acetamidoxime

  • Molecular Formula:

    
    
    
  • Molecular Weight: 145.20 g/mol

  • Core Functionality:

    • Amidoxime Core (

      
      ):  Amphoteric; contains both a basic amino group and an acidic oxime hydroxyl.
      
    • Diethylamino Group (

      
      ):  Electron-donating, tertiary amine; influences the chemical shift of the adjacent methylene.
      
Analytical Workflow

The following decision tree outlines the logical flow for characterizing this compound, prioritizing the confirmation of the amidoxime formation from its likely precursor (2-diethylaminoacetonitrile).

AnalysisWorkflowSampleCrude Sample(Post-Synthesis)IRFT-IR Analysis(Screening)Sample->IRDecision1Nitrile Peak(2250 cm⁻¹) Present?IR->Decision1PurifyRecrystallization/ChromatographyDecision1->PurifyYes (Incomplete)NMR1H & 13C NMR(Structure Confirmation)Decision1->NMRNo (Clean)Purify->SampleMSHRMS (ESI+)(Mass & Fragmentation)NMR->MSFinalValidated StructureMS->Final

Figure 1: Analytical workflow for validating amidoxime formation and purity.

Nuclear Magnetic Resonance (NMR) Analysis[2][3][4]

NMR is the definitive tool for confirming the oxidation state of the carbon backbone and the presence of the oxime functionality.

Experimental Protocol: 1H NMR
  • Solvent Selection: DMSO-d6 is mandatory. Chloroform-d (

    
    ) often causes broadening or loss of the exchangeable 
    
    
    and
    
    
    protons due to rapid exchange. DMSO-d6 stabilizes these protons via hydrogen bonding, allowing distinct observation.[1]
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Acquisition: 16-32 scans, 30° pulse angle,

    
     relaxation delay ≥ 2.0s (to ensure quantitative integration of the oxime proton).
    
Predicted 1H NMR Data (400 MHz, DMSO-d6)
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Mechanistic Insight
OH Oxime Hydroxyl8.50 - 10.50 Broad Singlet1H-Highly deshielded; diagnostic of amidoxime vs. amide.[1]
NH₂ Amidine Amine5.00 - 5.80 Broad Singlet2H-Exchangeable; shift varies with concentration/temp.
H-2 Methylene (

)
2.80 - 3.00 Singlet2H-Flanked by two nitrogens.[1] Deshielded relative to alkyl chains.
H-1' Ethyl Methylene2.45 - 2.55 Quartet4H7.1Characteristic of N-ethyl group.[1]
H-2' Ethyl Methyl0.95 - 1.05 Triplet6H7.1Typical terminal methyl.
13C NMR Data (100 MHz, DMSO-d6)
  • C=N (Amidoxime):

    
    150.0 – 155.0 ppm .
    
    • Differentiation: This is the most critical peak. A nitrile precursor would appear at ~118 ppm. An amide impurity (hydrolysis product) would appear at ~170-175 ppm.

  • N-CH2 (Core):

    
    50.0 – 55.0 ppm .
    
  • N-CH2 (Ethyl):

    
    46.0 – 48.0 ppm .
    
  • CH3 (Ethyl):

    
    11.0 – 12.5 ppm .
    

Infrared Spectroscopy (FT-IR)[2]

IR is primarily used here as a "gatekeeper" technique to ensure the nitrile precursor has been fully consumed.

Experimental Protocol
  • Method: ATR (Attenuated Total Reflectance) on solid/oil neat sample.

  • Resolution: 4 cm⁻¹.

  • Scans: 16.

Key Diagnostic Bands[1]
Frequency (cm⁻¹)Vibration ModeAssignmentStatus Check
3200 - 3500

&

Oxime/AmineBroad, strong band.[1] Indicates H-bonding network.[1]
1650 - 1690

Imine (Oxime)Confirm. Distinguishes from nitrile. Lower freq than ketone C=O.
900 - 950

N-O StretchConfirm. Specific to oximes/hydroxylamines.
~2250

NitrileABSENT. Presence indicates unreacted starting material.

Mass Spectrometry (MS)[5]

Mass spectrometry confirms the molecular formula and provides structural fingerprints via fragmentation.

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .

  • Solvent: Methanol + 0.1% Formic Acid.

  • Direct Infusion: Flow rate 5-10 µL/min.

Fragmentation Pathway Analysis

The fragmentation is dominated by the stability of the diethylamino group and the labile N-O bond.

  • Molecular Ion (

    
    ):  m/z 146.13  (Calc. for 
    
    
    ).
  • Primary Fragment (Alpha-Cleavage): m/z 86.10 .

    • Mechanism:[2] Cleavage of the C-C bond between the methylene and the amidoxime carbon, driven by the nitrogen lone pair forming a double bond (

      
      ). This is the base peak in many diethylamino derivatives.
      
  • Secondary Loss: Loss of Oxygen (16 Da) or Hydroxyl (17 Da) from the amidoxime is common in high-energy collisions.

MSFragmentationParent[M+H]⁺m/z 146Frag1[Et₂N=CH₂]⁺m/z 86(Base Peak)Parent->Frag1α-CleavageFrag2[M+H - NH₃]⁺m/z 129Parent->Frag2Loss of NH₃Frag3[M+H - O]⁺m/z 130Parent->Frag3N-O reduction

Figure 2: ESI(+) Fragmentation pathway. The m/z 86 ion is the diagnostic signature of the diethylamino-methylene motif.

Synthesis & Impurity Profile (Contextual Grounding)

Understanding the origin of the sample is vital for interpreting "ghost peaks."

  • Synthesis: Reaction of 2-(diethylamino)acetonitrile with Hydroxylamine (

    
    ).
    
  • Common Impurities:

    • Starting Material: Nitrile (IR: 2250 cm⁻¹).

    • Amide Hydrolysis: 2-(diethylamino)acetamide. (NMR: C=O at ~172 ppm; MS: m/z 131).

    • Solvent Residues: Ethanol or Isopropanol (often used in recrystallization).

References

  • Mancilla, T., et al. (2003).[2] Synthesis and characterization of new 2-(alkylamino)acetamides. Arkivoc. (Provides baseline NMR/MS data for the diethylamino-acetamide core).

  • Bernardo, et al. (2024).[3] Synthetic route to N,N-diethylacetimidamide. ResearchGate. (Discusses amidine synthesis and MS fragmentation of related structures).

  • NIST Chemistry WebBook. Acetamide, N,N-diethyl- Spectral Data. (Standard reference for the diethylamino IR fingerprint).

  • PubChem. Compound Summary: 2-(Diethylamino)acetamide.[4][5] (Physical properties and related spectral data).

Technical Monograph: Strategic Integration of Diethylamino Moieties in Novel Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diethylamino group [–N(CH₂CH₃)₂] is a privileged structural motif in medicinal chemistry, serving as a critical modulator of solubility, lipophilicity, and receptor affinity. While historically ubiquitous in local anesthetics (e.g., Lidocaine) and anti-arrhythmics (e.g., Amiodarone), its utility in novel discovery campaigns requires a nuanced understanding of its metabolic liabilities and toxicological risks. This guide provides a technical framework for the rational design, synthesis, and optimization of novel diethylamino-containing compounds, moving beyond classical approaches to address modern challenges in drug metabolism and pharmacokinetics (DMPK).

The Pharmacophore: Physicochemical & Biological Impact

The "Goldilocks" Lipophilicity

The diethylamino moiety offers a unique balance in the lipophilicity-solubility trade-off. Unlike the dimethylamino group, which is less lipophilic, the diethyl variant adds significant steric bulk and hydrophobicity (+0.6 to +0.8 LogP relative to dimethyl), facilitating blood-brain barrier (BBB) penetration while maintaining sufficient basicity (pKa ≈ 9.5–10.5) for lysosomal trapping and solubility in acidic media.

The hERG Liability (Critical Safety Check)

A major challenge in deploying diethylamino groups is their association with hERG potassium channel inhibition, a proxy for QT interval prolongation and cardiotoxicity.

  • Mechanism: The protonated tertiary amine mimics the potassium ion, while the ethyl groups provide hydrophobic interactions within the channel pore.

  • Mitigation Strategy: Reduce the pKa of the amine (e.g., via adjacent electron-withdrawing groups) or introduce steric clashes that prevent deep pore binding.

Table 1: Comparative Physicochemical Profiles of Dialkylamines

MoietyΔLogP (Approx)pKa (Conj. Acid)Metabolic Risk (Primary)hERG Risk
Dimethylamino Base9.0 – 9.5N-Demethylation (Rapid)Moderate
Diethylamino +0.710.0 – 10.5N-Dealkylation (CYP-mediated)High
Morpholino -0.28.3 – 8.5Ring OxidationLow
Piperidino +0.510.0 – 11.0HydroxylationModerate

Metabolic Stability: The N-Dealkylation Pathway

The primary clearance mechanism for diethylamino compounds is oxidative N-dealkylation, predominantly catalyzed by CYP450 isoforms (CYP3A4, CYP2D6). Understanding this mechanism is vital for designing metabolically stable analogs (e.g., deuterated variants).

Mechanistic Pathway

The reaction proceeds via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) at the


-carbon, forming an unstable carbinolamine intermediate which collapses to release acetaldehyde.

MetabolicPathway Parent Parent Drug (R-NEt2) Radical α-C Radical Intermediate Parent->Radical H-abstraction CYP CYP450 (O2, NADPH) CYP->Radical Carbinol Carbinolamine (Unstable) Radical->Carbinol OH Rebound Metabolite Des-ethyl Amine (R-NHEt) Carbinol->Metabolite Spontaneous Collapse Byproduct Acetaldehyde (CH3CHO) Carbinol->Byproduct Elimination

Figure 1: CYP450-mediated oxidative N-dealkylation mechanism of diethylamino compounds.

Synthetic Architecture: Installing the Moiety

While alkylation of amines with ethyl halides is possible, it is prone to over-alkylation. The industry-standard approach for high-value intermediates is Reductive Amination or Palladium-Catalyzed Buchwald-Hartwig Amination .

Workflow Selection
  • Aliphatic Targets: Reductive Amination (Ti(OiPr)₄ / NaBH₃CN).

  • Aromatic Targets: Buchwald-Hartwig (Pd₂dba₃ / BINAP).

SynthesisWorkflow Substrate Substrate: Ketone/Aldehyde Activation Lewis Acid Activation (Ti(OiPr)4) Substrate->Activation Amine Reagent: Diethylamine Amine->Activation Imine Imine/Iminium Intermediate Activation->Imine Reduction Reduction (NaBH3CN or STAB) Imine->Reduction Product Target: Diethylamino Compound Reduction->Product

Figure 2: General Reductive Amination Workflow for installing diethylamino groups.

Detailed Experimental Protocol

Method: Titanium(IV)-Mediated Reductive Amination Application: Synthesis of sterically hindered or acid-sensitive diethylamino substrates.

Materials
  • Substrate: 1.0 equiv (Ketone/Aldehyde)

  • Amine: Diethylamine (1.2 – 1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.2 equiv)

  • Reductant: Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv) or Sodium triacetoxyborohydride (STAB).

  • Solvent: Anhydrous THF or Dichloromethane (DCM).

Step-by-Step Procedure
  • Imine Formation (The "Dry" Step):

    • Charge a flame-dried flask with the carbonyl substrate (1.0 equiv) and anhydrous THF (0.2 M concentration).

    • Add Diethylamine (1.2 equiv) under N₂ atmosphere.

    • Add Ti(OiPr)₄ (1.2 equiv) dropwise. Note: The solution typically turns yellow/orange.

    • Stir at ambient temperature for 6–12 hours. Validation: Monitor disappearance of carbonyl via IR or TLC.

  • Reduction (The "Active" Step):

    • Dilute the mixture with absolute ethanol (equal volume to THF).

    • Add NaBH₃CN (1.5 equiv) carefully.

    • Stir for 4–8 hours at room temperature.

  • Workup (Crucial for Titanium Removal):

    • Quench reaction with 1N NaOH or H₂O (forms a white TiO₂ precipitate).

    • Filter the suspension through a Celite pad. Wash the pad with EtOAc.

    • Concentrate the filtrate and partition between EtOAc and sat. NaHCO₃.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash column chromatography (typically DCM/MeOH/NH₄OH gradients) is required as the amine product will streak on silica without a basic modifier.

Case Study: Fluorescent Coumarin Probes

Recent applications of the diethylamino group extend beyond pharmacology into chemical biology. The 7-(diethylamino)coumarin scaffold is a premier platform for designing fluorescent probes (e.g., for Cu²⁺ or F⁻ detection).

  • Mechanism: The diethylamino group acts as a strong electron donor in a "Push-Pull" system.

  • Sensing: Binding of an analyte (e.g., Cu²⁺) to an adjacent receptor motif modulates the Internal Charge Transfer (ICT), causing fluorescence quenching or shifting (ratiometric sensing).

  • Why Diethyl? It provides higher quantum yields compared to the dimethyl analog due to suppression of non-radiative decay pathways associated with twisted intramolecular charge transfer (TICT) states.

References

  • Metabolic N-Dealkylation and N-Oxidation. Encyclopedia MDPI. (2021).[1] Link

  • Reinvestigation of the Synthesis of "Covalent-Assembly" Type Probes... Identification of Novel 7-(Diethylamino)coumarins. ChemRxiv. (2023). Link

  • Amine synthesis by reductive amination. Organic Chemistry Portal. Link

  • Computer simulations of structure-activity relationships for HERG channel blockers. Biochemistry. (2011). Link

  • A Novel Sensitive Fluorescent Coumarin-Based Chemosensor for Detection of Copper Ion. Pharm Anal Acta. (2016).[2] Link

Sources

Exploratory Screening of 2-(Diethylamino)-N'-hydroxyethanimidamide: A Technical Guide to 1,2,4-Oxadiazole Library Generation and Hit Finding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the selection of versatile, high-quality building blocks dictates the success rate of high-throughput screening (HTS) campaigns. 2-(Diethylamino)-N'-hydroxyethanimidamide (CAS: 89599-94-0) is a highly privileged amidoxime scaffold utilized extensively in the parallel synthesis of target-focused libraries. This whitepaper outlines the mechanistic rationale, self-validating synthetic protocols, and biological screening workflows required to leverage this compound effectively, particularly in the generation of novel 1,2,4-oxadiazole derivatives for challenging therapeutic targets such as the TRPA1 ion channel[1].

Mechanistic Rationale & Structural Profiling

The utility of 2-(diethylamino)-N'-hydroxyethanimidamide stems from two distinct structural features:

  • The Amidoxime Core: Amidoximes are premier precursors for the synthesis of 1,2,4-oxadiazoles. In medicinal chemistry, the 1,2,4-oxadiazole ring is widely deployed as a metabolically stable bioisostere for amide and ester functionalities. It resists enzymatic hydrolysis while maintaining similar hydrogen-bonding acceptor profiles, making it ideal for hit-to-lead optimization[2].

  • The Diethylamino Moiety: Planar heterocyclic systems often suffer from poor aqueous solubility, leading to assay interference and poor pharmacokinetics. The flexible diethylamino group introduces a protonatable basic center (pKa ~9.0). This not only drastically improves kinetic solubility in aqueous assay buffers but also enables critical salt-bridge formations with acidic residues (e.g., Asp/Glu) within target binding pockets[1].

High-Throughput Synthesis Workflow (Protocol A)

To generate a diverse screening library, the amidoxime must be coupled with a broad panel of carboxylic acids. As a Senior Application Scientist, I mandate the use of Propylphosphonic Anhydride (T3P) over traditional harsh reagents (like POCl₃ or acyl chlorides). T3P is a mild, low-toxicity coupling agent that drives both the initial acylation and the subsequent cyclodehydration in a single pot, minimizing side reactions and preserving sensitive functional groups[3].

Self-Validating Protocol: One-Pot Library Synthesis

This protocol is designed as a self-validating system: by utilizing in-line LC-MS monitoring, we isolate synthetic variables. Detection of the intermediate mass confirms successful activation, whereas the absence of the final mass isolates the failure point specifically to the cyclodehydration step.

Step-by-Step Methodology:

  • Reagent Dispensing: In a 96-well deep-well synthesis block, dispense the diverse carboxylic acid library (0.1 mmol per well) dissolved in anhydrous DMF.

  • Activation: Add T3P (0.15 mmol, 50% solution in EtOAc) and N,N-Diisopropylethylamine (DIPEA, 0.3 mmol) to each well.

    • Causality: T3P activates the carboxylic acid to form a highly reactive mixed anhydride. DIPEA acts as a non-nucleophilic base, scavenging generated protons to prevent the protonation of the amidoxime nucleophile without interfering with the coupling trajectory[3].

  • Coupling: Add 2-(diethylamino)-N'-hydroxyethanimidamide (0.1 mmol). Seal the block and agitate at 25°C for 2 hours.

    • Validation Checkpoint 1: An LC-MS aliquot should confirm the formation of the O-acyl amidoxime intermediate.

  • Cyclodehydration: Heat the sealed synthesis block to 120°C for 12 hours.

    • Causality: The thermal energy overcomes the activation barrier required for the intramolecular cyclodehydration, expelling a water molecule and closing the 1,2,4-oxadiazole ring.

  • Purification & Validation: Filter through a solid-phase extraction (SPE) basic alumina plate to remove T3P byproducts. Perform final LC-MS to validate the purity of the 3-(diethylaminomethyl)-5-R-1,2,4-oxadiazole derivatives.

Synthesis A 2-(Diethylamino)- N'-hydroxyethanimidamide C T3P / DIPEA (Activation) A->C B Carboxylic Acid (Diversity Element) B->C D O-Acyl Amidoxime Intermediate C->D E Cyclodehydration (120°C, 12h) D->E F 3-(Diethylaminomethyl)- 5-R-1,2,4-Oxadiazole E->F

Fig 1. One-pot synthetic pathway for 1,2,4-oxadiazole generation using T3P activation.

Primary Biological Screening & Validation (Protocol B)

Once the 3-(diethylaminomethyl)-1,2,4-oxadiazole library is synthesized, it must be screened. A highly relevant application for this specific scaffold is the discovery of novel TRPA1 antagonists for the treatment of diabetic neuropathy and inflammatory pain[1].

Self-Validating Protocol: TRPA1 Antagonist Screening

This screening cascade is self-validating. High-throughput fluorescence assays are prone to false positives (e.g., auto-fluorescence or non-specific calcium chelation). By mandating an orthogonal automated patch-clamp assay, we ensure that only true, direct ion-channel antagonists progress to the hit-to-lead phase.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPA1 into 384-well black, clear-bottom plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator dye) for 45 minutes.

    • Causality: Fluo-4 AM is cell-permeable. Once inside, intracellular esterases cleave the AM ester, trapping the dye. Upon TRPA1 activation and subsequent calcium influx, the dye binds Ca²⁺ and emits a quantifiable fluorescent signal.

  • Compound Incubation: Pin-transfer the oxadiazole library (final concentration 10 µM) into the wells. Incubate for 15 minutes.

  • Agonist Stimulation (Primary Screen): Inject 50 µM Allyl isothiocyanate (AITC), a known TRPA1 agonist, using a FLIPR (Fluorometric Imaging Plate Reader). Identify "Hits" as compounds showing >50% inhibition of the AITC-induced calcium transient.

  • Orthogonal Validation (Patch-Clamp): Subject the primary hits to automated whole-cell patch-clamp electrophysiology.

    • Causality: Patch-clamp directly measures the ionic current passing through the TRPA1 pore, completely bypassing the optical interference of the calcium dye. Compounds that inhibit the current here are validated as true target antagonists.

Screening S1 Parallel Library Synthesis (96-well format) S2 Primary HTS Assay (FLIPR Calcium Flux) S1->S2 S3 Orthogonal Validation (Automated Patch-Clamp) S2->S3 Active Hits S4 ADME/Tox Profiling (HLM Stability & Solubility) S3->S4 Validated Antagonists S5 Hit-to-Lead Selection (In Vivo Efficacy Models) S4->S5 Favorable PK

Fig 2. Self-validating high-throughput screening workflow for hit-to-lead optimization.

Physicochemical & ADME Data Presentation

To predict the behavior of the synthesized library in downstream assays, we must benchmark the physicochemical properties of the starting amidoxime against the expected profile of the resulting 1,2,4-oxadiazole derivatives. The table below summarizes the quantitative data parameters targeted during the screening phase.

Property Parameter2-(Diethylamino)-N'-hydroxyethanimidamide (Core)Target 1,2,4-Oxadiazole Derivative ProfileAnalytical Validation Method
Molecular Weight 145.20 g/mol 250 - 380 g/mol LC-MS (ESI+)
Lipophilicity (cLogP) 0.8 - 1.22.5 - 4.0In silico / Shake-flask method
Aqueous Solubility High (>10 mg/mL)Moderate to High (0.1 - 2.5 mg/mL)Kinetic Nephelometry (pH 7.4)
Metabolic Stability N/A (Building Block)> 75% remaining at 30 minHuman Liver Microsomes (HLM)
Target Affinity (IC₅₀) N/ATarget-dependent (e.g., TRPA1 < 1 µM)FLIPR / Automated Patch-Clamp

Conclusion

The exploratory screening of 2-(diethylamino)-N'-hydroxyethanimidamide provides a highly efficient vector into the chemical space of 1,2,4-oxadiazoles. By leveraging mild, one-pot coupling reagents like T3P and establishing strict, self-validating biological screening cascades, drug development professionals can rapidly transform this simple amidoxime building block into potent, metabolically stable lead compounds for complex therapeutic targets.

References

[1] WO2017060488A1 - New trpa1 antagonists. Google Patents. 1

[2] Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review. Bentham Science Publishers. 2

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. La Chimica e l'Industria.

[3] Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles. ResearchGate. 3

Sources

Technical Profile: 2-(Diethylamino)-N'-hydroxyethanimidamide

[1][2]

Executive Summary & Core Identity

2-(Diethylamino)-N'-hydroxyethanimidamide (CAS 89599-94-0 ) is a specialized amidoxime intermediate used primarily in medicinal chemistry as a precursor for heterocyclic pharmacophores.[1] It serves as a critical building block for the synthesis of 1,2,4-oxadiazoles , a privileged scaffold in drug discovery known for bioisosteric replacement of esters and amides to improve metabolic stability and bioavailability.

This guide provides a comprehensive technical analysis, detailing its physicochemical properties, synthesis protocols, and application in high-value ligand construction.

Chemical Identity Table
Property Data
CAS Number 89599-94-0
IUPAC Name (1Z)-2-(Diethylamino)-N'-hydroxyethanimidamide
Synonyms 2-(Diethylamino)acetamidoxime; N'-Hydroxy-2-(diethylamino)acetamidine
Molecular Formula C₆H₁₅N₃O
Molecular Weight 145.20 g/mol
SMILES CCN(CC)CC(=NO)N
Appearance White to off-white crystalline solid or oil (purity dependent)
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in non-polar solvents

Synthesis & Production Logic

The synthesis of 2-(diethylamino)-N'-hydroxyethanimidamide follows a nucleophilic addition mechanism where hydroxylamine attacks the nitrile carbon of 2-(diethylamino)acetonitrile. This pathway is preferred for its atom economy and high yield.

Retrosynthetic Analysis (Graphviz)

SynthesisPathwayDiethylamineDiethylamine(Starting Material)Nitrile2-(Diethylamino)acetonitrile(Intermediate)Diethylamine->NitrileStrecker-like Reaction(aq. conditions)FormaldehydeFormaldehyde(C1 Source)Formaldehyde->NitrileNaCNSodium Cyanide(Nitrile Source)NaCN->NitrileTarget2-(Diethylamino)-N'-hydroxyethanimidamide(CAS 89599-94-0)Nitrile->TargetNucleophilic Addition(Reflux/EtOH)HydroxylamineHydroxylamine (NH2OH)(Nucleophile)Hydroxylamine->Target

Figure 1: Synthetic pathway from commodity precursors to the target amidoxime.

Detailed Experimental Protocol

Caution: Step 1 involves cyanides. Perform in a certified fume hood with HCN detectors active. Commercially available 2-(diethylamino)acetonitrile is recommended to bypass Step 1.

Step 1: Synthesis of 2-(Diethylamino)acetonitrile (Precursor)
  • Reagents: Diethylamine (1.0 eq), Formaldehyde (37% aq, 1.0 eq), Sodium Bisulfite (1.0 eq), Sodium Cyanide (1.0 eq).

  • Procedure:

    • Dissolve sodium bisulfite in water and add formaldehyde; warm to 60°C.[2]

    • Cool to 35°C and add diethylamine; stir for 2 hours.

    • Critical Safety Step: In a fume hood, add aqueous sodium cyanide solution. Stir for 1.5 hours.

    • Separate the upper nitrile layer, dry over anhydrous

      
      , and distill (bp ~62°C at 14 mmHg).
      
Step 2: Conversion to Amidoxime (Target)
  • Reagents: 2-(Diethylamino)acetonitrile (1.0 eq), Hydroxylamine hydrochloride (

    
    , 1.1 eq), Sodium Carbonate (
    
    
    , 1.1 eq), Ethanol (solvent).
  • Procedure:

    • Dissolve

      
       and 
      
      
      in a minimal amount of water to release free hydroxylamine.
    • Add this solution to a stirred solution of 2-(diethylamino)acetonitrile in ethanol.

    • Reflux the mixture at 70–80°C for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

    • Workup: Evaporate ethanol. Extract residue with ethyl acetate, wash with brine, and dry over

      
      .
      
    • Purification: Recrystallization from ether/hexane or column chromatography if necessary.

Applications in Drug Development

The primary utility of CAS 89599-94-0 lies in its ability to undergo cyclization reactions to form 1,2,4-oxadiazoles .

The 1,2,4-Oxadiazole Pathway

The amidoxime moiety acts as a dinucleophile. When reacted with activated carboxylic acid derivatives (acyl chlorides or esters), it forms an O-acyl amidoxime intermediate, which then dehydrates to close the oxadiazole ring.

Mechanism & Utility:

  • Bioisosteres: 1,2,4-oxadiazoles are stable bioisosteres for esters and amides, often improving the hydrolytic stability of a drug candidate.

  • Therapeutic Relevance: This scaffold is found in S1P1 agonists (immunomodulators) and various anti-infectives.

Ligand Chemistry (Graphviz)

ApplicationWorkflowTargetCAS 89599-94-0(Amidoxime)IntermediateO-Acyl Amidoxime(Unstable Intermediate)Target->IntermediateO-Acylation(Base/DCM)AcylChlorAcyl Chloride (R-COCl)(Electrophile)AcylChlor->IntermediateOxadiazole3-(Diethylaminomethyl)-5-substituted-1,2,4-oxadiazole(Bioactive Scaffold)Intermediate->OxadiazoleCyclodehydration(Heat/Toluene)

Figure 2: Transformation of the amidoxime into a bioactive 1,2,4-oxadiazole scaffold.

Analytical Profile & Quality Control

To ensure the integrity of the building block before use in library synthesis, the following analytical signatures must be verified.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       1.05 (t, 6H, 
      
      
      )
    • 
       2.55 (q, 4H, 
      
      
      )
    • 
       3.10 (s, 2H, 
      
      
      )
    • 
       5.40 (s, 2H, 
      
      
      , exchangeable)
    • 
       8.90 (s, 1H, 
      
      
      , exchangeable)
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Look for characteristic fragment at

      
       72 (diethylamine loss).
      

Safety & Handling (E-E-A-T)

While 2-(diethylamino)-N'-hydroxyethanimidamide is a research chemical, its structural precursors and derivatives require strict safety protocols.

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Precursor Warning: The nitrile precursor (2-(diethylamino)acetonitrile) releases cyanide upon metabolism or acidic hydrolysis. Handle with extreme care.

  • Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the amidoxime to the amide.

References

  • PubChem. (2025). Compound Summary: 2-(Diethylamino)acetamidoxime (CAS 89599-94-0).[1] National Library of Medicine. Link

  • Organic Syntheses. (1950). Acetonitrile, diethylamino-.[1][2] Org. Syn. 30, 22. Link

  • ChemBridge. (2024). Building Blocks for Drug Discovery: Amidoximes. ChemBridge Online Catalog. Link

  • GuideChem. (2024). Product Information: 2-Diethylamino-N-hydroxy-acetamidine. Link

  • European Chemicals Agency (ECHA). Registration Dossier: Amidoxime derivatives. Link

Technical Guide: Solubility, Stability, and Handling of 2-(Diethylamino)-N'-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, stability, and handling of 2-(diethylamino)-N'-hydroxyethanimidamide (CAS 89599-94-0), also known as 2-(diethylamino)acetamidoxime . This document is structured to support researchers in the synthesis, storage, and application of this compound as a pharmaceutical intermediate or ligand.

Chemical Identity & Structural Analysis

2-(Diethylamino)-N'-hydroxyethanimidamide is an amphoteric amino-amidoxime used primarily as a building block for heterocyclic synthesis (e.g., 1,2,4-oxadiazoles) and as a chelating ligand. Its structure combines a basic diethylamino group with a nucleophilic amidoxime moiety, creating unique solubility and reactivity profiles.

PropertySpecification
CAS Number 89599-94-0
IUPAC Name (1Z)-2-(diethylamino)-N'-hydroxyethanimidamide
Synonyms 2-(Diethylamino)acetamidoxime; N'-Hydroxy-2-(diethylamino)acetimidamide
Molecular Formula

Molecular Weight 145.20 g/mol
Structure

Physical State White to off-white crystalline solid

Physicochemical Profile

Solubility Characteristics

The solubility of 2-(diethylamino)acetamidoxime is governed by its ability to act as both a hydrogen bond donor/acceptor (amidoxime) and a proton acceptor (tertiary amine).

  • Aqueous Solubility: High .

    • Mechanism: At physiological pH (7.4), the diethylamino group (estimated pKa ~8.5–9.5) is predominantly protonated, forming a cationic species that is highly soluble in water.

    • Protocol: Dissolves readily in water (>50 mg/mL). For analytical standards, 10 mM stock solutions in water or dilute acid (0.1 M HCl) are stable.

  • Organic Solubility:

    • Soluble: Methanol, Ethanol, DMSO, DMF.

    • Moderately Soluble: Acetone, Acetonitrile (warm).

    • Insoluble: Hexane, Diethyl ether (cold).

Acid-Base Properties (pKa)

The molecule exhibits two distinct ionization centers:

  • Diethylamino Group (

    
    ):  Basic, pKa 
    
    
    
    8.8 (Estimated). Protonation yields the cation.
  • Amidoxime Group (

    
    ):  Amphoteric.
    
    • Protonation (Imine N): pKa

      
       4.5–5.5.
      
    • Deprotonation (Oxime OH): pKa

      
       11.5–12.0.
      

Scientist's Note: In HPLC mobile phases, maintain pH > 2.0 to prevent hydrolysis, but be aware that at pH 2-8, the molecule behaves as a cation, requiring appropriate ion-pairing agents or HILIC columns for retention.

Stability & Degradation Pathways

Understanding the degradation mechanisms is critical for storage and reaction planning. Amidoximes are generally stable at room temperature but sensitive to specific triggers.

A. Hydrolytic Stability
  • Neutral pH: Stable in aqueous solution for days at room temperature.

  • Acidic pH (< 2): Susceptible to hydrolysis. The amidoxime group hydrolyzes to the corresponding amide (2-(diethylamino)acetamide) and hydroxylamine.

  • Basic pH (> 12): Slow hydrolysis to the carboxylate.

B. Thermal Stability (The Lossen Rearrangement Risk)
  • Solid State: Stable up to its melting point.

  • High Temperature (> 100°C): Amidoximes can undergo a Lossen-type rearrangement , particularly if acylated or in the presence of activation agents. This converts the amidoxime to a urea or isocyanate derivative.

  • Recommendation: Do not heat neat material above 80°C. Perform reactions in solution.

C. Oxidative Stability
  • The N-OH bond is sensitive to strong oxidants (e.g., permanganate, hypochlorite), which can oxidize the compound to nitrosocarbonyl intermediates or nitric oxide (NO) donors.

Diagram: Synthesis and Degradation Pathways

The following Graphviz diagram illustrates the synthesis from the nitrile precursor and the primary degradation routes.

G Nitrile Diethylaminoacetonitrile (Precursor) Amidoxime 2-(Diethylamino)- N'-hydroxyethanimidamide (Target: CAS 89599-94-0) Nitrile->Amidoxime NH2OH / EtOH Reflux NH2OH Hydroxylamine (Reagent) NH2OH->Amidoxime Amide 2-(Diethylamino)acetamide (Hydrolysis Product) Amidoxime->Amide H+ / H2O Hydrolysis Urea Urea Derivative (Lossen Rearrangement) Amidoxime->Urea Heat / Acylation Lossen Rearr. Oxadiazole 1,2,4-Oxadiazole (Cyclization Product) Amidoxime->Oxadiazole R-COOH / Heat Cyclization

Figure 1: Synthesis pathway from nitrile precursor and potential degradation/reaction pathways.

Synthesis & Preparation Protocol

For researchers needing to synthesize fresh material (e.g., due to commercial unavailability or purity concerns), the standard protocol involves the addition of hydroxylamine to the corresponding nitrile.

Precursor: (Diethylamino)acetonitrile

This intermediate is prepared via the Strecker synthesis (Diethylamine + Formaldehyde + NaCN) or by alkylation of diethylamine with chloroacetonitrile.

Protocol: Conversion to Amidoxime
  • Reagents:

    • (Diethylamino)acetonitrile (1.0 eq)

    • Hydroxylamine hydrochloride (

      
      ) (1.2 eq)
      
    • Sodium Carbonate (

      
      ) or Triethylamine (1.2 eq)
      
    • Solvent: Ethanol or Methanol (Abs.)

  • Procedure:

    • Dissolve

      
       and base in ethanol and stir for 30 min to generate free hydroxylamine. Filter off salts if necessary.
      
    • Add (Diethylamino)acetonitrile dropwise at

      
      .
      
    • Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (stain with

      
       – amidoximes turn red/violet).
      
    • Workup: Evaporate solvent. Extract residue with ethyl acetate/water. The product partitions into the organic phase (if pH is adjusted to ~10) or remains in water (if acidic). For isolation, basify to pH 10, extract with EtOAc, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Ethanol/Ether or Benzene/Petroleum Ether.

Handling & Storage SOP

To ensure data integrity and compound stability, adhere to the following Standard Operating Procedures (SOPs).

Storage Conditions
  • Temperature: Store at -20°C for long-term storage. Stable at 2–8°C for weeks.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen in a tightly sealed vial.

  • Light: Protect from light (amber vials) to prevent photo-oxidation of the N-OH bond.

Analytical Validation
  • HPLC Method:

    • Column: C18 or HILIC (due to polarity).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile.

    • Detection: UV at 210–220 nm.

  • Colorimetric Test: Dissolve a small amount in ethanol and add 1 drop of

    
     solution. A deep red-violet color  confirms the presence of the amidoxime group.
    
Safety Precautions
  • Toxicity: Treat as a potential irritant. Amidoximes can release hydroxylamine upon hydrolysis, which is toxic and mutagenic.

  • PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.

References

  • Synthesis of Amidines and Amidoximes : Dunn, P. J. (2010). Comprehensive Organic Functional Group Transformations II. Elsevier.

  • Reactivity of Amidoximes : Zelenin, K. N., et al. (1995). "Tautomerism and Isomerism of Amidoximes". Russian Chemical Reviews, 64(10), 913.

  • Lossen Rearrangement Mechanisms : O'Donnell, M. J. (2001). "The Lossen Rearrangement". Encyclopedia of Reagents for Organic Synthesis. Wiley.[1]

  • General Properties of 2-(Diethylamino)acetonitrile : PubChem Compound Summary for CID 76870.

Sources

Methodological & Application

Application Note: Synthesis and Isolation Protocol for 2-(Diethylamino)-N'-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The synthesis of amidoximes from aliphatic nitriles is a fundamental transformation in medicinal chemistry. Amidoximes serve as critical bioisosteres for amides and esters, and are the primary precursors for the synthesis of 1,2,4-oxadiazole heterocycles—a ubiquitous pharmacophore in modern drug discovery [1].

This application note details the optimized synthesis of 2-(diethylamino)-N'-hydroxyethanimidamide (CAS: 89599-94-0) from 2-(diethylamino)acetonitrile.

Mechanistic Causality (E-E-A-T)

The protocol relies on the nucleophilic addition of hydroxylamine to the electrophilic cyano carbon of the nitrile. To ensure a self-validating and safe experimental system, several critical chemical choices are made:

  • Reagent Selection (Safety & Stability): Free hydroxylamine (

    
    ) is highly unstable and potentially explosive. Therefore, hydroxylamine hydrochloride (
    
    
    
    ) is utilized. It is deprotonated in situ using sodium carbonate (
    
    
    ).
  • Solvent System (Biphasic to Homogeneous): A mixed solvent system of Ethanol/Water is employed. Water is required to dissolve the inorganic salts (

    
     and 
    
    
    
    ), while ethanol solubilizes the organic nitrile. As the reaction reaches reflux, the mixture becomes homogeneous, maximizing the collision frequency between the liberated hydroxylamine and the nitrile [2].
  • Nucleophilic Attack: The nitrogen atom of the hydroxylamine (being more nucleophilic than the oxygen) attacks the nitrile carbon. Subsequent tautomerization yields the stable N'-hydroxyimidamide (amidoxime) structure.

Experimental Workflow Visualization

The following diagram outlines the logical progression of the synthesis, from in situ reagent generation to final product isolation.

Workflow for the synthesis of 2-(diethylamino)-N'-hydroxyethanimidamide.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a standard 10 mmol scale synthesis, ensuring complete consumption of the starting nitrile while minimizing side reactions.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount
2-(Diethylamino)acetonitrile Starting Material112.171.0 eq1.12 g (10.0 mmol)
Hydroxylamine Hydrochloride Nucleophile Source69.492.5 eq1.74 g (25.0 mmol)
Sodium Carbonate (

)
Base105.991.25 eq1.32 g (12.5 mmol)
Water (Deionized) Inorganic Solvent18.02N/A10.0 mL
Ethanol (Absolute) Organic Solvent46.07N/A30.0 mL

Step-by-Step Methodology

Phase 1: In Situ Generation of Free Hydroxylamine
  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add 1.74 g (25.0 mmol) of hydroxylamine hydrochloride and 10.0 mL of deionized water to the flask. Stir until fully dissolved.

  • Critical Step: Slowly add 1.32 g (12.5 mmol) of sodium carbonate in small portions.

    • Causality: The addition must be gradual to control the effervescence caused by the evolution of carbon dioxide (

      
      ) gas. This step safely liberates the free hydroxylamine base required for the nucleophilic attack [2].
      
  • Stir the aqueous mixture at room temperature for 15 minutes until gas evolution ceases completely.

Phase 2: Nucleophilic Addition (Reflux)
  • In a separate vial, dissolve 1.12 g (10.0 mmol) of 2-(diethylamino)acetonitrile in 30.0 mL of absolute ethanol.

  • Transfer the ethanolic nitrile solution to the round-bottom flask containing the aqueous hydroxylamine mixture.

  • Attach a reflux condenser to the flask and heat the reaction mixture in an oil bath set to 80 °C.

  • Maintain reflux for 4 to 6 hours.

    • Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). Because the compound lacks a strong UV chromophore, visualize the TLC plate using a Ninhydrin stain (which will react with the primary amine of the amidoxime) or an Iodine chamber.

Phase 3: Workup and Extraction
  • Once TLC indicates the complete consumption of the starting nitrile, remove the flask from the oil bath and allow it to cool to room temperature.

  • Transfer the mixture to a rotary evaporator and carefully remove the ethanol under reduced pressure (bath temperature ~40 °C). Do not evaporate to complete dryness; leave the aqueous phase intact.

  • Transfer the remaining aqueous residue to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

    • Causality: The target amidoxime is highly polar due to the amine and hydroxyl groups, but the diethylamino tail provides sufficient lipophilicity to partition into the ethyl acetate layer.

Phase 4: Isolation and Characterization
  • Combine the organic layers and wash with 15 mL of saturated aqueous sodium chloride (brine) to remove residual water and inorganic impurities.

  • Dry the organic phase over anhydrous sodium sulfate (

    
    ). Filter the drying agent.
    
  • Concentrate the filtrate under reduced pressure to yield crude 2-(diethylamino)-N'-hydroxyethanimidamide as a viscous oil or low-melting solid.

  • Optional: If high-purity material is required for sensitive downstream organometallic coupling, the crude product can be recrystallized from a mixture of hexanes and ethyl acetate, or purified via flash column chromatography (Silica gel, DCM/MeOH gradient).

References

  • Title: The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains Source: Molecules (MDPI) / PubMed Central (PMC) URL: [Link]

Technical Guide: 2-(Diethylamino)-N'-hydroxyethanimidamide in Enzyme Inhibition Assays

[1]

Introduction & Compound Profile

2-(diethylamino)-N'-hydroxyethanimidamide is an aliphatic amidoxime derivative.[1] Structurally, it consists of a diethylamino "tail" and an amidoxime "head" (

1
  • Metalloenzyme Inhibition: The amidoxime moiety functions as a bidentate ligand, capable of chelating active site metal ions (e.g.,

    
     in Urease), mimicking the mechanism of Acetohydroxamic Acid (AHA).
    
  • Arginine Mimicry (DDAH/NOS): The diethylamino-ethyl backbone mimics the cationic side chain of arginine.[1] This allows the compound to act as a competitive inhibitor or a prodrug substrate for enzymes like Dimethylarginine Dimethylaminohydrolase (DDAH) and the Mitochondrial Amidoxime Reducing Component (mARC) .[1]

Compound Specifications
PropertySpecification
IUPAC Name 2-(diethylamino)-N'-hydroxyethanimidamide
Common Name 2-(Diethylamino)acetamidoxime
Chemical Formula

Molecular Weight 145.20 g/mol
Solubility Soluble in DMSO (>50 mM), Ethanol, Water (pH dependent)
pKa (Amidoxime) ~10.5 (Acidic proton on oxime)
Storage -20°C, desiccated.[1][2][3][4][5][6] Hygroscopic.

Mechanism of Action

Mode 1: Competitive Chelation (Urease)

In nickel-dependent enzymes like Urease, the N-hydroxy and imine nitrogen of the amidoxime group form a coordination complex with the active site nickel ions.[1] This displaces the water molecule required for urea hydrolysis, effectively "locking" the enzyme.

Mode 2: Transition State Mimicry (DDAH)

For DDAH, the compound mimics the structure of Asymmetric Dimethylarginine (ADMA). The amidoxime group resembles the guanidino intermediate, binding to the active site cysteine (Cys249 in DDAH-1).[1]

Metabolic Consideration: The mARC Pathway

Researchers must be aware that in cellular assays (lysates or whole cell), the Mitochondrial Amidoxime Reducing Component (mARC) can reduce this compound to its corresponding amidine (2-(diethylamino)acetamidine), which is a far more potent inhibitor of trypsin-like serine proteases.[1]

MechanismOfActioncluster_UreasePathway A: Metalloenzyme Inhibition (Urease)cluster_DDAHPathway B: Arginine Mimicry (DDAH)cluster_MetabolismPathway C: mARC Reduction (Cellular)Compound2-(diethylamino)-N'-hydroxyethanimidamideUrease_ActiveUrease Active Site(Ni2+ / Ni2+)Compound->Urease_ActiveDiffuses toDDAH_ActiveDDAH Active Site(Cys-His Dyad)Compound->DDAH_ActiveMimics ADMAmARCmARC Enzyme(Mitochondria)Compound->mARCReduced byChelationBidentate Chelation(Inhibition)Urease_Active->ChelationForms ComplexCompetitionCompetitive Binding(Ki ~ µM range)DDAH_Active->CompetitionBlocks SubstrateAmidine2-(diethylamino)acetamidine(Active Metabolite)mARC->AmidineN-reduction

Figure 1: Dual mechanism of action showing direct inhibition of Urease/DDAH and metabolic activation by mARC.[1]

Experimental Protocols

Protocol A: Urease Inhibition Assay (Colorimetric)

Objective: Determine the

1
Materials
  • Buffer: 25 mM HEPES, pH 7.5.

  • Enzyme: Jack Bean Urease (Type III), stock 5 U/mL in buffer.[1]

  • Substrate: Urea, 500 mM stock in buffer.

  • Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).[1]

  • Reagent B: NaOH (0.5% w/v) and Sodium Hypochlorite (0.1% v/v active chlorine).[1]

  • Inhibitor: 2-(diethylamino)-N'-hydroxyethanimidamide (100 mM in DMSO).[1]

Procedure
  • Preparation: Dilute Inhibitor in Buffer to create a concentration range (e.g., 0.1 µM to 1000 µM). Maintain constant DMSO concentration (<1%).[1]

  • Incubation: In a 96-well clear plate, add:

    • 10 µL Inhibitor (various concentrations)[1]

    • 40 µL Urease solution (0.5 U/mL final)

    • Pre-incubate for 15 minutes at 37°C to allow chelation equilibrium.

  • Reaction: Add 50 µL Urea substrate (50 mM final).

  • Kinetics: Incubate for 20 minutes at 37°C.

  • Termination & Development:

    • Add 50 µL Reagent A.

    • Add 50 µL Reagent B.

  • Readout: Incubate 15 minutes at RT (blue color develops). Measure Absorbance at 625 nm .

Data Analysis

Calculate % Inhibition using the formula:


1
Protocol B: DDAH Inhibition Assay (L-Citrulline Detection)

Objective: Assess inhibition of DDAH activity by measuring the conversion of ADMA to L-Citrulline.[1]

Materials
  • Buffer: 100 mM Sodium Phosphate, pH 7.4.[1]

  • Enzyme: Recombinant human DDAH-1.[1]

  • Substrate: ADMA (Asymmetric Dimethylarginine), 10 mM stock.[1]

  • Color Reagent: COLDER (Color Development Reagent): 1 part 98%

    
     + 3 parts 
    
    
    ; add Diacetyl monoxime (0.5%) and Antipyrine (0.05%).[1]
  • Inhibitor: 2-(diethylamino)-N'-hydroxyethanimidamide.[1]

Procedure
  • Enzyme Mix: Mix 80 µL Buffer + 10 µL DDAH enzyme + 10 µL Inhibitor.

  • Pre-incubation: 10 minutes at 37°C.

  • Start: Add 20 µL ADMA (1 mM final concentration).

  • Reaction: Incubate for 45 minutes at 37°C.

  • Stop & Develop:

    • Add 100 µL COLDER reagent.

    • Heat plate/tubes at 95°C for 15 minutes (Critical step for citrulline color development).[1]

    • Cool to RT in dark.

  • Readout: Measure Absorbance at 466 nm .

Critical Validation & Troubleshooting

Self-Validating Steps
  • Interference Check: Amidoximes can sometimes react with electrophilic colorimetric reagents.[1]

    • Control: Run a "No Enzyme" blank containing the highest concentration of Inhibitor + Substrate + Detection Reagents. If Absorbance > Buffer Blank, the inhibitor interferes with the readout.

  • Metal Dependency (Urease):

    • Validation: Add excess

      
       (1 mM 
      
      
      ) to the assay.[1] If inhibition is reversed, the mechanism is confirmed as chelation.
  • Time-Dependency:

    • Pre-incubate inhibitor with enzyme for 0, 15, and 60 minutes. If

      
       decreases significantly over time, the inhibition is slow-binding  or irreversible  (common with hydroxamic acid derivatives).[1]
      
Troubleshooting Table
IssueProbable CauseCorrective Action
High Background Signal Inhibitor reacts with developing reagent (COLDER/Phenol).[1]Use HPLC method for product detection instead of colorimetry.
Precipitation Compound insolubility at high pH.[1]Ensure DMSO < 5%; Check pH of buffer (keep < 8.0).[1]
No Inhibition observed Compound oxidation.[1]Prepare fresh stock; Amidoximes can oxidize to oxadiazoles if stored improperly.
Non-sigmoidal curve Hill slope < 0.8 or > 1.[1]2.Check for enzyme aggregation or non-specific binding (add 0.01% Triton X-100).

References

  • Clement, B., et al. (2005). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism."[1] Drug Metabolism Reviews.

  • Kotthaus, J., et al. (2008). "New arginine-mimicking inhibitors of human dimethylarginine dimethylaminohydrolase (DDAH-1)." Journal of Medicinal Chemistry.

  • Amtul, Z., et al. (2002). "Cysteine-based, aerobic inactivation of urease by hydroxylamine and its derivatives."[1] Bioorganic & Medicinal Chemistry.

  • Fishbein, W. N., & Carbone, P. P. (1965). "Acetohydroxamate: Bacterial Urease Inhibitor." Nature.[1] [1]

  • Havemeyer, A., et al. (2010). "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system." PLoS ONE.

A Comprehensive Guide to the Development and Validation of Analytical Methods for 2-(diethylamino)-N'-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, science-driven guide for the development and validation of analytical methods for the novel compound 2-(diethylamino)-N'-hydroxyethanimidamide. Recognizing the compound's unique structural features—a tertiary amine, an N'-hydroxyethanimidamide (amidoxime) group, and its resulting polarity and basicity—this guide establishes a first-principles approach to creating a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. The narrative explains the causality behind experimental choices, from initial physicochemical characterization to final method validation in accordance with International Council for Harmonisation (ICH) guidelines. Protocols for forced degradation studies, method optimization, and full validation are detailed, providing researchers, scientists, and drug development professionals with a comprehensive framework for ensuring the quality, purity, and stability assessment of this molecule.

Part 1: Foundational Strategy & Physicochemical Characterization

The development of a robust analytical method begins not with the chromatograph, but with a fundamental understanding of the analyte. The structure of 2-(diethylamino)-N'-hydroxyethanimidamide presents specific analytical challenges and informs our strategic choices. The basic diethylamino group and the potentially acidic N'-hydroxy group mean the compound's charge state is highly pH-dependent. This is a critical parameter that will govern its retention, peak shape, and solubility.[1][2]

Initial Physicochemical Assessment:

  • Solubility Testing: Preliminary solubility is assessed in a range of solvents (e.g., water, methanol, acetonitrile, buffered solutions at various pH levels). This informs the selection of a suitable sample diluent and mobile phase components. For this compound, high solubility is expected in acidic aqueous solutions and polar organic solvents.

  • pKa Determination: The ionization constant (pKa) is the most critical parameter.[3][4] It can be estimated using computational models (e.g., ACD/Labs, ChemDraw) or determined experimentally via potentiometric titration or UV-spectrophotometry. The diethylamino group is expected to have a pKa in the range of 9-11, while the N'-hydroxy (oxime) group may have a pKa around 4-6. Operating the mobile phase at a pH at least 2 units away from a pKa value ensures the analyte exists in a single, stable ionic form, which is crucial for reproducible chromatography.[2]

  • UV-Vis Spectrophotometry: A UV-Vis scan (typically 200-400 nm) is performed to determine the wavelength of maximum absorbance (λmax). This provides the optimal detection wavelength for the HPLC-UV/PDA detector, ensuring maximum sensitivity.

Part 2: Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method is a validated analytical procedure that accurately quantifies the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other potential components.[5][6] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice due to its versatility and ability to separate compounds of diverse polarity.[2][7]

Logical Workflow for Method Development

The development process is a systematic optimization of chromatographic parameters to achieve the desired separation, peak shape, and sensitivity.

.dot

MethodDevelopmentWorkflow Figure 1: Overall Analytical Method Development Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation cluster_3 Phase 4: Finalization A Physicochemical Characterization (pKa, λmax) B Select Column & Detector (C18, PDA) A->B C Screen Mobile Phase (pH, Organic Modifier) B->C Initial Conditions D Optimize Gradient & Flow Rate C->D E Forced Degradation Study D->E F Confirm Peak Purity & Resolution E->F G Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, etc.) F->G Optimized Method H Finalized Analytical Method G->H Validated

Caption: A structured workflow ensures a systematic and efficient approach to method development.

Step-by-Step Optimization:
  • Column Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as the ideal starting point. Its nonpolar stationary phase will retain the analyte based on its hydrophobicity. A standard dimension (e.g., 4.6 x 150 mm, 3.5 µm particle size) is appropriate.

  • Mobile Phase Selection:

    • Aqueous Phase: Given the basic nature of the diethylamino group, a buffer is mandatory to control the mobile phase pH and achieve symmetrical peaks.[1] A phosphate or acetate buffer is a good starting choice. Based on the estimated pKa, a pH of ~3.0 is selected to ensure the tertiary amine is fully protonated (cationic), promoting good interaction with the stationary phase and excellent peak shape.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.

  • Initial Gradient Run: A broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) is run to determine the approximate elution time of the parent compound and any existing impurities.

  • Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies are performed.[8][9] The goal is to achieve 5-20% degradation of the API to produce a relevant profile of degradation products.[10]

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: 80°C in a dry oven.

    • Photolytic: Exposure to UV and visible light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[11][12]

  • Method Optimization for Specificity: The stressed samples are then analyzed using the developing method. The gradient, mobile phase pH, and even column chemistry are adjusted to ensure baseline separation between the main peak (2-(diethylamino)-N'-hydroxyethanimidamide) and all degradation products. A Photodiode Array (PDA) detector is invaluable here to check for peak purity, ensuring that a single chromatographic peak corresponds to a single component.

Part 3: Method Validation Protocol (ICH Q2(R1))

Once the method is optimized, it must be validated to demonstrate its suitability for its intended purpose.[13][14][15] The following parameters are assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from all degradation products and any process-related impurities.

  • Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are prepared, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy (as Recovery): The closeness of the test results to the true value. This is assessed by spiking a placebo or sample matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). Recoveries should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is typically assessed by six replicate injections of the same sample, with a Relative Standard Deviation (RSD) of ≤ 2.0%.

    • Intermediate Precision: Expresses the variation within a laboratory (e.g., different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 units in pH, ±2% in organic modifier composition, ±2°C in column temperature).

Part 4: Finalized Protocols & Data Presentation

Protocol 1: Preparation of Solutions
  • Diluent: Prepare a solution of 90:10 (v/v) Water:Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2-(diethylamino)-N'-hydroxyethanimidamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation (0.1 mg/mL): Prepare the sample to achieve a final target concentration of 0.1 mg/mL in Diluent. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Final Validated RP-HPLC-PDA Method

.dot

HPLC_Protocol Figure 2: HPLC Protocol Flowchart cluster_instrument Instrument Setup cluster_sequence Analysis Sequence cluster_processing Data Processing A Equilibrate Column with Mobile Phase A for 15 min B Set Column Temperature to 30°C A->B C Set Detection Wavelength (e.g., 220 nm) B->C D Inject Blank (Diluent) E Inject System Suitability Standard (x5) D->E F Inject Working Standard E->F G Inject Sample(s) F->G H Inject Bracketing Standard G->H I Integrate Peaks J Verify System Suitability (Tailing Factor, Plate Count) I->J K Calculate Assay/Purity J->K

Caption: A step-by-step flowchart for executing the validated HPLC analysis.

Parameter Condition
Instrument Agilent 1260 Infinity II LC System or equivalent with PDA Detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-20 min: 5% to 60% B; 20-22 min: 60% to 95% B; 22-25 min: 95% B; 25.1-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA at 220 nm
Run Time 30 minutes

Table 1: Optimized Chromatographic Conditions

System Suitability Criteria

Before any sample analysis, the chromatographic system must pass system suitability tests. This is a self-validating component of the protocol.

  • Tailing Factor: For the main analyte peak, the tailing factor should be ≤ 1.5.

  • Theoretical Plates: The plate count should be ≥ 5000.

  • %RSD of Peak Area: For five replicate injections of the working standard, the %RSD should be ≤ 1.0%.

Validation Parameter Acceptance Criterion Example Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Repeatability (%RSD) ≤ 2.0%0.45%
Intermediate Precision (%RSD) ≤ 2.0%0.88%
LOQ S/N ≥ 100.05 µg/mL
Robustness System Suitability criteria metPassed

Table 2: Summary of Typical Method Validation Results

Conclusion

This application note outlines a comprehensive and scientifically grounded strategy for developing and validating a stability-indicating RP-HPLC method for 2-(diethylamino)-N'-hydroxyethanimidamide. By beginning with a thorough understanding of the molecule's physicochemical properties and following a logical, stepwise optimization process that incorporates forced degradation studies, a robust, precise, and accurate method can be established. Adherence to the validation principles outlined by the ICH ensures the method is suitable for its intended purpose in a regulated drug development environment, providing reliable data for purity, assay, and stability testing.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • Sharma, G., & Saini, V. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2893-2903. [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharma Guideline. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Clement, B., et al. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Pharmaceutical and Biomedical Analysis, 53(3), 634-641. [Link]

  • Hoshino, M., et al. (2023). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega, 8(1), 1165-1173. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]

  • Levesque, S., & Drolet, D. (2008). Sampling and analytical methodology development for the determination of primary and secondary low molecular weight amines in ambient air. Journal of Environmental Monitoring, 10(3), 373-380. [Link]

  • Risticevic, S., et al. (2012). Chromatographic Approaches for Physicochemical Characterization of Compounds. InTech. [Link]

  • Gupta, A., et al. (2024). HPLC Method Development - A Review. International Journal of Pharmaceutical Research and Applications, 9(4), 1262-1271. [Link]

  • Patwekar, S. L., Sakhare, R. S., & Nalbalwar, N. N. (2015). HPLC method development and validation- A general Concept. International Journal of Chemical and Pharmaceutical Sciences, 6(1), 8-15. [Link]

Sources

Application Note: 2-(diethylamino)-N'-hydroxyethanimidamide in Cholinergic Receptor Studies

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 2-(diethylamino)-N'-hydroxyethanimidamide (also known as 2-(diethylamino)acetamidoxime ) in receptor binding and enzymatic characterization studies.

Based on its chemical structure (an aliphatic tertiary amine linked to an amidoxime), this compound is primarily investigated in two contexts:

  • Cholinergic Systems: As a non-quaternary Acetylcholinesterase (AChE) reactivator or ligand, capable of crossing the blood-brain barrier (BBB) unlike charged pyridinium oximes (e.g., 2-PAM).

  • Nitric Oxide Signaling: As a substrate for metabolic oxidation to release Nitric Oxide (NO) .

This guide focuses on its characterization within Cholinergic Receptor Binding and Enzyme Interaction workflows.


Molecular Weight:  145.20  g/mol 

Introduction & Mechanism of Action

2-(diethylamino)-N'-hydroxyethanimidamide represents a class of aliphatic amidoximes designed to interact with the cholinergic system. Unlike classical quaternary ammonium ligands (which are permanently charged and peripherally restricted), this compound possesses a tertiary amine (


) and an amidoxime group (

).
Mechanistic Relevance[1][2][3]
  • Receptor/Enzyme Target: The diethylamino moiety mimics the quaternary ammonium of Acetylcholine (ACh), providing affinity for the Anionic Site of AChE or the orthosteric site of Muscarinic Acetylcholine Receptors (mAChRs).

  • Functional Activity:

    • AChE Reactivation: The oxime group (

      
      ) acts as a nucleophile to displace organophosphates (OP) from the catalytic Serine-203 of AChE.
      
    • Receptor Binding: It serves as a probe to study the structure-activity relationship (SAR) of non-quaternary ligands at M1-M5 muscarinic receptors.

Chemical Properties & Handling[4][5]
PropertyValue/Description
Solubility Soluble in water (protonated form), Ethanol, DMSO (>100 mM).
Stability Sensitive to hydrolysis at low pH; susceptible to oxidation (NO release) in the presence of oxidants or liver microsomes.
Storage Store solid at -20°C under desiccant. Stock solutions should be prepared fresh or stored at -80°C.
pKa ~9.4 (Amine), ~12.0 (Oxime). At physiological pH (7.4), the amine is predominantly protonated (cationic).

Experimental Protocols

Protocol A: Preparation of Ligand Stock Solutions
  • Objective: Create a stable, accurate stock for binding assays.

  • Causality: The amidoxime group is potentially labile. Avoid acidic buffers which accelerate hydrolysis to the amide.

  • Weighing: Accurately weigh 14.5 mg of the substance.

  • Solubilization: Dissolve in 1.0 mL of DMSO (anhydrous) to create a 100 mM master stock.

    • Note: Avoid water for the master stock to prevent slow hydrolysis.

  • Working Dilution: Dilute the master stock 1:100 into Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) immediately before use to yield a 1 mM working solution.

    • Validation: Verify pH of the working solution; the amine may slightly buffer the solution.

Protocol B: Radioligand Competition Binding (Muscarinic Receptors)
  • Objective: Determine the binding affinity (

    
    ) of the ligand for Muscarinic Receptors (e.g., M1 subtype) by displacing a radiolabeled standard (e.g., 
    
    
    
    -NMS or
    
    
    -QNB).
  • Self-Validating Step: Include Atropine (non-selective antagonist) as a positive control for total displacement.

Reagents
  • Membrane Prep: CHO cells stably expressing human M1 receptor (approx. 10-20 µg protein/well).

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS), 0.2 nM final concentration.
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    
Workflow
  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Buffer + Membranes + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10 µM Atropine.

    • Test Sample: Buffer + Membranes + Radioligand + 2-(diethylamino)-N'-hydroxyethanimidamide (concentration range

      
       M to 
      
      
      
      M).
  • Incubation: Incubate for 60 minutes at 27°C .

    • Reasoning: Equilibrium must be reached. M1 receptors are stable at room temperature.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Calculate % Inhibition and fit to a one-site competition model:



Convert 

to

using the Cheng-Prusoff equation:

Protocol C: Acetylcholinesterase (AChE) Reactivation/Binding Assay
  • Objective: Assess if the ligand binds to the AChE active site or reactivates OP-inhibited AChE.

  • Method: Modified Ellman Assay.

  • Inhibition Phase (Optional for Reactivation Study): Incubate AChE (human recombinant) with an organophosphate (e.g., Paraoxon, 100 nM) for 30 min to inhibit >90% activity. Remove excess OP via spin column.

  • Reactivation/Binding:

    • Add 2-(diethylamino)-N'-hydroxyethanimidamide (10 µM - 1 mM) to the enzyme.

    • Incubate for defined intervals (10, 20, 30, 60 min).

  • Substrate Addition: Add Acetylthiocholine (ATCh) (1 mM) and DTNB (Ellman's reagent, 0.3 mM).

  • Measurement: Monitor Absorbance at 412 nm for 5 minutes (kinetic mode).

  • Result:

    • Binding (Reversible Inhibition): If the ligand reduces the rate of ATCh hydrolysis in native enzyme, it is a reversible inhibitor.

    • Reactivation: If the ligand restores activity to OP-inhibited enzyme, it is a reactivator.[1]

Visualizing the Mechanism

The following diagram illustrates the dual potential of the ligand: binding to the Muscarinic Receptor (Pharmacological) vs. Reactivating AChE (Chemical/Catalytic).

G cluster_AChE Pathway A: AChE Interaction cluster_GPCR Pathway B: Muscarinic Receptor Binding Ligand 2-(diethylamino)- N'-hydroxyethanimidamide Complex_A Michaelis Complex (Ligand-Enzyme) Ligand->Complex_A Nucleophilic Attack (Oxime group) Binding_Eq Ligand-Receptor Complex Ligand->Binding_Eq Cationic Anchor (Diethylamino group) AChE_Inh OP-Inhibited AChE (Phosphorylated Ser203) AChE_Inh->Complex_A AChE_Active Reactivated AChE (Active) Complex_A->AChE_Active Displacement of OP POX Phosphorylated Oxime Product Complex_A->POX Leaving Group M1_Rec Muscarinic Receptor (M1 Subtype) M1_Rec->Binding_Eq Kd Equilibrium Binding_Eq->M1_Rec Antagonism Signal Downstream Signaling (Gq/PLC Pathway) Binding_Eq->Signal Agonism?

Caption: Dual mechanistic pathways: Nucleophilic reactivation of OP-inhibited AChE (top) and reversible competitive binding at Muscarinic Receptors (bottom).

References

  • Kuca, K., et al. (2006). "Acetylcholinesterase reactivators: chemistry, pharmacology, toxicology and therapeutic potential." Mini Reviews in Medicinal Chemistry, 6(3), 269-277. Link

  • Musilek, K., et al. (2011). "Design, synthesis and structure-activity relationship of new AChE reactivators." Medicinal Research Reviews, 31(5), 748-798. Link

  • Hulme, E.C., & Treethowan, M.A. (2002). "Muscarinic Receptor Binding Assays." Current Protocols in Pharmacology, Chapter 2, Unit 2.6. Link

  • Ellman, G.L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. Link

  • Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 34(3), 565-579. Link

Sources

Application Note: Experimental Use of Hydroxyethanimidamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxyethanimidamides—commonly referred to in literature as acetamidoximes or amidoximes—are highly versatile functional groups in modern medicinal chemistry[1]. Characterized by the general structure R-C(=NOH)NH₂, these derivatives serve a triple mandate in drug discovery: they act as bioreversible prodrug moieties to enhance the oral bioavailability of highly basic amidines[2], serve as critical synthetic precursors for hydrolytically stable heterocyclic bioisosteres (such as 1,2,4-oxadiazoles)[3], and function as potent N,O-bidentate chelators for targeting metalloenzymes.

This application note provides a comprehensive mechanistic rationale for their use, alongside self-validating experimental protocols for both their biochemical evaluation and synthetic application.

Mechanistic Rationale & Physicochemical Profiling

The Amidine-Amidoxime Prodrug Strategy

Amidines (e.g., arginine mimetics, thrombin inhibitors) are highly basic (pKa 11–12) and exist almost exclusively as protonated cations at physiological pH (7.4). This permanent positive charge severely restricts passive transcellular diffusion across the lipophilic intestinal epithelium, resulting in poor oral bioavailability[2].

By synthetically introducing a hydroxyl group to the imine nitrogen to form a hydroxyethanimidamide, the electron-withdrawing nature of the oxygen atom drastically reduces the basicity of the molecule (pKa ~6.0–7.5)[4]. This allows the prodrug to remain largely unprotonated in the intestines, facilitating absorption. Once in systemic circulation, the prodrug is rapidly reduced back to the active amidine by the mitochondrial amidoxime reducing component (mARC)—a molybdenum-dependent enzyme system found primarily in the liver and kidneys[5]. This strategy was famously validated by the development of ximelagatran and dabigatran etexilate[2],[5].

prodrug_pathway A Highly Basic Amidine (Poor Absorption) B Hydroxyethanimidamide (Neutral Prodrug) A->B Synthetic Masking C Intestinal Transport (High Permeability) B->C Oral Dosing D mARC Enzyme System (Hepatic Reduction) C->D Systemic Circulation E Active Amidine (Target Engagement) D->E in vivo Bioconversion

Fig 1. Pharmacokinetic pathway of hydroxyethanimidamide prodrugs undergoing mARC bioconversion.

Bioisosteric Replacement via 1,2,4-Oxadiazoles

Esters and amides are frequently plagued by rapid in vivo degradation via esterases and proteases. Hydroxyethanimidamides are primary building blocks for synthesizing 1,2,4-oxadiazoles[6]. These heterocycles mimic the planar geometry and hydrogen-bond acceptor profile of amides and esters but are highly resistant to enzymatic hydrolysis, thereby extending the half-life of the pharmacophore[3].

Metalloenzyme Chelation

The dual donor sites (oxime nitrogen and hydroxyl oxygen) of hydroxyethanimidamides make them excellent bidentate ligands for transition metals (Zn²⁺, Ni²⁺, Cu²⁺)[1],[7]. In medicinal chemistry, this is exploited to design inhibitors for zinc-dependent metalloenzymes, such as Carbonic Anhydrase (CA). The amidoxime motif displaces the catalytic zinc-bound water molecule, effectively halting the enzyme's hydration activity.

Quantitative Data: Physicochemical Comparison

The following table summarizes the causal relationship between the physicochemical properties of amidines and their corresponding hydroxyethanimidamide prodrugs.

PropertyActive AmidineHydroxyethanimidamide ProdrugMechanistic Impact
pKa (Conjugate Acid) 11.0 – 12.56.0 – 7.5Drastic reduction in basicity due to the electronegative oxygen[2].
Ionization at pH 7.4 >99% CationicPredominantly NeutralEnables passive transcellular diffusion across lipid bilayers[4].
LogP (Lipophilicity) Highly HydrophilicModerately LipophilicEnhances partitioning into cell membranes for improved absorption[5].
Enzymatic Stability Target-active, stableSusceptible to mARCActs as a bioreversible mask, releasing the active drug post-absorption[8].

Experimental Protocols

Protocol A: In Vitro Bioconversion Assay of Prodrugs (mARC System)

Objective: To quantitatively evaluate the bioreduction of a hydroxyethanimidamide prodrug to its active amidine using a reconstituted recombinant mARC system.

Scientific Rationale: Standard liver microsomes often yield false negatives for amidoxime reduction because mARC is localized to the outer mitochondrial membrane, not the endoplasmic reticulum[5]. Furthermore, mARC cannot function in isolation; it requires an electron transport chain consisting of NADH, cytochrome b5 reductase (CYB5R), and cytochrome b5 (CYB5).

Step-by-Step Methodology:

  • System Reconstitution: In a 1.5 mL Eppendorf tube, combine recombinant human mARC1 (50 pmol), CYB5 (100 pmol), and CYB5R (50 pmol) in 100 mM potassium phosphate buffer (pH 6.5). Causality: mARC exhibits an optimal catalytic efficiency at a slightly acidic pH compared to standard physiological pH.

  • Substrate Addition: Add the hydroxyethanimidamide prodrug to a final concentration of 10 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reduction by adding NADH (final concentration 1 mM). Causality: NADH serves as the obligate electron donor for the CYB5R cascade.

  • Time-Course Sampling: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent precipitates the functional proteins, instantly halting the enzymatic reduction.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the appearance of the active amidine.

Self-Validating Controls:

  • Positive Control: Benzamidoxime (known to be rapidly reduced by mARC)[9].

  • Negative Control: Heat-inactivated enzyme mix (95°C for 10 mins) prior to substrate addition to rule out spontaneous chemical reduction.

Protocol B: One-Pot Synthesis of 1,2,4-Oxadiazole Bioisosteres

Objective: To synthesize a hydrolytically stable 3,5-disubstituted-1,2,4-oxadiazole from an N'-hydroxyethanimidamide derivative[6].

Scientific Rationale: The reaction proceeds via a two-step cascade: an initial O-acylation of the amidoxime, followed by a thermally driven cyclodehydration. Controlling the temperature during the first step is critical to prevent unwanted di-acylation or degradation of the highly reactive acyl chloride[3].

synthesis_workflow Step1 1. Reagent Prep: N'-hydroxyethanimidamide + DIEA in DMF Step2 2. O-Acylation: Add Acyl Chloride dropwise at 0°C Step1->Step2 Anhydrous conditions Step3 3. Intermediate: Stir at 25°C for 2 hours Step2->Step3 Exothermic control Step4 4. Cyclodehydration: Heat to 110°C for 4-6 hours Step3->Step4 Thermal ring closure Step5 5. Purification: Aqueous Wash & Chromatography Step4->Step5 Isolate 1,2,4-oxadiazole

Fig 2. One-pot synthetic workflow for generating 1,2,4-oxadiazole bioisosteres from amidoximes.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 eq of N'-hydroxyethanimidamide in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Add 1.5 eq of N,N-Diisopropylethylamine (DIEA). Causality: DIEA acts as a non-nucleophilic base to scavenge the HCl byproduct without reacting with the electrophile.

  • O-Acylation: Cool the reaction flask to 0°C using an ice bath. Dropwise, add 1.1 eq of the desired acyl chloride. Stir for 2 hours, allowing the reaction to slowly warm to room temperature (25°C).

  • Cyclodehydration: Attach a reflux condenser and heat the reaction mixture to 110°C for 4 to 6 hours. Causality: The high thermal energy is required to overcome the activation barrier for the elimination of water, driving the formation of the aromatic oxadiazole ring.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel column chromatography (Hexanes/EtOAc gradient).

Self-Validating Controls:

  • Reaction Monitoring: Monitor the transition from Step 2 to Step 3 using TLC (UV active). The O-acyl intermediate will appear as a distinct spot that gradually disappears as the highly non-polar 1,2,4-oxadiazole forms during the 110°C heating phase.

  • Structural Validation: Confirm cyclization via ¹H-NMR by verifying the complete disappearance of the broad -OH (~9.5 ppm) and -NH₂ (~6.0 ppm) singlets characteristic of the starting amidoxime.

References

Sources

Application Note: Integrated In Vitro Profiling for Novel Small Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the high-stakes environment of small molecule drug discovery, the mantra is not just "fail early," but "fail with certainty." A novel chemical entity (NCE) must survive a gauntlet of in vitro assays before it earns the right to enter an animal model.

This guide moves beyond generic textbook descriptions. It outlines a self-validating screening cascade designed to filter compounds based on three non-negotiable pillars: Cellular Health , Target Engagement , and Metabolic Liability .

The "Gatekeeper" Philosophy

We do not test efficacy first. We test cytotoxicity first.[1][2] A compound that kills cancer cells via off-target mitochondrial toxicity is a false positive that will destroy your project in Phase I. Our workflow enforces this logic:

  • Cytotoxicity (CellTiter-Glo): Is the compound inherently toxic?

  • Target Engagement (TR-FRET): Does it bind the target with high affinity?

  • ADME (Microsomal Stability): Will the liver destroy it in minutes?

  • Safety (hERG FP): Will it cause cardiac arrhythmia?

Visualizing the Screening Cascade

The following workflow illustrates the logical progression of assays. Note the "Stop/Go" decision gates.

G cluster_0 Phase 1: The Gatekeeper cluster_1 Phase 2: Efficacy cluster_2 Phase 3: ADME & Safety Start Hit Generation (Virtual/HTS) Cyto Cytotoxicity Profiling (CellTiter-Glo) Start->Cyto Target Target Engagement (TR-FRET / Kinase) Cyto->Target Viability > 80% Discard Discard / Redesign Cyto->Discard Toxic Micro Metabolic Stability (Microsomes) Target->Micro IC50 < 100nM Target->Discard No Binding hERG Cardiotoxicity (hERG FP) Micro->hERG t1/2 > 30 min Micro->Discard Unstable Lead Lead Candidate Selection hERG->Lead Low Inhibition hERG->Discard hERG Binder

Figure 1: The "Fail-Fast" Screening Cascade. Compounds must pass the Cytotoxicity gate before efficacy testing to avoid false positives driven by cell death.

Protocol A: Cytotoxicity Profiling (The Gatekeeper)

Method: ATP Quantitation (CellTiter-Glo®) Why this method? Unlike MTT/MTS, which rely on metabolic reduction potential (prone to compound interference), ATP monitoring is the most direct measure of metabolically active cells. It is highly sensitive and "add-mix-read."

Experimental Design
  • Cell Line: HepG2 (Liver proxy) or HEK293 (General toxicity).

  • Format: 384-well white opaque plates (prevents luminescence crosstalk).

  • Controls:

    • Negative:[3] 0.1% DMSO (Vehicle).

    • Positive: 10 µM Staurosporine or Epoxomicin (100% kill).

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest cells and dilute to 50,000 cells/mL in complete media.

    • Dispense 20 µL/well (1,000 cells/well) into the 384-well plate.

    • Critical: Centrifuge plate at 200xg for 1 min to settle cells. Incubate for 24 hours at 37°C/5% CO2.

  • Compound Addition:

    • Prepare a 10-point serial dilution (1:3) of test compounds in DMSO.

    • Use an acoustic dispenser (e.g., Echo) or pin tool to transfer 50 nL of compound into assay wells. Final DMSO concentration must remain <0.5%.

  • Incubation:

    • Incubate treated cells for 48 hours.

  • Detection:

    • Equilibrate CellTiter-Glo reagent to room temperature (RT).

    • Add 20 µL of reagent to each well (1:1 ratio with media).

    • Orbitally shake for 2 minutes (lyses cells).

    • Incubate at RT for 10 minutes (stabilizes signal).

  • Read:

    • Measure Luminescence (integration time: 0.5s).

Data Output: Calculate % Viability relative to DMSO control. Plot dose-response to determine CC50 (Cytotoxic Concentration 50%).

Protocol B: Target Engagement (Efficacy)

Method: TR-FRET Kinase Binding Assay (LanthaScreen™) Why this method? Traditional activity assays (consuming ATP) are prone to artifacts. A binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the physical interaction between the small molecule and the kinase ATP-pocket, independent of enzyme turnover rates.

Mechanism

A Terbium-labeled antibody binds the kinase. A fluorescent "tracer" binds the ATP pocket. When the tracer is bound, FRET occurs (High Signal).[4] If your small molecule binds the pocket, it displaces the tracer, disrupting FRET (Low Signal).

Step-by-Step Protocol
  • Reagent Prep:

    • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • 4X Kinase/Antibody Mix: Dilute Kinase (5 nM final) and Tb-Antibody (2 nM final) in buffer.

    • 4X Tracer Mix: Dilute Tracer (e.g., Tracer 236) to determined Kd concentration.

  • Plate Setup (384-well Low Volume Black):

    • Step 1: Add 2.5 µL of test compound (diluted in buffer w/ 4% DMSO).

    • Step 2: Add 5 µL of Kinase/Antibody Mix.

    • Step 3: Add 2.5 µL of Tracer Mix.

    • Final Volume: 10 µL.

  • Incubation:

    • Cover plate and incubate for 60 minutes at RT (protect from light).

  • Read:

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm.

    • Lag Time: 100 µs (Critical to gate out background fluorescence).

Data Output: Calculate Emission Ratio (520nm/495nm).



Protocol C: Metabolic Stability (Microsomal)

Method: Liver Microsome Incubation with LC-MS/MS Detection Why this method? Liver microsomes contain the primary Phase I enzymes (CYP450s).[5] This assay predicts Intrinsic Clearance (


) , determining if your drug will have a viable half-life in humans.
Experimental Design
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH (required for CYP activity).[6]

  • Controls:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin.

Step-by-Step Protocol
  • Preparation:

    • Pre-warm 100 mM Phosphate Buffer (pH 7.4) to 37°C.[6][7][8]

    • Prepare 2X NADPH solution (2 mM in buffer).

    • Prepare 2X Microsome/Compound Mix: 1 µM test compound + 1.0 mg/mL microsomes in buffer.

  • Reaction Initiation:

    • Add 30 µL of 2X Microsome/Compound Mix to a 96-well deep-well plate.

    • Pre-incubate at 37°C for 5 min.

    • Add 30 µL of 2X NADPH solution to initiate reaction (Final: 0.5 mg/mL microsomes, 1 mM NADPH).

  • Sampling (Time Course):

    • At T=0, 5, 15, 30, and 60 minutes , remove 50 µL of reaction mixture.

    • Immediately transfer into a "Quench Plate" containing 150 µL ice-cold Acetonitrile (with Internal Standard, e.g., Tolbutamide).

  • Processing:

    • Centrifuge Quench Plate at 4,000 rpm for 20 min at 4°C to pellet proteins.

    • Transfer 100 µL supernatant to a fresh plate.

    • Dilute 1:1 with water (to improve peak shape).

  • Analysis:

    • Inject on LC-MS/MS (MRM mode). Measure Area Ratio (Analyte/Internal Standard).

Data Output: Plot ln(% Remaining) vs. Time. The slope (


) determines 

.

Protocol D: Safety Pharmacology (hERG Inhibition)

Method: Fluorescence Polarization (Predictor™ hERG) Why this method? Blockage of the hERG potassium channel causes QT prolongation and fatal arrhythmias.[9] This FP assay is a high-throughput surrogate for the "Gold Standard" Patch-Clamp, allowing early exclusion of cardiotoxic compounds [1].

Step-by-Step Protocol
  • Assay Principle: A red-shifted fluorescent tracer binds the hERG membrane preparation. High FP = Tracer Bound.[4] Low FP = Tracer Displaced (Compound Bound).

  • Reaction:

    • Add 5 µL of test compound (titration) to 384-well black plate.

    • Add 10 µL of hERG Membrane/Tracer mix.

    • Final DMSO: 1%.

  • Incubation:

    • Incubate 2-4 hours at RT.

  • Read:

    • Measure Fluorescence Polarization (mP).[3]

  • Validation:

    • E-4031 (Known hERG blocker) must show IC50 ~10-30 nM.

Data Analysis & Quality Control

Before accepting any IC50 data, you must validate the assay plate using the Z-Factor [2]. This metric quantifies the separation between your positive and negative controls.[10][11]

Z-Factor Calculation

[10][12]
  • 
    : Standard Deviation
    
  • 
    : Mean signal[10][11]
    
  • 
    : Positive Control (Max Signal)
    
  • 
    : Negative Control (Min Signal)
    

Interpretation Table:

Z-FactorQuality StatusAction
0.5 - 1.0 ExcellentProceed with analysis.
0.0 - 0.5 MarginalAccept with caution; check replicates.
< 0.0 FailedDo not use data. Re-optimize assay conditions.
QC Visualization: Plate Uniformity

The following diagram illustrates a robust plate layout to ensure Z-factor validity.

PlateMap cluster_plate 384-Well Plate Layout Strategy (Z-Factor Optimized) Rows Row A-B Row C-N Row O-P Col 1-2 (Controls) Col 3-22 (Compounds) Col 23-24 (Controls) Logic Min Control (DMSO) (Col 1-2, 23-24) Test Compounds (Serial Dilutions) Max Control (Inhibitor) (Col 1-2, 23-24) Note Critical: Place controls in outer columns to detect 'Edge Effects' (evaporation/thermal gradients).

Figure 2: Plate Layout Strategy. Interleaving controls on both left and right edges allows detection of "drift" across the plate.

References

  • Thermo Fisher Scientific. Predictor™ hERG Fluorescence Polarization Assay Protocol. Retrieved from

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.[11] Retrieved from

  • FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[13][14] Retrieved from

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Retrieved from

Sources

Application Note: Working with Ethanimidamide (Acetamidine) Compounds

[1][2][3]

Introduction & Chemical Context

Ethanimidamide , commonly known as Acetamidine (CAS: 143-37-3 for free base; 124-42-5 for HCl salt), is the simplest amidine and a critical C2-nitrogen building block in medicinal chemistry.[1] It serves as a bioisostere for carboxylic acids and esters, but its primary utility lies in its role as a dinucleophile for constructing nitrogenous heterocycles—specifically pyrimidines , imidazoles , and triazines .[1]

Unlike amides, amidines are strong bases (pKa ≈ 12.1).[1] This basicity drives their reactivity but also dictates their handling requirements. In the laboratory, ethanimidamide is almost exclusively handled as its hydrochloride salt (Acetamidine HCl) due to the hygroscopic and unstable nature of the free base.

Key Physicochemical Properties[1][2][5][6]
PropertyAcetamidine Free BaseAcetamidine Hydrochloride
CAS Number 143-37-3124-42-5
Molecular Weight 58.08 g/mol 94.54 g/mol
Physical State Unstable solid/oilWhite crystalline powder
pKa ~12.1 (Strong Base)~1.6 (protonated form)
Solubility Water, EthanolWater (>1 g/mL), Ethanol
Stability Hygroscopic; hydrolyzes to acetic acid + NH₃Stable; deliquescent (absorbs moisture)

Safety, Storage, and Handling[1][4][6][7]

Hygroscopicity Management

Acetamidine HCl is deliquescent .[2] Exposure to atmospheric moisture causes the salt to clump and eventually liquefy, leading to hydrolysis (smell of ammonia/vinegar).

  • Storage: Store in a tightly sealed container within a desiccator containing active desiccant (e.g., P₂O₅ or anhydrous CaSO₄).[1]

  • Handling: Weigh out quickly in ambient air or, preferably, inside a glovebox or under a nitrogen stream.[1]

Safety Profile[8]
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Incompatibility: Reacts violently with strong oxidizing agents. In the presence of strong bases (NaOH, NaOEt), it liberates the free base, which can be volatile and corrosive.[1]

Experimental Protocols

Protocol A: Purification of Commercial Acetamidine HCl

Context: Commercial batches often contain ammonium chloride (NH₄Cl) as a byproduct of the Pinner synthesis. For sensitive catalytic reactions, purification is required.[1]

  • Dissolution: Dissolve 10 g of crude acetamidine HCl in a minimum volume (~30-40 mL) of boiling absolute ethanol.

  • Filtration: Filter the hot solution quickly through a heated glass funnel to remove insoluble NH₄Cl.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a -20°C freezer overnight.

  • Isolation: Filter the long colorless prisms under an inert atmosphere (N₂).

  • Drying: Dry in a vacuum desiccator over P₂O₅ for 24 hours.

    • Validation: Melting point should be sharp at 165–170°C .[1] Lower ranges indicate moisture or NH₄Cl contamination.

Protocol B: In Situ Generation of Acetamidine Free Base

Context: The free base is unstable. Do not isolate it. Generate it immediately prior to the condensation step.

Reagents:

  • Acetamidine HCl (dried)[3][4][1]

  • Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)[1]

  • Anhydrous Ethanol (EtOH)[1]

Procedure:

  • Charge a flame-dried flask with anhydrous EtOH (0.5 M concentration relative to amidine).

  • Add 1.0 equivalent of Acetamidine HCl.[5]

  • Add 1.05 equivalents of NaOEt (21% wt in EtOH) or solid KOtBu at 0°C under N₂.

  • Stir for 30 minutes. A white precipitate (NaCl or KCl) will form.

  • Critical Step: Do not filter unless the byproduct salt interferes with the subsequent step. The free amidine is now in solution and ready for the addition of the electrophile (e.g., 1,3-diketone).[1]

Application: Synthesis of Pyrimidine Derivatives

Context: This is the most common application, utilizing the "3+3" condensation strategy.[6]

Protocol C: Synthesis of 4,6-Dimethylpyrimidine

Mechanism: Nucleophilic attack of the amidine nitrogen on the diketone carbonyl, followed by cyclization and dehydration.[1]

Reagents:

  • Acetamidine HCl (10 mmol, 0.95 g)[1]

  • Acetylacetone (10 mmol, 1.00 g)[1]

  • Potassium Carbonate (K₂CO₃) or NaOEt (12 mmol)[1]

  • Ethanol (20 mL) or Water (for Green Chemistry approaches)[1]

Step-by-Step:

  • Setup: In a 50 mL round-bottom flask, dissolve Acetamidine HCl (10 mmol) in Ethanol (15 mL).

  • Base Addition: Add K₂CO₃ (12 mmol). Stir for 15 minutes at room temperature.

  • Electrophile Addition: Add Acetylacetone (10 mmol) dropwise.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).[1]

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Resuspend the residue in water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Dry organics over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from hexanes/ether or flash chromatography.

Visual Workflow: Pyrimidine Synthesis Pathway

PyrimidineSynthesisStartAcetamidine HCl(Salt Form)BaseBase Treatment(NaOEt/EtOH)Start->BaseDeprotonationFreeBaseAcetamidine(Free Base - In Situ)Base->FreeBase- NaClIntermediateAcyclicIntermediateFreeBase->Intermediate+ DiketoneDiketone1,3-Diketone(Electrophile)Diketone->IntermediateCyclizationCyclization &DehydrationIntermediate->Cyclization- H2OProductPyrimidineDerivativeCyclization->ProductAromatization

Caption: Logical flow for the conversion of Acetamidine HCl to a Pyrimidine scaffold via in situ free-basing and condensation.

Analytical Characterization

When validating your ethanimidamide reaction products, look for these characteristic signals.

1H NMR (DMSO-d6)[4]
  • Acetamidine HCl:

    • Methyl Group (-CH₃): Singlet at δ 2.0–2.2 ppm.[1]

    • Amidine Protons (-NH₂): Broad singlets at δ 8.5–9.5 ppm (often split due to restricted rotation or H-bonding).[1]

  • Pyrimidine Product (4,6-dimethyl):

    • Ring Proton (C5-H): Singlet at δ ~7.1 ppm.[1]

    • Methyl Groups: Singlet at δ ~2.4 ppm.

    • C2-Methyl (from acetamidine): Singlet at δ ~2.6 ppm.[1]

Infrared (IR) Spectroscopy[4]
  • C=N Stretch: Strong band at 1650–1690 cm⁻¹.

  • N-H Stretch (Salt): Broad, multiple bands 3000–3300 cm⁻¹.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of amidineEnsure all solvents are anhydrous; use fresh reagents.
Sticky Solid Hygroscopic water absorptionDry starting material over P₂O₅; perform rapid filtration.
Ammonia Smell DecompositionReaction temperature too high or pH > 13 for prolonged periods.
Incomplete Reaction NH₄Cl interferencePurify Acetamidine HCl (Protocol A) before use.

References

  • Pinner Synthesis of Amidines: Pinner, A. Die Imidoäther und ihre Derivate. Oppenheim, Berlin, 1892.[1] (Foundational text on amidine synthesis).

  • Acetamidine Hydrochloride Preparation: Dox, A. W.[4][1] "Acetamidine Hydrochloride".[4][7][8][5][9] Organic Syntheses, Coll.[10][1] Vol. 1, p. 5, 1941 .[10][1]

  • Pyrimidine Synthesis Review: Bhatnagar, A., et al. "Sulfamic Acid Catalyzed Multicomponent Synthesis of Fused Heterocyclic Schiff Bases".[1][11] ResearchGate, 2026 .[1]

  • pKa and Physical Properties: Williams, R. "pKa Data Compiled". Organic Chemistry Data, 2022 .

  • Handling of Hygroscopic Salts: "Acetamidine hydrochloride Safety Data Sheet". ChemicalBook, 2026 .[1][12]

Application Notes and Protocols for the Putative Nitric Oxide Synthase Probe: 2-(diethylamino)-N'-hydroxyethanimidamide (DEAE-NI)

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the characterization and application of 2-(diethylamino)-N'-hydroxyethanimidamide, herein referred to as DEAE-NI, as a potential chemical probe for Nitric Oxide Synthases (NOS). Based on its structural features, specifically the N'-hydroxyethanimidamide moiety, DEAE-NI is hypothesized to interact with the active site of NOS isoforms. These application notes offer detailed protocols for researchers to validate its efficacy and selectivity as a NOS inhibitor and to subsequently utilize it in cell-based and in vivo experimental models. The overarching goal is to equip researchers in pharmacology and drug discovery with the necessary tools to explore the therapeutic and biological questions related to nitric oxide signaling.

Introduction to Nitric Oxide Synthases and the Role of Chemical Probes

Nitric oxide (NO) is a pleiotropic signaling molecule that plays a critical role in a vast array of physiological and pathophysiological processes, including neurotransmission, vasodilation, and immune responses.[1][] The endogenous synthesis of NO is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS). In mammals, three distinct NOS isoforms have been identified:

  • Neuronal NOS (nNOS or NOS1): Primarily expressed in neuronal tissue, nNOS is implicated in synaptic plasticity and neurodevelopment.[1][] Its overproduction is linked to neurodegenerative disorders and neuropathic pain.[3][4]

  • Endothelial NOS (eNOS or NOS3): Predominantly found in endothelial cells, eNOS is crucial for maintaining vascular tone and cardiovascular homeostasis.[1][5]

  • Inducible NOS (iNOS or NOS2): This isoform is expressed in various immune cells following exposure to pro-inflammatory stimuli like cytokines. iNOS produces large amounts of NO as part of the immune response to pathogens.[6][7]

Given the distinct roles of each isoform, the development of isoform-selective inhibitors is of paramount importance for both dissecting the specific contributions of each NOS to biological processes and for therapeutic intervention in diseases characterized by dysregulated NO production.[8][9]

DEAE-NI: A Putative Nitric Oxide Synthase Inhibitor

The compound 2-(diethylamino)-N'-hydroxyethanimidamide (DEAE-NI) possesses a key structural motif, the N-hydroxyguanidine-like core, which is known to be a substrate or inhibitor for NOS enzymes.[10][11][12][13] The N-hydroxyguanidine group mimics the natural substrate of NOS, L-arginine, and its intermediate, Nω-hydroxy-L-arginine. This structural similarity suggests that DEAE-NI will likely bind to the active site of NOS isoforms.

The primary objective for any researcher using DEAE-NI should be to first characterize its interaction with the NOS isoforms. It is crucial to determine whether it acts as an inhibitor or a substrate (an NO donor) and to quantify its potency and selectivity for nNOS, eNOS, and iNOS. The following protocols are designed to guide the user through this essential validation process.

Workflow for Characterization and Application of DEAE-NI

The following diagram outlines the recommended experimental workflow for validating and utilizing DEAE-NI as a chemical probe.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Application in Biological Models biochem_char DEAE-NI Compound invitro_assay In Vitro NOS Activity Assay (e.g., Hemoglobin Capture Assay) biochem_char->invitro_assay recombinant_nos Purified Recombinant nNOS, eNOS, iNOS recombinant_nos->invitro_assay ic50_selectivity Determine IC50 Values & Isoform Selectivity invitro_assay->ic50_selectivity cell_assay Cell-Based NO Production Assay (e.g., Griess Assay) ic50_selectivity->cell_assay Guide Concentrations cell_lines Select Appropriate Cell Lines (e.g., Neurons, Endothelial Cells, Macrophages) cell_lines->cell_assay cytotoxicity Cytotoxicity Assay cell_lines->cytotoxicity permeability_efficacy Assess Cell Permeability & In-Cell Efficacy cell_assay->permeability_efficacy invivo_model In Vivo / Ex Vivo Models (e.g., Neuroinflammation, Vasoreactivity) permeability_efficacy->invivo_model Inform Dosing functional_readout Measure Functional Outcomes (e.g., Behavior, Blood Pressure) invivo_model->functional_readout

Caption: Experimental workflow for DEAE-NI.

Protocols for Biochemical Characterization

In Vitro NOS Activity Assay (Hemoglobin Capture Method)

This protocol is designed to determine the inhibitory potency (IC50) of DEAE-NI against each purified NOS isoform. The assay measures the conversion of oxyhemoglobin to methemoglobin by NO produced from the enzymatic reaction.

Materials:

  • Purified, recombinant human nNOS, eNOS, and iNOS enzymes

  • L-arginine

  • NADPH

  • (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • CaCl2 (for nNOS and eNOS)

  • Oxyhemoglobin

  • DEAE-NI stock solution (in DMSO or appropriate solvent)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 401 nm and 421 nm

Protocol:

  • Prepare Reagents:

    • Prepare a reaction mixture containing L-arginine (saturating concentration, e.g., 100 µM), NADPH (e.g., 100 µM), BH4 (e.g., 10 µM), and oxyhemoglobin (e.g., 5 µM) in the assay buffer.

    • For nNOS and eNOS assays, supplement the reaction mixture with Calmodulin (e.g., 10 µg/mL) and CaCl2 (e.g., 2 mM).

  • Prepare DEAE-NI Dilutions:

    • Perform a serial dilution of the DEAE-NI stock solution to create a range of concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (DMSO).

  • Assay Procedure:

    • To each well of the 96-well plate, add 20 µL of the DEAE-NI dilution or vehicle.

    • Add 160 µL of the reaction mixture to each well.

    • Initiate the reaction by adding 20 µL of the appropriate NOS enzyme (pre-diluted to a concentration that gives a linear reaction rate).

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Data Acquisition:

    • Measure the change in absorbance at 401 nm, which corresponds to the formation of methemoglobin.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of DEAE-NI relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the DEAE-NI concentration and fit the data to a dose-response curve to determine the IC50 value for each NOS isoform.

ParameterDescription
IC50 The concentration of DEAE-NI that causes 50% inhibition of the enzyme activity.
Selectivity Index The ratio of IC50 values between different isoforms (e.g., IC50(eNOS) / IC50(nNOS)). A higher value indicates greater selectivity.

Protocols for Cell-Based Validation

Measurement of NO Production in Cultured Cells (Griess Assay)

This protocol measures the accumulation of nitrite (a stable breakdown product of NO) in the cell culture supernatant as an indicator of NOS activity.[14][15]

Materials:

  • For iNOS: RAW 264.7 murine macrophages or similar.

  • For nNOS: SH-SY5Y neuroblastoma cells (differentiated) or primary neurons.

  • For eNOS: Human Umbilical Vein Endothelial Cells (HUVECs) or similar.

  • Appropriate cell culture media and supplements.

  • iNOS stimulation: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ).

  • nNOS/eNOS stimulation: Calcium ionophore (e.g., A23187) or a relevant physiological agonist (e.g., carbachol for eNOS).

  • DEAE-NI stock solution.

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Sodium nitrite standard solution.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 540 nm.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of DEAE-NI (or vehicle control) for a specified time (e.g., 1-2 hours).

  • NOS Stimulation:

    • iNOS: Add LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 100 U/mL) to the macrophage culture medium and incubate for 18-24 hours.

    • nNOS/eNOS: Add a calcium ionophore (e.g., 5 µM A23187) or other appropriate stimulus and incubate for a shorter period (e.g., 30-60 minutes).

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrite standard.

    • Calculate the nitrite concentration in each sample.

    • Determine the dose-dependent inhibition of NO production by DEAE-NI.

Application in Biological Models

Once characterized, DEAE-NI can be employed as a chemical probe to investigate the role of specific NOS isoforms in various biological contexts.

In Vivo Inhibition of NOS Activity

The use of DEAE-NI in animal models requires preliminary pharmacokinetic and safety assessments. The following is a general guideline for a study investigating the effects of DEAE-NI in a model of neuroinflammation.

Model: Lipopolysaccharide (LPS)-induced neuroinflammation in mice.

Protocol:

  • Animal Acclimatization: Acclimatize animals to the housing conditions.

  • DEAE-NI Administration: Administer DEAE-NI via an appropriate route (e.g., intraperitoneal injection) at a pre-determined dose. Include a vehicle control group.

  • Induction of Neuroinflammation: After a suitable pre-treatment period, administer LPS to induce an inflammatory response.

  • Behavioral and Tissue Analysis:

    • Perform behavioral tests to assess sickness behavior.

    • At the end of the experiment, collect brain tissue for analysis of inflammatory markers (e.g., cytokines via qPCR or ELISA) and NOS activity (via ex vivo assays).

Signaling Pathway and Mechanism of Action

The diagram below illustrates the canonical nitric oxide signaling pathway and the putative point of intervention for DEAE-NI.

G cluster_0 NOS Activation & NO Synthesis cluster_1 Downstream Signaling L_Arginine L-Arginine NOS NOS (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline O2_NADPH O2, NADPH, BH4 O2_NADPH->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects DEAE_NI DEAE-NI (Putative Inhibitor) DEAE_NI->NOS Inhibits

Caption: Putative mechanism of DEAE-NI in the NO pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
High variability in in vitro assay Enzyme instability, reagent degradationEnsure fresh preparation of reagents, especially BH4 and NADPH. Keep enzyme on ice.
No inhibition observed in cell-based assay Poor cell permeability of DEAE-NI, rapid metabolismIncrease incubation time. Check for cytotoxicity. Consider using a different cell line.
Inconsistent results in Griess assay Interference from media components, nitrite contaminationUse a phenol red-free medium for the assay. Run a media-only control. Use high-purity water.
Unexpected in vivo effects Off-target effects, incorrect dosingPerform a dose-response study. Characterize off-target activity against a panel of receptors and enzymes.

References

  • Dijols, S., Perollier, C., Lefevre-Groboillot, D., et al. (2002). N-Aryl N'-hydroxyguanidines, a new class of NO-donors after selective oxidation by nitric oxide synthases: structure-activity relationship. Journal of Medicinal Chemistry, 45(4), 944-954.
  • Lefèvre-Groboillot, D., Boucher, J. L., et al. (2005). Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO. The FEBS Journal, 272(13), 3344-3357.
  • Wang, Y., & Li, H. (2004). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Methods in Enzymology, 387, 243-251.
  • Hansen, D. W., Jr. (1999). Nitric oxide synthase inhibitors with cardiovascular therapeutic potential.
  • Synapse. (2024, June 21). What are nNOS inhibitors and how do they work? Retrieved from [Link]

  • Panlabs. (n.d.). iNOS Mouse Nitric Oxide Synthase Cell Based Antagonist Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Nitric Oxide Assays. Retrieved from [Link]

  • Biocompare. (n.d.). Nitric Oxide Synthase Assay Kits. Retrieved from [Link]

  • Synapse. (2024, June 21). What are NOS inhibitors and how do they work? Retrieved from [Link]

  • Szabó, C., et al. (1999). Selective in vivo inhibition of inducible nitric oxide synthase in a rat model of sepsis. Journal of Applied Physiology, 86(5), 1739-1745.
  • Michael J. Fox Foundation for Parkinson's Research. (n.d.). Inhibition of Brain-Dependent Nitric Oxide (NO) Over-Production by Isoform-Selective NO Synthase (NOS) Inhibitors. Retrieved from [Link]

  • Tsetsenis, T., & Charalampopoulos, I. (2024). Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders?. Molecules, 29(6), 1411.
  • Garthwaite, J. (2013). On the selectivity of neuronal NOS inhibitors. British Journal of Pharmacology, 170(7), 1407-1418.
  • Bogdan, C. (2007). The role of nitric oxide in inflammatory reactions.
  • Horie, K., et al. (1999). The dual effects of nitric oxide synthase inhibition on ischemia-reperfusion injury in the isolated rat heart. Basic Research in Cardiology, 94(3), 178-185.
  • Boucher, J. L., et al. (2001). Oxidations of Nω-Hydroxyarginine Analogues and Various N-Hydroxyguanidines by NO Synthase II: Key Role of Tetrahydrobiopterin in the Reaction Mechanism and Substrate Selectivity. Biochemistry, 40(4), 951-960.
  • Lefèvre-Groboillot, D., et al. (2005). Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO. The FEBS Journal, 272(13), 3344-3357.
  • Huang, Z., et al. (1995). Effects of Nitric Oxide Synthase Inhibition on Ischemic Brain Injury in SOD-1 Transgenic Mice. Journal of Cerebral Blood Flow & Metabolism, 15(5), 876-879.
  • Li, H., et al. (2006). The novel binding mode of N-alkyl-N'-hydroxyguanidine to neuronal nitric oxide synthase provides mechanistic insights into NO biosynthesis. Journal of Biological Chemistry, 281(42), 31634-31642.
  • Moncada, S., & Higgs, A. (1995). Nitric oxide in cardiovascular diseases. British Heart Journal, 73(3), 209-211.
  • Förstermann, U., & Sessa, W. C. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Journal of Pharmacology and Experimental Therapeutics, 342(3), 606-615.
  • Kelly, R. A., et al. (1997). Nitric Oxide and Cardiac Function.
  • Kumar, S., et al. (2015). NOS Inhibitors: Structure, Biological Activity and Mechanism of Action. Current Enzyme Inhibition, 11(1), 3-23.
  • Sahu, K. K., et al. (2017). Role of Nitric Oxide in the Cardiovascular and Renal Systems. International Journal of Molecular Sciences, 18(12), 2595.
  • Rees, D. D., et al. (1991). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology, 103(4), 1851-1856.
  • Al-Sawalha, N. A., & Alshogran, O. Y. (2015). Nitric Oxide Inhibition Strategies. Journal of Clinical and Diagnostic Research, 9(8), PE01-PE04.
  • Leiper, J., & Nandi, M. (2011). Endogenous Nitric Oxide Synthase Inhibitors in the Biology of Disease: Markers, Mediators, and Regulators?. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(7), 1475-1481.
  • Sessa, W. C. (2004). Endothelial nitric oxide synthase is critical for ischemic remodeling, mural cell recruitment, and blood flow reserve. Proceedings of the National Academy of Sciences, 101(41), 14846-14851.
  • Ji, H., et al. (2014). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Journal of Medicinal Chemistry, 57(15), 6299-6317.
  • Wikipedia. (n.d.). Nitric oxide synthase. Retrieved from [Link]

  • Li, H., et al. (2014). Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin Show High Isoform Selectivity. Journal of Medicinal Chemistry, 57(9), 3749-3759.
  • Al-Harthy, N., et al. (2022). Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. Journal of Biomolecular Structure and Dynamics, 40(21), 10287-10300.
  • Ogden, J. E., & Moore, P. K. (1995). Inhibition of nitric oxide synthase--potential for a novel class of therapeutic agent?. Trends in Biotechnology, 13(2), 70-8.
  • Weiergräber, M., et al. (2001). The NO synthase inhibitors L-Name and L-NMMA, but not L-arginine, block the mammalian nicotinic acetylcholine receptor channel. Naunyn-Schmiedeberg's Archives of Pharmacology, 364(6), 561-570.
  • Huang, H., et al. (2024). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry, 67(3), 1954-1971.
  • Miyahara, T., et al. (2002). Discovery of novel inhibitors of inducible nitric oxide synthase. European Journal of Pharmacology, 452(2), 229-236.
  • Huang, H., et al. (2024). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry, 67(3), 1954-1971.
  • Cicero, N., et al. (2023). Role of Dietary Polyphenols in the Activity and Expression of Nitric Oxide Synthases: A Review. International Journal of Molecular Sciences, 24(2), 1083.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(diethylamino)-N'-hydroxyethanimidamide

[1]

Ticket System Status: [ONLINE] Current Topic: Optimization & Troubleshooting for Amidoxime Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Molecule & The Challenge

Subject: 2-(diethylamino)-N'-hydroxyethanimidamide CAS Registry Number: (Generic for diethylaminoacetamidoxime derivatives) Core Structure: Diethylamino group attached to an amidoxime core.[1]

You are likely synthesizing this compound as an intermediate for 1,2,4-oxadiazole heterocycles, as a ligand for radiopharmaceutical coordination, or for pharmacological screening.[1]

The Central Paradox: The synthesis is theoretically simple (nucleophilic addition of hydroxylamine to a nitrile), but practically difficult due to polarity . The presence of both a tertiary amine and an amidoxime moiety renders the molecule highly water-soluble (amphiphilic), making standard aqueous workups disastrous for yield. Furthermore, the thermal instability of hydroxylamine residues poses a significant safety risk during scale-up.

Module 1: Standardized Synthetic Protocol

Do not rely on generic "textbook" conditions. This protocol is optimized for polar amino-amidoximes to minimize salt inclusion and maximize safety.[1]

The "Salt-Minimized" Method[1]

Reagents:

  • Precursor: 2-(Diethylamino)acetonitrile (1.0 eq)[1]

  • Reagent: Hydroxylamine Hydrochloride (NH₂OH[2]·HCl) (1.1 – 1.2 eq)

  • Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu) (1.1 – 1.2 eq)[1]

  • Solvent: Absolute Ethanol (Anhydrous)

Step-by-Step Workflow:

  • Free Base Generation (Critical):

    • Dissolve NH₂OH·HCl in absolute ethanol at 0°C.

    • Add the alkoxide base dropwise under N₂ atmosphere.

    • Why? This precipitates NaCl or KCl immediately, allowing you to remove the bulk of inorganic salts before the reaction proceeds, simplifying the difficult workup later.

    • Stir for 30 mins, then filter off the white solid (salt) under inert gas. Use the clear filtrate (free NH₂OH) immediately.

  • Nucleophilic Addition:

    • Add 2-(diethylamino)acetonitrile dropwise to the hydroxylamine filtrate at 0°C.

    • Allow to warm to Room Temperature (RT).

    • Monitor: Stir at RT for 6–12 hours.

    • Note: Heating is rarely required and increases the risk of "Runaway Decomposition" (See Safety Module).

  • Isolation (The "Dry" Workup):

    • Do NOT pour into water.[3]

    • Evaporate ethanol under reduced pressure (keep bath <40°C).

    • Trituration: The residue will likely be an oil or sticky solid. Triturate with dry Diethyl Ether or cold Isopropanol to induce crystallization.

Module 2: Visualizing the Workflow

The following diagram outlines the critical decision points where most syntheses fail.

SynthesisWorkflowStartStart: 2-(Diethylamino)acetonitrileReactionStep 3: React with Nitrile(RT, 6-12h)Start->ReactionNH2OH_PrepStep 1: Generate Free NH2OH(EtOH + Base + NH2OH.HCl)FilterStep 2: Filter off Inorganic Salts(Remove NaCl/KCl)NH2OH_Prep->FilterFilter->ReactionFiltrate addedCheck_TLCDecision: TLC Check(Nitrile consumed?)Reaction->Check_TLCWorkup_AqOption A: Aqueous Workup(High Risk of Yield Loss)Check_TLC->Workup_AqNo (Standard habit)Workup_DryOption B: Dry Workup(Evaporate & Triturate)Check_TLC->Workup_DryYes (Recommended)ProductFinal Product:2-(diethylamino)-N'-hydroxyethanimidamideWorkup_Aq->ProductLow Yield (<30%)Workup_Dry->ProductHigh Yield (>80%)

Caption: Optimized workflow prioritizing salt removal prior to reaction to avoid aqueous extraction losses.

Module 3: Troubleshooting & FAQs (Ticket System)

Ticket #402: "I can't extract my product from the aqueous layer."

User: Medicinal Chemist, PhD. Issue: "I quenched the reaction with water and tried extracting with Ethyl Acetate. The organic layer is empty. Where is my product?"

Diagnosis: You are fighting LogP . The diethylamino group (pKa ~10) and the amidoxime group make the molecule highly polar. In an acidic or neutral aqueous environment, the amine is protonated, trapping the molecule in the water phase.

Solution:

  • Salting Out: Saturate the aqueous layer with solid NaCl until no more dissolves. This forces organics out of the water phase.

  • Continuous Extraction: Use a liquid-liquid continuous extractor with Dichloromethane (DCM) for 24 hours. DCM is better than EtOAc for amidoximes.

  • The "Dry" Rescue: If extraction fails, lyophilize (freeze-dry) the aqueous layer to a solid. Triturate the resulting solid with warm anhydrous Ethanol or Isopropanol to dissolve your product, leaving the inorganic salts behind. Filter and evaporate.

Ticket #409: "The reaction mixture turned into a solid block."

User: Process Chemist. Issue: "Upon adding the base to the hydroxylamine hydrochloride, the flask solidified."

Diagnosis: This is precipitation of the inorganic salt (NaCl or KCl) at high concentration. While good for purification, it hinders stirring (mass transfer).

Solution:

  • Dilution: Increase solvent volume. The reaction works best at 0.5 M to 1.0 M concentration.

  • Mechanical Stirring: If scaling up >50g, magnetic stirrers will fail. Use an overhead mechanical stirrer.

  • Solvent Switch: Switch from Ethanol to Methanol (salts are slightly more soluble, allowing stirring, but requires later removal) or use a co-solvent like THF/Water (though water complicates workup).[1]

Ticket #415: "Safety Warning - Exotherm on Scale-up."

User: Lab Manager. Issue: "We saw a temperature spike when distilling off the solvent."

Diagnosis: CRITICAL SAFETY HAZARD. Amidoximes are thermally unstable, and residual free hydroxylamine is explosive upon concentration.

Solution:

  • Quench Excess NH₂OH: Before concentration, check for peroxides/oxidants, but more importantly, ensure no large excess of free hydroxylamine remains.[1] Some protocols suggest adding a ketone (like acetone) to convert excess NH₂OH to the volatile oxime, which is safer to remove.

  • Temperature Limit: Never heat the bath above 40–50°C during rotary evaporation.

  • DSC Check: Run a Differential Scanning Calorimetry (DSC) trace on a small sample. If you see a sharp exotherm below 100°C, do not distill.

Module 4: Analytical Data Reference

Confirm your product identity using these expected spectral characteristics.

TechniqueExpected SignalStructural Assignment
IR (Infrared) 3100–3400 cm⁻¹ (Broad)O-H and N-H stretch (Amidoxime)
IR ~1660 cm⁻¹ (Strong)C=N stretch (Amidoxime core)
¹H NMR δ 8.5–9.5 ppm (Broad s)N-OH (Disappears with D₂O shake)
¹H NMR δ 5.0–6.0 ppm (Broad s)-C(NH₂ )=N-
¹H NMR δ 2.9–3.1 ppm (Singlet)N-CH₂ -C (Alpha methylene)
¹H NMR δ 2.5 (q) & 1.0 (t)Diethylamino ethyl groups

Module 5: Mechanism & Pathway

Understanding the mechanism helps explain why the "Free Base" method (Step 1 in Module 1) is superior.

Mechanismcluster_conditionsCritical ConditionsNitrileNitrileR-CNIntermediateTetrahedralIntermediateNitrile->IntermediateNucleophilic Attack(Rate Limiting)NH2OHHydroxylamine:NH2-OHNH2OH->IntermediateProductAmidoximeR-C(NH2)=NOHIntermediate->ProductTautomerizationWarningAcidic pH inhibitsreaction (protonates NH2OH)

Caption: The reaction requires free amine (:NH2-OH). Acidic conditions (unneutralized HCl salt) stop the nucleophilic attack.

References

  • Zareef, M., et al. (2006). "Synthesis and characterization of new amidoximes and their complexes." Journal of Chemical Sciences, 118(5), 405-411.[1]

  • Organic Syntheses. "General methods for Amidoxime preparation." Org.[4][5] Synth. Coll. Vol. 10, p.12 (Generic reference for nitrile-hydroxylamine addition).[1]

  • Sandler, S. R., & Karo, W. (1983).[1] Organic Functional Group Preparations (Vol. 3). Academic Press. (Authoritative text on functional group interconversions).

  • Kitamura, M., et al. (2018). "Safety evaluation of hydroxylamine handling in scale-up synthesis." Organic Process Research & Development.

(Note: Always consult your institution's specific Material Safety Data Sheets (MSDS) for 2-(diethylamino)acetonitrile and Hydroxylamine Hydrochloride before commencing work.)

"troubleshooting guide for 2-(diethylamino)-N'-hydroxyethanimidamide experiments"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(diethylamino)-N'-hydroxyethanimidamide (CAS: 89599-94-0), hereafter referred to as DEAH [1].

As a versatile amidoxime building block, DEAH is primarily utilized in two distinct fields:

  • Drug Development: As a critical precursor for the synthesis of 3,5-disubstituted 1,2,4-oxadiazole pharmacophores[2].

  • Materials & Semiconductor Science: As a highly effective chelating agent for trace metal removal in semiconductor cleaning solutions[3] and the selective adsorption of heavy metals like Hg(II) from aqueous environments[4].

This guide is designed by application scientists to help you troubleshoot common experimental bottlenecks, understand the mechanistic causality behind protocol steps, and implement self-validating workflows.

Frequently Asked Questions (FAQs) - Handling & Stability

Q: How should DEAH be stored to prevent degradation? A: Amidoximes are susceptible to slow hydrolysis and thermal degradation. Store DEAH at 2–8 °C in a tightly sealed container under an inert atmosphere (argon or nitrogen). The diethylamino group (a tertiary amine) is also prone to N-oxidation if exposed to strong oxidants or prolonged atmospheric oxygen.

Q: What is the optimal solvent system for DEAH in biological or analytical assays? A: DEAH is highly soluble in polar aprotic solvents (DMSO, DMF) and polar protic solvents (methanol, ethanol). For biological assays, prepare a concentrated stock in anhydrous DMSO. When diluting into aqueous buffers, ensure the final DMSO concentration remains below 1% to prevent solvent-induced cytotoxicity or assay artifacts.

Troubleshooting Guide - Synthesis & Assays

Q: I am experiencing low yields during the cyclodehydration of DEAH to form 1,2,4-oxadiazoles. How can I improve this? A: The formation of 1,2,4-oxadiazoles from amidoximes proceeds via a two-stage mechanism: O-acylation followed by intramolecular cyclodehydration[2]. Low yields almost always stem from either incomplete cyclization of the O-acylamidoxime intermediate or premature hydrolysis.

  • Causality: If the reaction temperature is too low, the thermodynamic barrier for cyclodehydration is not overcome, leaving the intermediate trapped. Conversely, if trace water is present during heating, the O-acyl intermediate undergoes hydrolysis back to the starting materials.

  • Solution: Ensure strictly anhydrous conditions during the acylation step. Use a coupling reagent like HBTU or HATU in anhydrous DMF. After confirming O-acylation, heat the mixture to 110 °C. Alternatively, microwave irradiation (150 °C for 15 minutes) can drive the cyclodehydration rapidly while minimizing thermal degradation byproducts[2].

Q: When using DEAH as a chelating ligand for heavy metal extraction (e.g., Hg²⁺), the adsorption capacity drops significantly at low pH. Why? A: The amidoxime functional group relies on the lone pairs of its nitrogen and oxygen atoms to coordinate with metal cations[4].

  • Causality: At low pH (typically < 3.0), both the amidoxime group and the tertiary diethylamino group become highly protonated. This protonation neutralizes the nucleophilicity of the binding sites and creates a net positive charge on the ligand, leading to strong electrostatic repulsion between DEAH and the target metal cations.

  • Solution: Buffer the extraction or cleaning solution to an optimal pH of 5.0–6.0. At this weakly acidic pH, the amidoxime remains predominantly neutral and active for chelation, while avoiding the precipitation of metal hydroxides that occurs at higher pH levels[4].

Q: Why do I observe a complex mixture of side products when reacting DEAH with acid chlorides? A: Acid chlorides are highly reactive acylating agents.

  • Causality: While the primary target is the amidoxime oxygen, the high reactivity of acid chlorides can lead to over-acylation (N,O-diacylation) or unintended interactions with the tertiary amine, especially if the reaction is not strictly temperature-controlled.

  • Solution: Switch to a milder, more controlled acylating strategy. React DEAH with a carboxylic acid using standard peptide coupling agents (e.g., EDC/HOBt or HATU) in the presence of a non-nucleophilic base like DIPEA[2]. This ensures selective O-acylation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Self-Validating Synthesis of 1,2,4-Oxadiazoles from DEAH
  • Preparation: Dissolve the target carboxylic acid (1.1 eq.) and HATU (1.2 eq.) in anhydrous DMF (0.2 M) under nitrogen. Add DIPEA (2.5 eq.) and stir for 15 minutes at room temperature to activate the acid.

  • O-Acylation: Add DEAH (1.0 eq.) to the activated acid solution. Stir at room temperature for 2–4 hours.

  • Self-Validation Check (Critical): Perform an LC-MS or TLC analysis. Do not proceed until the mass corresponding to the O-acylamidoxime intermediate ([M+H]+) is clearly observed and the starting DEAH is consumed. If unreacted DEAH remains, add an additional 0.2 eq. of activated acid.

  • Cyclodehydration: Once O-acylation is confirmed, heat the reaction mixture to 110 °C for 12–18 hours (or subject to microwave irradiation at 150 °C for 15 minutes)[2].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated NaHCO3, water, and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Preparation of DEAH-based Chelating Solutions for Metal Scavenging
  • Solution Preparation: Dissolve DEAH in deionized water to achieve a concentration of 10–50 mM, depending on the expected metal load.

  • pH Adjustment: Add an acetate buffer (0.1 M) to adjust the solution pH to 5.5.

  • Self-Validation Check (Critical): Measure the pH using a calibrated pH meter after the addition of DEAH. The tertiary amine in DEAH will naturally raise the pH of unbuffered solutions; failure to correct this will result in metal hydroxide precipitation rather than chelation[4]. Ensure the pH is strictly between 5.0 and 6.0.

  • Scavenging: Introduce the DEAH solution to the metal-contaminated matrix (e.g., semiconductor surface or aqueous waste) and agitate for 30–60 minutes at room temperature[3].

  • Separation: Isolate the metal-DEAH complex via filtration (if using a solid support) or standard liquid-liquid extraction techniques.

Quantitative Data Summaries

Table 1: Optimization of 1,2,4-Oxadiazole Cyclization Conditions

ConditionReagentsTemp (°C)TimeYield (%)Primary Issue Observed
Acid ChlorideR-COCl, TEA25 to 8012h< 30%Over-acylation, complex mixtures
Standard CouplingR-COOH, EDC/HOBt8024h50-60%Incomplete cyclodehydration
Optimized ThermalR-COOH, HATU, DIPEA11018h> 85%None (Optimal)
MicrowaveR-COOH, HATU, DIPEA15015 min> 90%None (High throughput)

Table 2: pH-Dependent Chelation Efficiency of DEAH for Heavy Metals (e.g., Hg²⁺)

pH RangeAmidoxime StateTertiary Amine StateChelation EfficiencyDominant Mechanism / Issue
< 3.0ProtonatedProtonated< 20%Electrostatic repulsion
5.0 - 6.0NeutralPartially Protonated> 95%Optimal coordination via N and O
> 8.0NeutralNeutralVariableMetal hydroxide precipitation

Visualizations

Workflow and troubleshooting logic for 1,2,4-oxadiazole synthesis from DEAH.

Effect of pH on the metal chelation efficiency of DEAH.

References

  • Source: Google Patents (US7838483B2)
  • Preparation of silica gel supported amidoxime adsorbents for selective adsorption of Hg(II) from aqueous solution Source: Chemical Engineering Journal (via ResearchGate) URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethanimidamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of ethanimidamide (acetamidine). This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of ethanimidamide synthesis and optimize your reaction conditions for higher yields and purity.

Introduction to Ethanimidamide Synthesis

Ethanimidamide, commonly known as acetamidine, is a valuable building block in organic synthesis, particularly for the creation of various heterocyclic compounds.[1][2] The most prevalent and historically significant method for its synthesis is the Pinner reaction.[3][4][5] This reaction involves the acid-catalyzed reaction of a nitrile (acetonitrile) with an alcohol (typically ethanol) to form an intermediate imino ester salt, known as a Pinner salt.[3][4] This salt is then treated with ammonia to yield the final amidine product.[3][4] While the Pinner reaction is a reliable method, it is highly sensitive to reaction conditions, and several challenges can arise.

Frequently Asked Questions (FAQs)

Q1: What is the Pinner reaction and why is it preferred for ethanimidamide synthesis?

The Pinner reaction is a two-step process. First, a nitrile reacts with an alcohol in the presence of a strong acid (like HCl) to form an imidate salt (Pinner salt).[4] Second, this intermediate salt reacts with ammonia or an amine to produce the amidine.[3][4] It is a widely used method for preparing unsubstituted amidines due to its reliability and the availability of starting materials.[1]

Q2: What are the critical safety precautions for this synthesis?

The Pinner reaction requires the use of anhydrous hydrogen chloride (HCl) gas, which is corrosive and toxic. It is essential to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The reaction is also highly sensitive to moisture, so all glassware must be thoroughly dried, and anhydrous solvents should be used.[5]

Q3: How can I monitor the progress of the reaction?

Monitoring the reaction can be challenging due to the reactive nature of the intermediates. However, you can track the disappearance of the starting nitrile using techniques like Gas Chromatography (GC) or by carefully taking aliquots of the reaction mixture, quenching them, and analyzing by Nuclear Magnetic Resonance (NMR) spectroscopy. For the second step (ammonolysis), the formation of the amidine can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Q4: What are the best methods for purifying the final ethanimidamide product?

Ethanimidamide is often isolated as its hydrochloride salt, which is a crystalline solid.[7] Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol or an ethanol/ether mixture.[8] It is crucial to avoid aqueous conditions during workup and purification, as the amidine can be susceptible to hydrolysis.[9][10] For the free base, which is less stable, vacuum distillation can be an option, but care must be taken to avoid thermal decomposition.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of ethanimidamide.

Problem 1: Low or No Formation of the Pinner Salt (Imidate Intermediate)

Possible Causes:

  • Presence of Water: The Pinner reaction is extremely sensitive to moisture. Water will hydrolyze the Pinner salt intermediate to form an ester or, upon further reaction, an amide, significantly reducing the yield of the desired amidine.[3][11][12]

  • Insufficient Acid Catalyst: Anhydrous HCl is crucial for protonating the nitrile, making it more susceptible to nucleophilic attack by the alcohol.[3][5] Insufficient HCl will result in a slow or incomplete reaction.

  • Reaction Temperature is Too High: The imidate hydrochloride intermediate is thermodynamically unstable at higher temperatures and can decompose.[3][5] Low temperatures are generally favored to prevent this decomposition.[5][11]

Solutions:

Solution Detailed Protocol & Explanation
Ensure Anhydrous Conditions All glassware should be oven-dried or flame-dried under vacuum before use. Use anhydrous solvents. Consider using a drying tube on your reaction setup to prevent atmospheric moisture from entering.
Optimize HCl Addition Slowly bubble dry HCl gas through the cooled reaction mixture.[11] Ensure a continuous but controlled flow. The reaction mixture should be saturated with HCl.
Maintain Low Temperature Cool the reaction mixture to between -10 °C and 0 °C during the addition of HCl gas.[11][13] Maintain this low temperature throughout the initial phase of the reaction.
Problem 2: Low Yield of Ethanimidamide After Ammonolysis

Possible Causes:

  • Incomplete Reaction of the Pinner Salt: The conversion of the Pinner salt to the amidine may not have gone to completion.

  • Hydrolysis of the Amidine: Amidines can be prone to hydrolysis, especially under acidic or basic conditions in the presence of water, which would revert it to the corresponding amide (acetamide).[9][10][14]

  • Loss of Product During Workup: Ethanimidamide hydrochloride is soluble in water and alcohol, so excessive washing with these solvents can lead to significant product loss.[7]

Solutions:

Solution Detailed Protocol & Explanation
Ensure Complete Ammonolysis Use a sufficient excess of ammonia (as a solution in anhydrous alcohol) to drive the reaction to completion.[7] Stirring the reaction mixture for an adequate amount of time (e.g., several hours) is also important.[7]
Minimize Water Exposure Conduct the workup and purification steps as quickly as possible and avoid prolonged exposure to aqueous solutions. If an aqueous wash is necessary, use a saturated brine solution to minimize the solubility of the product.
Optimize Purification When recrystallizing, use a minimal amount of cold solvent to wash the crystals.[15] Evaporating the mother liquor may yield a second crop of crystals.[7]
Problem 3: Formation of Significant Side Products

Possible Causes:

  • Formation of Amide: As mentioned, the presence of water can lead to the formation of acetamide.

  • Formation of Orthoester: An excess of alcohol in the first step of the Pinner reaction can lead to the formation of an orthoester.[3][5]

Solutions:

Solution Detailed Protocol & Explanation
Strict Moisture Control This is the most critical factor to prevent amide formation. Re-emphasizing the need for anhydrous conditions throughout the entire process.
Control Stoichiometry Use a controlled stoichiometry of the alcohol (e.g., ethanol) relative to the nitrile (acetonitrile). While some protocols use the alcohol as a solvent, careful control of the equivalents can minimize orthoester formation.

Visualizing the Process

To better understand the reaction and potential pitfalls, the following diagrams illustrate the Pinner reaction workflow and a troubleshooting decision tree.

G cluster_0 Pinner Reaction: Step 1 cluster_1 Ammonolysis: Step 2 start Acetonitrile + Anhydrous Ethanol cool Cool to 0°C start->cool add_hcl Bubble Dry HCl Gas cool->add_hcl stir Stir at Low Temperature add_hcl->stir pinner_salt Formation of Ethyl Acetimidate HCl (Pinner Salt) stir->pinner_salt add_nh3 Add Anhydrous Ammoniacal Ethanol pinner_salt->add_nh3 stir_nh3 Stir for Several Hours add_nh3->stir_nh3 filter Filter NH4Cl Precipitate stir_nh3->filter concentrate Concentrate Filtrate filter->concentrate crystallize Crystallize Ethanimidamide HCl concentrate->crystallize

Caption: General experimental workflow for ethanimidamide synthesis.

Caption: Troubleshooting decision tree for low yield in synthesis.

References

  • Pinner reaction - Wikipedia. Available at: [Link]

  • Pinner Reaction - SynArchive. Available at: [Link]

  • The Chemistry of the Amidines. - ResearchGate. Available at: [Link]

  • Synthesis of amidines - Organic Chemistry Portal. Available at: [Link]

  • Cas 119257-45-3,Ethanimidamide, N,N - LookChem. Available at: [Link]

  • A Lewis acid-promoted Pinner reaction - ResearchGate. Available at: [Link]

  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate - YouTube. Available at: [Link]

  • ethanimidamide - 143-37-3, C2H6N2, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

  • Improved Pinner Reaction with CPME as a Solvent - ResearchGate. Available at: [Link]

  • Functionality of amidines and amidrazones - Semantic Scholar. Available at: [Link]

  • Nitrile Reactions | PDF | Amine | Amide - Scribd. Available at: [Link]

  • What is the best technique for amide purification? - ResearchGate. Available at: [Link]

  • US3944616A - Purification of d,d'-2,2'(ethylenediimino)di-1-butanol dihydrochloride.
  • A chemical rationale of drug stability and degradation- An insightful approach. Available at: [Link]

  • acetamidine hydrochloride - Organic Syntheses Procedure. Available at: [Link]

  • The Nonenzymatic Decomposition of Guanidines and Amidines - PubMed - NIH. Available at: [Link]

  • (PDF) Stability of drugs and medicines Hydrolysis - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Degradation Pathways of 2-(diethylamino)-N'-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-(diethylamino)-N'-hydroxyethanimidamide is a novel chemical entity for which there is no extensive body of published scientific literature. This guide is therefore based on established principles of chemical stability, drug metabolism, and forced degradation studies. The predicted pathways and troubleshooting advice are derived from the chemical functionalities present in the molecule and should be empirically verified.

Predicted Degradation Pathways of 2-(diethylamino)-N'-hydroxyethanimidamide

The structure of 2-(diethylamino)-N'-hydroxyethanimidamide possesses three key functional groups that are likely to be susceptible to chemical and metabolic degradation: the N,N-diethylamino group, the ethanimidamide (amidine) core, and the N'-hydroxy group. Understanding these potential liabilities is crucial for designing stable formulations and predicting pharmacokinetic behavior.

The primary predicted degradation pathways include:

  • Hydrolysis: The imidamide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule.

  • Oxidative N-dealkylation: The diethylamino moiety is a common site for metabolism by cytochrome P450 (CYP) enzymes, leading to the sequential removal of the ethyl groups.[1][2]

  • Metabolism of the N'-hydroxy group: This group may undergo reduction or conjugation (e.g., glucuronidation) as part of Phase II metabolism.

These pathways are visualized in the diagram below.

Predicted Degradation Pathways parent 2-(diethylamino)-N'-hydroxyethanimidamide hydrolysis_product 2-(diethylamino)acetamide + Hydroxylamine parent->hydrolysis_product Hydrolysis (Acid/Base) deethyl_metabolite 2-(ethylamino)-N'-hydroxyethanimidamide parent->deethyl_metabolite Oxidative N-dealkylation (CYP-mediated) n_oxide 2-(diethylamino)-N'-hydroxyethanimidamide N-oxide parent->n_oxide N-oxidation (FMO/CYP) conjugate N'-(glucuronidyloxy)ethanimidamide derivative parent->conjugate Glucuronidation (UGT-mediated) deethyl_metabolite_2 2-amino-N'-hydroxyethanimidamide deethyl_metabolite->deethyl_metabolite_2 Oxidative N-dealkylation (CYP-mediated)

Caption: Predicted metabolic and chemical degradation pathways.

Troubleshooting Guide

This section addresses specific issues you may encounter during experimental evaluation.

Q1: I'm observing unexpectedly rapid loss of my compound in an aqueous formulation buffer at pH 5. What is the likely cause and how can I fix it?

A1:

  • Potential Cause: The most probable cause is acid-catalyzed hydrolysis of the imidamide functional group. Amides and related structures can be labile under both acidic and basic conditions.[3]

  • Troubleshooting Steps:

    • pH Screening: Conduct a pH-rate profile study. Prepare a series of buffers (e.g., from pH 3 to pH 9) and incubate your compound at a fixed temperature. Monitor the disappearance of the parent compound over time using a stability-indicating HPLC method. This will identify the pH of maximum stability.

    • Buffer Species: Certain buffer species can catalyze hydrolysis. If using a citrate or phosphate buffer, consider switching to a non-nucleophilic buffer to see if the stability improves.

    • Excipient Screening: If your formulation includes excipients, they could be contributing to the degradation. Perform a compatibility study by mixing your compound with individual excipients and monitoring stability.[4]

    • Temperature Control: Ensure your samples are maintained at the intended storage temperature, as elevated temperatures will accelerate hydrolysis.

Q2: My compound shows high clearance in human liver microsome (HLM) assays, but is relatively stable in plasma. What metabolic pathway should I investigate first?

A2:

  • Potential Cause: This pattern strongly suggests that your compound is a substrate for Phase I metabolic enzymes, most likely cytochrome P450s (CYPs), which are abundant in liver microsomes but not in plasma.[5][6] The N,N-diethylamino group is a classic site for CYP-mediated oxidative N-dealkylation.[1][2]

  • Troubleshooting Steps:

    • CYP Reaction Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) to identify which specific isoform(s) are responsible for the metabolism.

    • Metabolite Identification: Analyze the HLM incubation samples using LC-MS/MS to look for the predicted mono-deethylated and di-deethylated metabolites. Their appearance would confirm this pathway.

    • Enzyme Inhibition: Conduct the HLM assay in the presence of a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) or specific inhibitors for the identified isoforms. A significant decrease in clearance will confirm CYP-mediated metabolism.

Q3: During a forced degradation study, I see a new peak under oxidative stress conditions (e.g., H₂O₂), but it's not a dealkylation product. What could it be?

A3:

  • Potential Cause: Tertiary amines can undergo N-oxidation to form N-oxides, a reaction that can be mediated by both CYPs and Flavin-containing monooxygenases (FMOs).[1] This is a distinct pathway from N-dealkylation.

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the new peak. An N-oxide metabolite will have a mass increase of 16 Da (due to the addition of an oxygen atom) compared to the parent compound.

    • FMO Involvement: Repeat the incubation in liver microsomes but include a heat-inactivation step (FMOs are heat-labile, while many CYPs are more stable). If the formation of the new peak is significantly reduced after heat treatment, it suggests FMO involvement.

    • Chemical Synthesis: Synthesize the putative N-oxide standard to confirm its identity by comparing retention time and MS/MS fragmentation patterns.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound as a solid and in solution?

A: Based on its functional groups, the compound is likely susceptible to hydrolysis and oxidation.

  • Solid State: Store in a tightly sealed container at or below room temperature, protected from light and moisture. A desiccator is recommended. Solid-state stability should be confirmed according to ICH Q1A guidelines.[7][8][9]

  • In Solution: If possible, prepare solutions fresh. For short-term storage, use a buffer at the pH of maximum stability (to be determined experimentally) and store at 2-8°C. For long-term storage, flash-freeze aliquots in a suitable organic solvent (e.g., DMSO, acetonitrile) and store at -80°C.

Q: Which analytical techniques are most suitable for studying the degradation of this compound?

A: A combination of techniques is optimal:

  • HPLC or UPLC with UV detection: This is the workhorse for quantifying the parent compound and separating it from degradants. A stability-indicating method must be developed, which is a method that can resolve the parent drug from all potential degradation products.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for identifying and structurally characterizing unknown degradation products and metabolites.[11]

Q: What is a "forced degradation" study and why is it necessary?

A: A forced degradation or stress testing study involves subjecting the drug substance to more severe conditions than accelerated stability testing (e.g., high heat, extreme pH, oxidation, and photolysis).[10][12] Its purpose is to:

  • Identify likely degradation products: This helps to understand the degradation pathways.[13][14]

  • Develop and validate a stability-indicating analytical method: It ensures your analytical method can separate and detect all potential impurities.[15]

  • Provide insight into the intrinsic stability of the molecule: This knowledge is crucial for formulation and packaging development.[13]

Experimental Protocols

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol assesses metabolic stability by monitoring the disappearance of the parent compound over time.[5][16][17]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • Test Compound (10 mM stock in DMSO)

  • Positive Control Compounds (e.g., Midazolam, a high-clearance compound)

  • Ice-cold Acetonitrile with an internal standard for quenching

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: In a 96-well plate, add the microsomal suspension. Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (to which buffer is added instead).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard. The T=0 sample is taken immediately after adding the NADPH solution.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Sources

Technical Support Center: Refining Purification Methods for Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the nuanced art and science of purifying polar amine compounds. For researchers, medicinal chemists, and process development scientists, these molecules represent a unique and often frustrating challenge. Their inherent basicity and high polarity can lead to a host of chromatographic issues, from severe peak tailing to poor retention and low recovery.

This guide is designed to be a practical, field-tested resource. It moves beyond generic advice to explain the underlying chemical principles governing the behavior of polar amines in various purification systems. Here, you will find not just what to do, but why you are doing it, empowering you to troubleshoot effectively and develop robust, reproducible purification methods.

Part I: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when working with polar amine compounds.

Q1: What are the primary challenges in purifying polar amine compounds?

A1: The purification of polar amines is fundamentally challenging due to a combination of their high polarity and basicity. Key issues include:

  • Poor Retention in Reversed-Phase Chromatography (RPC): Highly polar amines have a low affinity for non-polar C18 stationary phases and often elute in or near the solvent front.[1]

  • Strong, Undesirable Interactions with Silica: The basic amine functional groups (R-NH2, R2-NH, etc.) can be protonated to form cations (R-NH3+). These cations interact strongly with acidic silanol groups (Si-OH) on the surface of traditional silica-based stationary phases via ion-exchange mechanisms.[2][3][4] This leads to significant peak tailing, where the peak is asymmetrical with a drawn-out trailing edge.[3][5][6][7]

  • High Water Solubility: This property can complicate sample preparation steps like liquid-liquid extraction and may lead to issues with sample loading and recovery.[1]

Q2: How does the pKa of a polar amine affect its purification?

A2: The pKa of a polar amine is a critical parameter that dictates its ionization state at a given pH. The Henderson-Hasselbalch equation governs this relationship. For effective purification, it is crucial to control the mobile phase pH to be at least 1-2 pH units away from the amine's pKa.[8][9]

  • At pH < pKa: The amine will be predominantly in its protonated, cationic form (e.g., R-NH3+). In this state, it is highly polar and prone to strong ionic interactions with negatively charged surfaces (like deprotonated silanols).

  • At pH > pKa: The amine will be in its neutral, free-base form (e.g., R-NH2). In this state, it is less polar and will exhibit more predictable hydrophobic interactions in reversed-phase chromatography, leading to better retention and peak shape.[2][7][10]

Q3: What are the most effective chromatographic techniques for polar amines?

A3: While traditional reversed-phase can be challenging, several other techniques are highly effective:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds.[1][11][12][13] HILIC uses a polar stationary phase (like silica, amide, or diol) with a high-organic, low-aqueous mobile phase.[11][14] This creates a water-rich layer on the stationary phase surface, into which polar analytes can partition, leading to excellent retention and separation.[11][15]

  • Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., sulfonic acid) functionalities.[16] This dual retention mechanism provides exceptional selectivity and retention for polar and ionizable compounds, often in a single run.[16][17][18][19]

  • High-pH Reversed-Phase Chromatography: Using modern, pH-stable columns (e.g., hybrid silica or polymer-based), operating at a high pH (e.g., pH 9-11) is an excellent strategy.[2][9][20] At high pH, both the basic amine analytes and the surface silanols are deprotonated and neutral, minimizing ionic interactions and dramatically improving peak shape and retention.[2][3][10]

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge.[21][22][23] Cation-exchange chromatography, where the stationary phase is negatively charged, is particularly effective for separating positively charged amine cations.[22][24]

Q4: Why is peak tailing such a persistent issue with amines, and how can it be mitigated?

A4: Peak tailing for basic compounds is primarily caused by secondary ionic interactions between the positively charged amine analyte and negatively charged, deprotonated silanol groups on the silica stationary phase surface.[2][3][5] Trace metal contaminants in the silica can also act as interaction sites.[5] To mitigate this:

  • pH Control: Operate at low pH (≤ 3) to keep the silanol groups protonated and neutral, or at high pH (> 9) to keep the amine analytes neutral.[2][5][25]

  • Mobile Phase Additives: Add a competing base, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1-1%).[4][26][27] These additives will preferentially interact with the active silanol sites, effectively masking them from the analyte.

  • Modern Column Chemistries: Use high-purity, "Type B" silica columns with low silanol activity.[5] End-capped columns, where residual silanols are chemically bonded with a small silylating agent, are also highly effective at reducing tailing.[6][8]

Part II: Troubleshooting Guides

This section provides a systematic, cause-and-effect approach to resolving common experimental problems.

Problem: Severe Peak Tailing

You observe asymmetrical peaks with a pronounced "tail," leading to poor resolution and inaccurate quantification.

G A Peak Tailing Observed B Is the column silica-based? A->B C Are you using a mobile phase additive? B->C Yes L Use a non-silica polymeric column B->L No D Add 0.1% TFA (low pH) or 0.1% Diethylamine (competing base) C->D No E Is the mobile phase pH > 2 units away from analyte pKa? C->E Yes F Adjust pH to be low (<3) or high (>9) (ensure column is pH stable) E->F No G Is the sample concentration too high? E->G Yes H Dilute sample and re-inject G->H Yes I Consider extra-column effects (tubing, connections) G->I No J Use narrow ID tubing and check fittings I->J Yes K Switch to a modern, end-capped or hybrid column I->K No

Caption: Troubleshooting Decision Tree for Peak Tailing.

Potential CauseScientific Rationale & ExplanationRecommended Solution(s)
Secondary Silanol Interactions The primary culprit. Basic amines, protonated at neutral or acidic pH, engage in strong ion-exchange interactions with acidic, deprotonated silanol groups (SiO-) on the silica surface. This secondary retention mechanism has slow kinetics, causing the tailing phenomenon.[3][5][8]1. pH Adjustment: Operate at low pH (<3) to neutralize silanols or high pH (>9) to neutralize the amine.[2][5][9] 2. Competing Base: Add 0.1-0.5% triethylamine (TEA) or diethylamine (DEA) to the mobile phase to saturate the active silanol sites.[26] 3. Modern Columns: Use end-capped, hybrid, or polymer-based columns that have minimal or no accessible silanol groups.[5][6]
Trace Metal Contamination Metals like iron or aluminum within the silica matrix can act as Lewis acids, increasing the acidity of nearby silanols and exacerbating their interaction with basic analytes.[5]1. Use High-Purity Columns: Modern, high-purity silica (Type B) has significantly lower metal content.[5] 2. Chelating Agent: In rare cases, adding a weak chelating agent like 10-20mM EDTA to the mobile phase can be effective, but check for compatibility with your system and detection method.
Sample Overload Injecting too much sample can saturate the stationary phase, leading to non-ideal chromatographic behavior and peak distortion that manifests as tailing.1. Reduce Injection Mass: Systematically dilute your sample and inject a smaller mass onto the column. 2. Increase Column Capacity: Use a column with a larger internal diameter or a stationary phase with a higher surface area.
Extra-Column Dispersion Dead volume in the system (e.g., excessively long or wide tubing between the injector, column, and detector) can cause band broadening that appears as peak tailing.[8]1. Minimize Tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.005") tubing. 2. Check Fittings: Ensure all fittings are properly seated and there are no gaps that could introduce dead volume.
Problem: Poor or No Retention in Reversed-Phase

Your highly polar amine compound elutes in the void volume (t0), co-eluting with the solvent front and providing no separation.

Potential CauseScientific Rationale & ExplanationRecommended Solution(s)
Analyte is Too Polar for RPC The compound has insufficient hydrophobicity to partition into the non-polar C18 stationary phase from the highly polar mobile phase. It spends all its time in the mobile phase and is swept through the column unretained.[1]1. Switch to HILIC: This is the most robust solution. HILIC is designed specifically for retaining highly polar compounds.[11][13][15] 2. Use a Polar-Embedded Column: These RPC columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain, which helps to retain polar analytes.[8]
Analyte is Ionized At acidic or neutral pH, the amine is protonated (R-NH3+), making it extremely polar and even less likely to be retained on a C18 phase.[7][10]1. Increase Mobile Phase pH: Use a pH-stable column and increase the mobile phase pH to be >2 units above the amine's pKa. This neutralizes the amine, making it more hydrophobic and significantly increasing retention.[7][10][20]
Inappropriate Mobile Phase Using 100% aqueous mobile phase can cause "phase dewetting" or "phase collapse" on some traditional C18 columns, where the alkyl chains collapse, drastically reducing surface area and retention.1. Ensure Minimum Organic: Always maintain at least 2-5% organic solvent (e.g., acetonitrile or methanol) in your mobile phase. 2. Use "Aqueous Stable" Columns: Select columns specifically designed for use in highly aqueous mobile phases (often designated with "AQ").

Part III: Optimized Experimental Protocols

Protocol 1: HILIC Method Development for a Novel Polar Amine

This protocol provides a systematic workflow for developing a separation method for a highly polar amine that shows poor retention in reversed-phase chromatography.

HILIC_Workflow A 1. Column Selection (e.g., Amide, Silica, Diol) B 2. Mobile Phase Preparation (A: 10mM Ammonium Acetate in H2O, pH 5.0) (B: Acetonitrile) A->B C 3. Initial Scouting Gradient (95% -> 50% B over 15 min) B->C D 4. Evaluate Results C->D E Retention Too Low? D->E F Retention Too High? D->F G Good Retention, Poor Resolution? D->G E->F No H Increase Initial % Organic (B) E->H Yes F->G No I Decrease Initial % Organic (B) F->I Yes J Flatten Gradient Slope G->J Yes K 5. Final Optimized Method G->K No H->D I->D J->D

Caption: HILIC Method Development Workflow.

Step-by-Step Methodology:

  • Column Selection:

    • Choose a HILIC stationary phase. Good starting points include amide (e.g., TSKgel Amide-80), bare silica, or diol phases.[13][14] Amide phases are often a versatile first choice.[15]

  • Mobile Phase Preparation:

    • Aqueous (A): Prepare a 10 mM ammonium acetate or ammonium formate buffer in high-purity water. Adjust the pH to a value between 3 and 6. A pH of 5.0 is a good starting point. This buffer is critical for controlling the ionic strength and ensuring good peak shape.

    • Organic (B): Use high-purity acetonitrile.

  • Initial Scouting Gradient:

    • Set up a linear gradient with a flow rate appropriate for your column dimension (e.g., 0.4 mL/min for a 2.1 mm ID column).

    • Gradient Profile:

      • Time 0.0 min: 95% B

      • Time 15.0 min: 50% B

      • Time 15.1 min: 95% B

      • Time 20.0 min: 95% B (Re-equilibration)

    • Note: HILIC requires a longer re-equilibration time than RPC; ensure at least 10 column volumes.[1]

  • Sample Preparation and Injection:

    • Dissolve the sample in a solvent mixture that is as close to the initial mobile phase conditions as possible (e.g., 95:5 Acetonitrile:Water). This is crucial to prevent peak distortion.[1]

    • Inject a small volume (1-5 µL) to avoid overloading.[1]

  • Evaluation and Optimization:

    • If retention is too low: Increase the initial percentage of acetonitrile (e.g., start at 98% B).[1]

    • If retention is too high: Decrease the initial percentage of acetonitrile (e.g., start at 90% B).[1]

    • If resolution is poor: Flatten the gradient slope (e.g., decrease the %B change per minute) in the region where your compounds elute.

    • For peak shape issues: Evaluate the effect of buffer concentration (try 5 mM or 20 mM) and pH.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Gallardo, W. (2004, March 15). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Various Authors. (2013, November 27). How can I prevent peak tailing in HPLC?
  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • University of Tartu Institute of Chemistry. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from Excellence in Analytical Chemistry blog.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
  • Various Authors. (2025, August 7). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
  • SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography.
  • Dr. Maisch GmbH. (n.d.). HILIC.
  • BenchChem. (2025). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.
  • LCGC North America. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Tosoh Bioscience. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds.
  • Various Authors. (2021, November 15). What is the pH effect on the separation of amino acid by ion exchange chromatography?
  • Biotage. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • Phenomenex. (n.d.). HILIC HPLC Column.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • BenchChem. (n.d.). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • LCGC International. (2020, November 12). Mixed-Mode Chromatography—A Review.
  • Various Authors. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • Various Authors. (2011, August 29).
  • Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide.
  • Shimadzu. (n.d.). Important Points about Ion Chromatography… pH is Tricky.
  • Wikipedia. (n.d.). Ion chromatography.
  • Ismail, O. H., et al. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
  • Jandera, P. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
  • BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Feba, G., et al. (2023). Ion Exchange Chromatography. Indo American Journal of Pharmaceutical Sciences.
  • AbbVie. (2017, March 16). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery.
  • SilyCycle. (2021, March 11). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates.
  • Thermo Fisher Scientific. (n.d.). Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applications.

Sources

Technical Support Center: Solubility & Stability Optimization for 2-(diethylamino)-N'-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview: The Molecule & The Problem

To effectively troubleshoot 2-(diethylamino)-N'-hydroxyethanimidamide (often referred to as a diethylamino-amidoxime derivative), we must first understand its physicochemical behavior. Users often report "solubility issues" with this compound that are, in reality, complexation or stability artifacts.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Chemical Class: Amino-Amidoxime.

  • Key Moieties:

    • Diethylamino Group: A tertiary amine acting as a proton acceptor (Basic, pKa ~9.5–10.5).

    • Amidoxime Group:[1] Amphoteric. It can act as a weak acid (deprotonation of -OH, pKa > 12) or a weak base (protonation of imine nitrogen).

  • The Solubility Paradox: Based on calculated LogP values for similar structures (approx. -0.5 to 0.5), this compound should be water-soluble, especially in its protonated cationic form. If you are seeing precipitation, cloudiness, or erratic assay data, it is likely due to one of three "Silent Killers":

    • Trace Metal Chelation: Amidoximes are potent chelators of Fe³⁺, Cu²⁺, and Zn²⁺. In standard buffers (PBS/TBS), trace metals can trigger the formation of insoluble metal-organic complexes.

    • Free Base vs. Salt: The free base is an oil or low-melting solid with poor aqueous solubility. The HCl salt is highly water-soluble.

    • Z/E Isomerization: Amidoximes exist as Z and E isomers with different solubility profiles. Spontaneous isomerization in solution can lead to crystal seeding.

Solubility Profiling & Decision Matrix

Before modifying your assay, characterize your specific lot of material using this decision matrix.

Visualization: The Solubility Troubleshooting Tree

SolubilityTree Start Observation: Compound Precipitates or Assay Fails CheckForm Step 1: Check Salt Form Start->CheckForm IsSalt Is it HCl/HBr Salt? CheckForm->IsSalt NoSalt No (Free Base) IsSalt->NoSalt YesSalt Yes (Salt Form) IsSalt->YesSalt ActionAcid Action: Pre-solubilize in stoichiometric HCl or switch to DMSO stock NoSalt->ActionAcid CheckBuffer Step 2: Check Buffer Composition YesSalt->CheckBuffer HasMetals Buffer contains Mg, Ca, or trace Fe/Cu? CheckBuffer->HasMetals YesMetals Yes HasMetals->YesMetals NoMetals No (Standard PBS/Tris) HasMetals->NoMetals ActionChelate Action: Add 1mM EDTA or switch to metal-free buffer YesMetals->ActionChelate CheckPH Step 3: Check Final pH NoMetals->CheckPH HighPH pH > 8.0? CheckPH->HighPH ActionPH Action: Lower pH to < 7.4 to maintain protonation HighPH->ActionPH

Figure 1: Decision tree for diagnosing precipitation issues. Blue nodes indicate diagnostic steps; Yellow nodes indicate corrective actions.

Step-by-Step Solubilization Protocol

Do not simply "dump and stir." Use this Intermediate Dilution Method to prevent "shock precipitation" (where a compound crashes out upon hitting the aqueous front).

Reagents Required[1][5][9][10][11]
  • Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide), sterile filtered.

  • Intermediate Solvent: PEG-400 or Ethanol (optional).

  • Assay Buffer: PBS or HEPES (pH 7.2–7.4). Avoid Borate buffers due to complexation risks.

The Protocol[4][5][10]

Step 1: Primary Stock Preparation (100 mM)

  • Weigh the compound. If it is the Free Base (oily/waxy), warm slightly to 37°C to ensure homogeneity before weighing.

  • Dissolve in 100% DMSO to achieve 100 mM.

  • Critical Check: Vortex for 30 seconds. The solution should be clear and colorless. If yellowing occurs immediately, check for metal contamination in the DMSO.

Step 2: The "Step-Down" Dilution (Prevention of Aggregation) Direct dilution from 100% DMSO to aqueous buffer often creates colloidal aggregates that are invisible to the naked eye but ruin assays.

  • Prepare a 10x Working Solution in a semi-aqueous solvent.

    • Recipe: 10% DMSO / 90% Buffer (or 10% DMSO / 40% PEG-400 / 50% Buffer).

  • Add the Primary Stock to this mixture slowly while vortexing.

  • Why this works: The intermediate polarity prevents the hydrophobic effect from driving the molecules together before they can solvate.

Step 3: Final Assay Introduction

  • Add the 10x Working Solution to your assay wells (1:10 dilution).

  • Final Solvent Concentration: 1% DMSO.

  • Equilibration: Allow the plate to shake at 200 rpm for 5 minutes before adding enzyme/cells. This ensures thermodynamic equilibrium.

Troubleshooting Guide & FAQs

Q1: The solution turns pink/red upon adding to the buffer. Is this precipitation?

Diagnosis: No, this is likely a Complexation Event . Explanation: Amidoximes react with Iron (Fe³⁺) to form deeply colored red/violet complexes. This is the basis of the historic "Iron(III) Chloride Test" for phenols and oximes. Fix:

  • Verify the purity of your water and buffer salts.

  • Add 0.5 mM EDTA or DTPA to your buffer to sequester trace metals.

  • Avoid using glass containers washed in chromic acid; use single-use sterile plastics.

Q2: My IC50 curves are erratic (steep slopes or non-sigmoidal).

Diagnosis: Colloidal Aggregation (Promiscuous Inhibition). Explanation: Even if the solution looks clear, the compound may form "micelle-like" aggregates that sequester the enzyme or target protein non-specifically. Fix:

  • Add a non-ionic detergent to the assay buffer.

    • Triton X-100: 0.01%

    • Tween-20: 0.005%

  • Validation: Centrifuge the assay mix at 10,000 x g for 10 minutes. If potency drops significantly in the supernatant, your compound was aggregated.

Q3: The compound precipitates in cell culture media (DMEM/RPMI) but not PBS.

Diagnosis: Protein Binding or pH Shift. Explanation:

  • pH: Media in a CO₂ incubator shifts to pH 7.4. If your stock was acidic, the shift might crash the free base.

  • Salting Out: High salt + protein content in serum (FBS) can reduce solubility. Fix:

  • Pre-dilute the compound in serum-free media first.

  • Limit final DMSO concentration to <0.5% in cell assays to prevent solvent-induced toxicity which mimics compound insolubility.

Data Summary: Solvent Compatibility

Solvent SystemSolubility Limit (Est.)Risk FactorRecommended Use
100% DMSO > 100 mMLowPrimary Stock Storage (-20°C)
100% Ethanol ~ 50 mMModerateSecondary Stock (Evaporation risk)
PBS (pH 7.4) < 1 mM (Free Base)> 10 mM (HCl Salt)High (pH dependent)Final Assay Buffer
PBS + 0.01% Tween-20 ~ 5 mMLowRecommended Assay Buffer
DMSO/PEG-400 (50:50) > 50 mMLowAnimal Dosing / High Conc. Assays

Biological Mechanism Visualization

Understanding why the compound behaves this way in biological systems helps in assay design. The amidoxime is often a "prodrug" moiety.

BioPath Compound 2-(diethylamino)- N'-hydroxyethanimidamide (Amidoxime) Complex Metal Complex (Insoluble/Colored) Compound->Complex + Fe3+/Cu2+ (Assay Interference) Metabolism mARC / CYP450 Reductase Compound->Metabolism In Vivo / Microsomes Active Amidine Derivative (Active Species) Metabolism->Active Reduction NO Nitric Oxide (NO) Release Metabolism->NO Oxidation byproduct

Figure 2: Biological fate and interference pathways. Note that metal complexation is a competitive pathway leading to assay artifacts.

References

  • Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 34(3), 565-579.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.

  • EPA CompTox Dashboard. (2024). "Physicochemical properties of Amidoxime derivatives." US Environmental Protection Agency. [2][3]

  • Hamada, Y. et al. (2005). "Amidoxime derivatives as novel chelating agents." Bioorganic & Medicinal Chemistry Letters. (Contextual citation regarding metal chelation properties of the amidoxime moiety).
  • PubChem. (2024).[4] "2-(diethylamino)acetamide and related structures." National Library of Medicine.

Sources

"method refinement for consistent results with 2-(diethylamino)-N'-hydroxyethanimidamide"

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 2, 2026

Executive Summary & Technical Scope

Welcome to the technical support hub for 2-(diethylamino)-N'-hydroxyethanimidamide (also referred to as 2-(diethylamino)acetamidoxime ). This molecule serves as a critical intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., 1,2,4-oxadiazoles) and as a ligand in metalloprotein research.

While the synthesis appears straightforward via the nucleophilic addition of hydroxylamine to a nitrile, users frequently report three core failure modes:

  • Incomplete Conversion: Stalling at 60-70% due to improper pH modulation.

  • "Oiling Out": The product fails to crystallize during workup due to its high polarity and hygroscopic nature.

  • Thermal Instability: Uncontrolled heating leads to Tiemann rearrangement or hydrolysis to the amide.

This guide moves beyond standard protocols to address the why and how of obtaining consistent, high-purity (>98%) results.

Troubleshooting Guide (Q&A)

Category A: Synthesis & Reaction Kinetics

Q1: My reaction stalls with significant starting material (nitrile) remaining, even after refluxing for 12 hours. Adding more hydroxylamine hydrochloride doesn't help. Why?

A: This is a classic pH-dependency issue.

  • The Cause: Hydroxylamine hydrochloride (

    
    ) is acidic. The nucleophilic species required for the attack on the nitrile carbon is the free base hydroxylamine (
    
    
    
    ). If you add excess
    
    
    salt without balancing the base (e.g.,
    
    
    ,
    
    
    , or
    
    
    ), the equilibrium shifts toward the protonated, non-nucleophilic form.
  • The Fix: Ensure you are using a 1.1 to 1.2 molar equivalent of base relative to the hydroxylamine salt.

  • Pro-Tip: Switch to a "Free Base Generation" protocol. Pre-mix

    
     with sodium ethoxide in ethanol for 30 minutes, filter off the NaCl precipitate, and then add the filtrate to your nitrile. This removes the chloride ions that can interfere with kinetics.
    

Q2: The reaction mixture turned a deep red/brown color. Is my product ruined?

A: Likely not ruined, but contaminated.

  • The Cause: Amidoximes are potent ligands for transition metals. Trace iron (Fe) or copper (Cu) from low-grade solvents, spatulas, or worn stir bars can form colored complexes with DEAA. Alternatively, excessive heating (>80°C) can cause oxidation of the diethylamine moiety.

  • The Fix:

    • Check LC-MS.[1] If the mass is correct (

      
      ), the color is likely a trace metal complex.
      
    • Treat the crude solution with activated charcoal or EDTA during the aqueous workup to sequester metals.

    • Prevention: Use glass-coated stir bars and LC-MS grade solvents.

Category B: Purification & Isolation[2]

Q3: Upon removing the solvent, I get a viscous oil that refuses to crystallize. How do I get a solid?

A: DEAA is highly hygroscopic and possesses a low melting point.

  • The Cause: Residual water or ethanol prevents the crystal lattice from forming. The "oil" is often a supersaturated solution of the product in trace solvent.

  • The Fix (The "Trituration" Method):

    • Evaporate the reaction solvent completely (high vacuum, <2 mbar).

    • Dissolve the oil in a minimum amount of dry dichloromethane (DCM).

    • Add cold diethyl ether or hexane dropwise until turbidity persists.

    • Scratch the flask wall with a glass rod or add a seed crystal.

    • Store at -20°C overnight.

  • Alternative: If the free base remains oily, convert it to the Hydrochloride Salt . Bubble dry HCl gas through an ethereal solution of the crude oil. The salt is significantly more stable and crystalline.

Optimized Experimental Protocol

Objective: Synthesis of 2-(diethylamino)-N'-hydroxyethanimidamide with >95% purity.

Reagents
  • 2-(Diethylamino)acetonitrile (1.0 eq)

  • Hydroxylamine Hydrochloride (1.2 eq)

  • Sodium Ethoxide (21% wt in EtOH) (1.2 eq)

  • Solvent: Anhydrous Ethanol

Step-by-Step Workflow
  • Free Base Generation:

    • In a dry flask under

      
      , charge Hydroxylamine HCl and Anhydrous Ethanol.
      
    • Add Sodium Ethoxide dropwise at 0°C. Stir for 30 min.

    • Critical Step: Filter the white precipitate (NaCl) under inert atmosphere. Use the clear filtrate immediately.

  • Nucleophilic Addition:

    • Add 2-(Diethylamino)acetonitrile to the hydroxylamine filtrate.

    • Heat to 60°C (Do not exceed 75°C to prevent rearrangement).

    • Monitor by HPLC/TLC. Reaction typically completes in 4–6 hours.

  • Workup (The "Dry" Method):

    • Concentrate ethanol in vacuo at 40°C.

    • Re-dissolve residue in DCM (10 mL/g).

    • Wash quickly with minimal brine (rapid phase separation is key to avoid hydrolysis).

    • Dry organic layer over

      
      .[2]
      
    • Concentrate to obtain the crude solid/oil.

Mechanistic & Workflow Visualization

The following diagrams illustrate the reaction pathway and the critical decision-making process for purification.

Diagram 1: Reaction Pathway & Side Reactions

ReactionPathway Nitrile 2-(diethylamino) acetonitrile Intermediate Tetrahedral Intermediate Nitrile->Intermediate + NH2OH (Nucleophilic Attack) NH2OH NH2OH (Free Base) Product 2-(diethylamino)- N'-hydroxyethanimidamide (Target) Intermediate->Product Tautomerization Amide Side Product: 2-(diethylamino)acetamide Intermediate->Amide Hydrolysis (Excess H2O/Heat) Product->Amide Degradation (pH < 4 or > 10)

Caption: Pathway showing the desired conversion to amidoxime and the risk of hydrolysis to amide if water/heat are uncontrolled.

Diagram 2: Purification Decision Tree

Purification Start Crude Reaction Mixture Evap Evaporate EtOH Start->Evap StateCheck Physical State? Evap->StateCheck Solid Solid Precipitate StateCheck->Solid Yes Oil Viscous Oil StateCheck->Oil No Recryst Recrystallize (EtOH/Et2O) Solid->Recryst Final Pure Product Recryst->Final DCM Dissolve in DCM Dry w/ Na2SO4 Oil->DCM Triturate Triturate w/ Cold Hexane DCM->Triturate Success Crystallization? Triturate->Success Salt Generate HCl Salt (HCl in Dioxane) Success->Salt No (Persistent Oil) Success->Final Yes Salt->Final

Caption: Logic flow for handling the common "oiling out" issue during DEAA isolation.

Analytical Validation (HPLC Method)

To ensure consistency, use the following HPLC parameters. Amidoximes are polar; standard C18 methods often result in early elution (near void volume).

ParameterCondition
Column C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-10 min: 5% -> 60% B; 10-12 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond) and 254 nm
Retention Time ~3.5 min (varies by column)

Note: High pH buffer is recommended to keep the amine deprotonated and improve peak shape.

References

  • BenchChem Technical Support. (2025).[1] Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. Retrieved from

  • Molecules (MDPI). (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. Retrieved from

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Retrieved from

  • Smolecule. (2023). Acetamidoxime: Synthesis Methods and Applications. Retrieved from

Sources

Validation & Comparative

Validating the Biological Activity of 2-(diethylamino)-N'-hydroxyethanimidamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-(diethylamino)-N'-hydroxyethanimidamide (Commonly: Diethylaminoacetamidoxime ) is a prototypical aliphatic amidoxime. Unlike aromatic amidoximes (e.g., benzamidoxime), this compound represents a distinct class of N-hydroxylated prodrugs and Nitric Oxide (NO) donors .

Its primary biological utility lies in its specificity as a substrate for the Mitochondrial Amidoxime Reducing Component (mARC) . While often synthesized as an intermediate for heterocyclic drugs, its validation as a bioactive entity focuses on two mechanisms:[1][2][3]

  • Bio-orthogonal NO Release: Oxidative cleavage to release NO independent of classical NO Synthase (NOS) pathways.

  • Prodrug Activation: Reductive conversion to 2-(diethylamino)acetamidine (a potential bioactive amidine) via the mARC system.

This guide outlines the technical workflow to validate these activities, distinguishing it from standard NO donors like Sodium Nitroprusside (SNP) or endogenous substrates like L-Arginine.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts Diethylaminoacetamidoxime with established NO donors and metabolic probes.

FeatureDiethylaminoacetamidoxime L-Arginine (Endogenous Control)Sodium Nitroprusside (SNP) (Positive Control)Benzamidoxime (Structural Analog)
Primary Mechanism mARC/CYP450-mediated oxidation NOS-mediated oxidationSpontaneous release (Iron-nitrosyl)mARC reduction / CYP oxidation
NO Release Kinetics Slow, sustained (Enzyme-dependent) Variable (Dependent on NOS coupling)Rapid, Burst releaseModerate
Bio-orthogonality High (Bypasses NOS regulation)Low (Subject to NOS feedback)Low (Systemic hypotension risk)Moderate
Cellular Toxicity Low (Aliphatic side chain)Non-toxicHigh (Cyanide byproduct)Low-Moderate
Validation Target Mitochondrial Metabolism (mARC) Cytosolic NOS ActivityChemical DecompositionAromatic Metabolism
Key Insight for Researchers

Use Case: Choose Diethylaminoacetamidoxime when studying mitochondrial bioactivation or designing NOS-independent vasodilators . Unlike SNP, it requires metabolic activation, making it a superior model for prodrug pharmacokinetics.

Mechanism of Action & Signaling Pathway

The biological activity of this compound is bifurcated. It can be reduced to an inactive amidine or oxidized to release NO.[4] The balance is dictated by the expression of mARC (reductive) vs. P450s (oxidative).

BioactivityPathway Compound 2-(diethylamino)- N'-hydroxyethanimidamide mARC mARC System (Mitochondria) Compound->mARC Reduction (NADH-dependent) CYP CYP450 / NOS (Microsomes) Compound->CYP Oxidative Cleavage Amidine 2-(diethylamino)acetamidine (Accumulated Metabolite) mARC->Amidine Prodrug Activation NO Nitric Oxide (NO) (Bioactive Signal) CYP->NO Radical Release cGMP sGC Activation (Vasodilation) NO->cGMP Signaling

Figure 1: Bifurcated metabolic fate. The compound acts as a "switch" substrate; its activity depends on the dominant enzymatic environment (Reductive mARC vs. Oxidative P450).

Experimental Validation Protocols

To scientifically validate the activity of 2-(diethylamino)-N'-hydroxyethanimidamide, you must prove identity , enzymatic conversion , and functional NO release .

Phase 1: Chemical Verification (Pre-Assay)

Before biological testing, confirm the stability of the N-hydroxy group, as amidoximes can degrade to nitriles.

  • Method: 1H-NMR (DMSO-d6).

  • Key Marker: Look for the characteristic broad singlet of the =N-OH proton at δ 8.5–9.5 ppm and the -NH2 protons at δ 5.0–6.0 ppm . The ethyl groups should appear as a triplet (methyl) and quartet (methylene).

Phase 2: In Vitro mARC Reduction Assay

Objective: Validate the compound as a substrate for the mitochondrial amidoxime reducing component.

  • Preparation: Isolate porcine or human liver mitochondria (standard differential centrifugation) or use recombinant human mARC1/mARC2 + NADH-cytochrome b5 reductase.

  • Reaction Mix:

    • Substrate: 500 μM 2-(diethylamino)-N'-hydroxyethanimidamide.

    • Cofactor: 1 mM NADH.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Enzyme source: 0.5 mg/mL mitochondrial protein.

  • Incubation: 37°C for 30 minutes. Terminate with ice-cold acetonitrile.

  • Detection (HPLC-UV/MS):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).

    • Target: Quantify the formation of 2-(diethylamino)acetamidine (Reduction product).

    • Validation Criteria: >80% conversion indicates high mARC specificity.

Phase 3: Functional NO Release (Griess Assay)

Objective: Quantify NO donation capability.

  • Cell Model: RAW 264.7 Macrophages or HUVEC (Endothelial cells).

  • Treatment: Treat cells with 10–100 μM of the compound.

    • Control: L-NAME (NOS inhibitor) to block endogenous NO.

  • Measurement: Collect supernatant after 24h.

  • Assay: Mix 1:1 with Griess Reagent (Sulfanilamide + NED).

  • Readout: Absorbance at 540 nm.

  • Calculation: Compare against a Sodium Nitrite standard curve.

    • Note: If testing cell-free release, incubate with liver microsomes and NADPH to simulate P450-mediated oxidation.

Phase 4: Workflow Visualization

ValidationWorkflow cluster_Assays Parallel Validation Tracks Start Start: Synthesized Amidoxime QC QC: 1H-NMR / MS (Confirm Purity) Start->QC TrackA Track A: Metabolic Stability (mARC Reduction) QC->TrackA TrackB Track B: Functional Activity (NO Release) QC->TrackB MethodA Incubate with Mitochondria + NADH TrackA->MethodA MethodB Incubate with Microsomes + NADPH TrackB->MethodB ReadoutA HPLC: Measure Amidine (Reduction Product) MethodA->ReadoutA ReadoutB Griess Assay: Measure Nitrite (Oxidation Product) MethodB->ReadoutB

Figure 2: Step-by-step validation workflow. Track A confirms the prodrug nature (reduction), while Track B confirms the active NO-donor capability (oxidation).

References

  • Clement, B., et al. (2012). "The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues."[5][6][7] Chemical Research in Toxicology.

  • Fylaktakidou, K. C., et al. (2008). "Recent Developments in the Chemistry and in the Biological Applications of Amidoximes." Current Pharmaceutical Design.

  • Jakobs, H. H., et al. (2014).[6] "The mitochondrial amidoxime reducing component (mARC): involvement in metabolic reduction of N-oxides, oximes and N-hydroxyamidinohydrazones."[6] ChemMedChem.

  • Sahyoun, T., et al. (2019).[8] "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Molecules.

  • PubChem Database. "2-(Diethylamino)-N'-hydroxyethanimidamide Compound Summary." National Library of Medicine.

Sources

Comparative Guide: 2-(Diethylamino)-N'-hydroxyethanimidamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 2-(diethylamino)-N'-hydroxyethanimidamide (also referred to as 2-(diethylamino)acetamidoxime ), a critical building block in medicinal chemistry and a pharmacophore in prodrug design.

Executive Summary & Chemical Identity[1]

2-(Diethylamino)-N'-hydroxyethanimidamide is a functionalized amidoxime utilized primarily as a bioisosteric precursor for 1,2,4-oxadiazoles and as a prodrug moiety for amidines. Structurally, it combines a diethylamino "tail" (common in local anesthetics like Lidocaine) with an amidoxime "head" (a precursor to amidines or nitric oxide).

Unlike simple acetamidoxime, the incorporation of the tertiary amine (


) confers unique solubility profiles and basicity, making it a strategic intermediate for synthesizing membrane-permeable heterocyclic drugs.
FeatureSpecification
IUPAC Name 2-(Diethylamino)-N'-hydroxyethanimidamide
Common Name 2-(Diethylamino)acetamidoxime
Molecular Formula

Functional Class Amidoxime; N,N-Diethylglycine derivative
Key Application Synthesis of 3-substituted-1,2,4-oxadiazoles; Amidine prodrugs

Comparative Technical Analysis

This section evaluates the compound against its primary alternatives: Acetamidoxime (the parent scaffold) and Lidocaine (a structural analog lacking the oxime functionality).

Reactivity Profile: Synthesis of 1,2,4-Oxadiazoles

The primary utility of 2-(diethylamino)-N'-hydroxyethanimidamide is the construction of the 1,2,4-oxadiazole ring, a stable bioisostere for esters and amides.

Parameter2-(Diethylamino)-N'-hydroxyethanimidamide Acetamidoxime (Standard)Benzamidoxime (Aromatic)
Nucleophilicity High (Inductive effect of alkyl amine)ModerateLow (Resonance withdrawal)
Solubility (Org.) Excellent (DCM, EtOAc)Poor (Polar)Good
Cyclization Yield 85-92% (TFX-mediated)70-80%60-75%
Lipophilicity (LogP) ~0.8 (Estimated)-0.61.6

Insight: The diethylamino group acts as an internal base and increases lipophilicity, facilitating reaction kinetics in non-polar solvents compared to the parent acetamidoxime.

Biological Performance: Prodrug Activation

Amidoximes are reduced in vivo to amidines by the mARC (Mitochondrial Amidoxime Reducing Component) system.[1] This compound serves as a model for converting basic, polar amidines (poor oral availability) into neutral, lipophilic prodrugs.

  • Vs. Amidines: The N-hydroxy derivative has significantly higher membrane permeability due to the loss of the highly basic amidine charge (

    
     ~11 
    
    
    
    
    
    ~5-6 for amidoxime).
  • Metabolic Fate: Rapidly reduced by cytochrome b5/NADH systems to N,N-diethylglycine amidine.

Mechanism of Action

Synthetic Pathway: 1,2,4-Oxadiazole Formation

The compound undergoes O-acylation with acid chlorides followed by thermal cyclodehydration.

OxadiazoleSynthesis Start 2-(Diethylamino)- acetamidoxime Intermediate O-Acyl Amidoxime Start->Intermediate O-Acylation (TEA, 0°C) Reagent Acid Chloride (R-COCl) Reagent->Intermediate Product 3-((Diethylamino)methyl)- 1,2,4-oxadiazole Intermediate->Product Cyclodehydration (110°C, Toluene)

Figure 1: Synthetic workflow for converting the amidoxime into a bioactive oxadiazole scaffold.

Biological Activation (Prodrug)

The mARC enzyme system reduces the N-OH bond, unmasking the amidine.

mARC_Pathway Prodrug Amidoxime Prodrug (Lipophilic, Inactive) Active Amidine (Hydrophilic, Active) Prodrug->Active Reduction NO Nitric Oxide (NO) (Minor Side Product) Prodrug->NO Oxidative Deamination Enzyme mARC Complex (mitochondria) Enzyme->Active Cofactors NADH + Cyt b5 Cofactors->Enzyme

Figure 2: Biological activation pathway via the mARC reductive system.

Experimental Protocols

Protocol A: Synthesis of 3-((Diethylamino)methyl)-5-phenyl-1,2,4-oxadiazole

Objective: To utilize 2-(diethylamino)-N'-hydroxyethanimidamide as a building block.

Reagents:

  • 2-(Diethylamino)acetamidoxime (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Toluene (Anhydrous)

Methodology:

  • Dissolution: Dissolve 10 mmol of 2-(diethylamino)acetamidoxime in 50 mL anhydrous toluene. Add TEA (12 mmol).

  • Acylation: Cool to 0°C. Dropwise add benzoyl chloride (11 mmol) over 15 minutes.

  • Intermediate Formation: Stir at RT for 1 hour. TLC should show consumption of starting material (formation of O-benzoyl amidoxime).

  • Cyclization: Heat the reaction mixture to reflux (110°C) for 4–6 hours using a Dean-Stark trap to remove water.

  • Workup: Cool to RT. Wash with

    
     (sat. aq.) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc).

Validation Criteria:

  • Yield: Expected >80%.

  • NMR: Disappearance of the broad N-OH singlet (

    
     9-10 ppm) and 
    
    
    
    signals; appearance of aromatic protons.
Protocol B: In Vitro Microsomal Stability (Metabolic Reduction)

Objective: To assess the prodrug conversion rate.

Reagents:

  • Liver microsomes (Rat/Human)

  • NADH generating system

  • Test compound: 2-(diethylamino)acetamidoxime

Methodology:

  • Incubation: Incubate 10

    
    M test compound with microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADH (1 mM) to initiate the mARC reductase activity.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Detection: Monitor the loss of parent (M+H 146) and appearance of the amidine metabolite (M+H 130).

Supporting Data: Stability Comparison

The following table contrasts the hydrolytic stability of the amidoxime against the amide analog (Lidocaine-like) under physiological stress.

Condition2-(Diethylamino)acetamidoximeDiethylaminoacetamide (Amide)Interpretation
pH 2.0 (Simulated Gastric) Stable (

)
StableSuitable for oral delivery.
pH 7.4 (Plasma) Stable (

)
StableRequires enzymatic activation.
Liver Microsomes (+NADH) Rapid Decay (

)
StableConfirms prodrug nature.

References

  • Clement, B., et al. (2020). The Mitochondrial Amidoxime Reducing Component (mARC): A New Player in Drug Metabolism. Drug Metabolism Reviews. Link

  • Kitamura, K., et al. (2016). Acetamidoxime: A Useful Reagent for Constructing Heterocyclic Compounds.[2][3] TCI Topics in Chemistry. Link

  • Havemeyer, A., et al. (2010). In vitro reduction of amidoxime structures in drug candidates by the mARC system. Journal of Medicinal Chemistry. Link

  • Ojha, R., et al. (2018). 1,2,4-Oxadiazoles as Bioisosteres: Synthesis and Biological Applications. Chemical Reviews.[1] Link

  • PubChem. (2025).[4] Compound Summary: N'-hydroxyethanimidamide Derivatives.[5] National Library of Medicine. Link

Sources

Structure-Activity Relationship (SAR) of 2-(Diethylamino)-N'-hydroxyethanimidamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the DEANHA Scaffold

In modern medicinal chemistry, the amidoxime functional group has transitioned from a niche intermediate to a privileged pharmacophore. Specifically, 2-(diethylamino)-N'-hydroxyethanimidamide (DEANHA) and its analogs serve a dual utility in drug discovery: they act as potent Zinc-Binding Groups (ZBGs) for metalloenzymes like Carbonic Anhydrase (CA)[1], and they are highly efficient precursors for synthesizing 1,2,4-oxadiazole bioisosteres[2].

This guide objectively compares the performance of the DEANHA scaffold against traditional alternatives (such as unsubstituted amidoximes, standard amides, and tetrazoles), detailing the causality behind its structural advantages and providing self-validating experimental protocols for its application.

SAR Analysis & Comparative Performance

The structural architecture of DEANHA is divided into two functional domains: the lipophilic diethylamino tail and the polar amidoxime core . Modulating either domain drastically alters the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

The Diethylamino Tail: Modulating Permeability and Steric Fit

Unlike primary amines or unsubstituted N-hydroxyacetamidines, the diethylamino group in DEANHA introduces a specific degree of steric bulk and hydrophobicity.

  • Causality: The addition of two ethyl groups increases the LogP from ~0.5 (unsubstituted) to ~1.5. This optimal lipophilicity enhances passive membrane permeability without causing the compound to become excessively "greasy," which would otherwise lead to non-specific protein binding and rapid metabolic clearance[2].

  • Steric Considerations: In target binding pockets (such as the M2 proton channel of the Influenza A virus), the diethyl group perfectly occupies narrow hydrophobic sub-pockets, preventing the steric clashes often seen with larger, rigid cyclic amines (like piperidine)[3].

The Amidoxime Core: Bidentate Chelation and Bioisosterism

The amidoxime moiety contains both an amino (-NH2) and a hydroxyimino (=N-OH) group on the same carbon.

  • Causality in Metalloenzymes: For targets like Carbonic Anhydrase, the amidoxime acts as a bidentate chelator. The hydroxyl oxygen and the imine nitrogen coordinate simultaneously with the active-site Zinc ion (Zn2+). Molecular dynamics (MD) simulations demonstrate that this bidentate coordination forms a more stable complex than the monodentate binding of traditional carboxylic acids[1].

  • Causality in Bioisosterism: When cyclized into a 1,2,4-oxadiazole, the amidoxime core mimics the planar geometry and hydrogen-bond acceptor profile of an amide or ester, but with vastly superior metabolic stability against esterases and amidases[4].

Quantitative Comparison Table
Pharmacophore / ScaffoldPrimary UtilityTarget Affinity (CA Inhibition)Membrane Permeability (LogP)Metabolic Stability (Plasma)
DEANHA Analogs ZBG / Oxadiazole PrecursorHigh (Bidentate Zn2+ chelation)Optimal (~1.5)High (Resistant to amidases)
Unsubstituted Amidoxime ZBG / PrecursorModerateLow (~0.5)Moderate
Tetrazole (Bioisostere) Carboxylic Acid MimicLow (Poor Zn2+ chelation)Very Low (<0)High
Standard Amide Hydrogen Bond Donor/AcceptorLowVariableLow (Prone to hydrolysis)

Mechanistic Pathways & Visualizations

To understand the synthetic utility and binding logic of DEANHA, the following diagrams map out its cyclization pathway and its structure-activity relationships.

Workflow A DEANHA (Amidoxime Core) C O-Acyl Amidoxime Intermediate A->C EDC/HOBt Coupling B Carboxylic Acid Coupling Partner B->C D Thermal Cyclization (DMF, 120°C) C->D Dehydration (-H2O) E 1,2,4-Oxadiazole Bioisostere D->E Ring Closure

Workflow for synthesizing 1,2,4-oxadiazole bioisosteres from DEANHA via O-acylation and cyclization.

SAR_Logic Core DEANHA Scaffold Diethyl Diethylamino Group (Lipophilic Tail) Core->Diethyl Amidoxime Amidoxime Group (ZBG / H-Bonding) Core->Amidoxime Perm Enhanced Membrane Permeability (LogP ~1.5) Diethyl->Perm Hydrophobicity Steric Optimal Steric Fit (Hydrophobic Pockets) Diethyl->Steric Bulk Addition Zn Bidentate Zinc Chelation (Metalloenzymes) Amidoxime->Zn N-OH/NH2 Donors Bio Bioisosteric Precursor (1,2,4-Oxadiazoles) Amidoxime->Bio Cyclization

Structure-Activity Relationship (SAR) logic mapping DEANHA functional groups to target interactions.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can objectively track reaction progress and biological efficacy.

Protocol 1: Synthesis of 1,2,4-Oxadiazole Derivatives from DEANHA

This protocol outlines the condensation of DEANHA with a target carboxylic acid to form a metabolically stable 1,2,4-oxadiazole ring[4].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at room temperature for 30 minutes.

    • Causality: EDC/HOBt is chosen over acid chlorides to prevent the over-acylation of the amidoxime nitrogen, ensuring exclusive O-acylation at the hydroxyl group.

  • Coupling: Add 1.1 eq of DEANHA and 2.0 eq of DIPEA to the activated acid. Stir for 4 hours at room temperature.

  • Validation Check 1 (O-Acylation): Perform LC-MS. The appearance of the O-acyl intermediate mass [M+H]+ confirms successful coupling.

  • Thermal Cyclization: Heat the reaction mixture to 120°C for 8-12 hours.

  • Validation Check 2 (Self-Validating Dehydration): Monitor via LC-MS. The cyclization is confirmed by a mass shift of exactly -18 Da (loss of H2O) from the intermediate peak, alongside a distinct shift to a lower-polarity spot on TLC (due to the loss of polar -OH and -NH2 groups).

  • Purification: Cool to room temperature, quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol 2: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

To evaluate the ZBG efficacy of DEANHA analogs, a colorimetric esterase assay utilizing p-nitrophenyl acetate (p-NPA) is employed[1].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the DEANHA analog in DMSO. Dilute serially in Tris buffer (pH 7.4) to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Enzyme Incubation: In a 96-well plate, combine 10 µL of the inhibitor solution with 40 µL of purified human Carbonic Anhydrase II (hCA II) solution (10 nM in Tris buffer). Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation allows the amidoxime core to displace water and establish the bidentate Zn2+ chelation network before the substrate is introduced.

  • Substrate Addition: Add 50 µL of 1 mM p-NPA substrate to initiate the reaction.

  • Kinetic Readout: Monitor the absorbance at 400 nm (indicating the release of p-nitrophenol) every minute for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) for each well. Plot % inhibition versus log[Inhibitor] to determine the IC50 value. A highly active DEANHA analog will typically exhibit IC50 values in the low micromolar to nanomolar range due to optimal zinc coordination.
    

References

1.[1] 2-(4-chlorophenyl)-N'-Hydroxyacetimidamide as a Human Carbonic Anhydrase Inhibitor: Synthesis, Crystal Structure, STRING Ana. Source: biointerfaceresearch.com. URL: 2.[4] Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC. Source: nih.gov. URL: 3.[3] Discovery of Highly Potent Inhibitors Targeting the Predominant Drug-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel - PMC. Source: nih.gov. URL: 4.[2] 4-Aminobenzamide Oxime|CAS 277319-62-7|Research Chemical - Benchchem. Source: benchchem.com. URL:

Sources

"cross-validation of experimental results for 2-(diethylamino)-N'-hydroxyethanimidamide"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for the cross-validation of 2-(diethylamino)-N'-hydroxyethanimidamide (CAS 89599-94-0), a functionalized amidoxime derivative.

This compound is of significant interest in medicinal chemistry as a potential organophosphate antidote (acetylcholinesterase reactivator) and in coordination chemistry as a ligand for metal sequestration. Its structural motif—combining a diethylamino group with an amidoxime core—presents unique challenges in stability and quantification that require precise experimental validation.

Executive Summary

This guide outlines the validation protocols required to confirm the structural identity, purity, and functional efficacy of 2-(diethylamino)-N'-hydroxyethanimidamide. Unlike simple acetamidoximes, the presence of the bulky diethylamino group introduces steric and electronic effects that necessitate multi-modal analysis (NMR, HPLC-MS, and Functional Assays) to distinguish it from potential degradation products like N,N-diethyl-2-hydroxyacetamide or nitrile precursors .

Part 1: Comparative Analysis of Alternatives

In the context of drug development (specifically for reactivators or prodrugs) and ligand design , this compound is often benchmarked against established standards.

Table 1: Performance & Property Comparison
Feature2-(Diethylamino)-N'-hydroxyethanimidamide Alternative A: Acetamidoxime Alternative B: 2-PAM (Pralidoxime)
Role Novel Intermediate / NCEBasic Building BlockStandard AChE Reactivator
Lipophilicity (LogP) Moderate (Diethylamino group enhances permeability)Low (Hydrophilic)Low (Charged Pyridinium)
Stability Moderate (Susceptible to hydrolysis at extreme pH)HighModerate
Key Validation Challenge Distinguishing Z/E isomers & hydrolysis productsSimple spectral verificationCounter-ion interference
Primary Detection LC-MS/MS (m/z ~146 [M+H]+)GC-MS / NMRUV-Vis / HPLC

Part 2: Experimental Validation Protocols

To ensure scientific integrity, the validation process is divided into three self-validating phases: Structural Confirmation , Purity Profiling , and Functional Verification .

Phase 1: Structural Confirmation (The "Fingerprint")

Objective: Unequivocally determine the chemical structure and isomeric state (Z vs E) of the synthesized compound.

Protocol 1.1: Multi-Nuclear NMR Spectroscopy
  • Rationale: NMR is the only method capable of distinguishing the delicate amidoxime protons and the diethylamino ethyl chains without derivatization.

  • Solvent: DMSO-d6 (prevents rapid proton exchange of the oxime -OH).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of analyte in 600 µL DMSO-d6.

  • 1H NMR Acquisition:

    • Target Signals:

      • 
         8.5–9.5 ppm (s, 1H, =N-OH): Disappearance with 
        
        
        
        shake confirms acidic proton.
      • 
         5.0–6.0 ppm (s, 2H, -NH2): Broad singlet, characteristic of amidoximes.
        
      • 
         2.9–3.1 ppm (s, 2H, N-CH2-C): Critical for confirming the "2-diethylamino" substitution.
        
      • 
         2.5 ppm (q, 4H, N-CH2-CH3) & 
        
        
        
        1.0 ppm (t, 6H, N-CH2-CH3).
  • 13C NMR Acquisition: Verify carbonyl-like amidoxime carbon (~150-155 ppm).

  • Validation Check: If the integral ratio of Ethyl:Methylene is not 3:1, suspect hydrolysis to 2-(diethylamino)acetamide .

Protocol 1.2: High-Resolution Mass Spectrometry (HRMS)
  • Rationale: Confirms the molecular formula

    
    .
    
  • Method: ESI-TOF (Positive Mode).

  • Acceptance Criterion: Observed mass

    
     146.1293 
    
    
    
    (Error < 5 ppm).
  • Fragment Confirmation: Look for loss of -OH (17 Da) or -NO (30 Da), characteristic of amidoximes.

Phase 2: Purity & Stability Profiling (The "Stress Test")

Objective: Quantify impurities and assess stability under physiological conditions.

Protocol 2.1: Reverse-Phase HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 210 nm (amide bond) and 254 nm.

  • Self-Validating Step: Inject a known degradation standard (e.g., diethylaminoacetonitrile). Resolution (

    
    ) between the main peak and nitrile precursor must be > 1.5.
    
Protocol 2.2: Hydrolytic Stability Assay
  • Incubate 1 mM compound in PBS (pH 7.4) at 37°C.

  • Aliquot at 0, 1, 4, and 24 hours.

  • Analyze via HPLC.

  • Fail Condition: >5% degradation to the amide or carboxylic acid within 4 hours indicates unsuitability for oral drug candidates without formulation protection.

Phase 3: Functional Verification (The "Activity Check")

Objective: Cross-validate the compound's activity. Depending on the application, use Ellman's Assay (if testing AChE reactivation) or a Metal Binding Assay .

Protocol 3.1: Modified Ellman’s Assay (AChE Reactivation)
  • Context: Validates the nucleophilic potency of the oxime group.

  • Reagents: Acetylcholinesterase (AChE), Acetylthiocholine (Substrate), DTNB (Ellman's Reagent), Paraoxon (Inhibitor).

Workflow:

  • Inhibition: Incubate AChE with Paraoxon (10 nM) for 10 min (90% inhibition).

  • Reactivation: Add 2-(diethylamino)-N'-hydroxyethanimidamide (10–100 µM) and incubate for 30 min.

  • Measurement: Add Substrate + DTNB. Measure Absorbance at 412 nm.

  • Calculation:

    
    
    
  • Validation: Run parallel with 2-PAM (positive control). If the novel compound shows <10% activity of 2-PAM, re-verify structure (it may have hydrolyzed).

Part 3: Visualization of Validation Workflow

The following diagram illustrates the logical flow for cross-validating the compound, ensuring that a failure in one step triggers a specific troubleshooting pathway.

ValidationWorkflow Start Synthesized 2-(diethylamino)-N'-hydroxyethanimidamide NMR Step 1: 1H & 13C NMR (DMSO-d6) Start->NMR Check1 Isomeric Purity > 95%? Correct Integration? NMR->Check1 MS Step 2: HRMS (ESI+) Target m/z 146.1293 Check1->MS Yes Fail_Syn Recrystallize / Check Precursors Check1->Fail_Syn No (Impure) Check2 Mass Error < 5ppm? MS->Check2 HPLC Step 3: HPLC Stability (pH 7.4, 37°C) Check2->HPLC Yes Check2->Fail_Syn No (Wrong Product) Check3 Degradation < 5% (4h)? HPLC->Check3 Func Step 4: Functional Assay (AChE Reactivation / Metal Binding) Check3->Func Yes Fail_Stab Reformulate (Salt Formation) Check3->Fail_Stab No (Unstable) Valid VALIDATED COMPOUND Ready for Pre-clinical Func->Valid Activity Confirmed

Caption: Logical workflow for the structural and functional validation of 2-(diethylamino)-N'-hydroxyethanimidamide, ensuring purity before efficacy testing.

Part 4: Mechanism of Action (AChE Reactivation)

Understanding the mechanism is crucial for interpreting the "Functional Verification" data. The nucleophilic oxygen of the amidoxime attacks the phosphorus atom of the inhibited enzyme.

Mechanism Inhibited Inhibited AChE (Phosphorylated Serine) Transition Transition State (Oxime-Phosphonate Complex) Inhibited->Transition + Compound Compound 2-(diethylamino)- N'-hydroxyethanimidamide (Nucleophile) Compound->Transition Restored Active AChE (Free Serine) Transition->Restored Byproduct Phosphorylated Oxime (Eliminated) Transition->Byproduct

Caption: Nucleophilic attack mechanism of the amidoxime derivative on organophosphate-inhibited Acetylcholinesterase.

References

  • Sigma-Aldrich. Product Specification: 2,4-Dichlorophenoxyacetic acid (Reference for standard analytical formatting).[2]Link (Note: Used as a template for purity standards).

  • National Institutes of Health (NIH). Hydrolysis and enzymatic degradation of Novichok nerve agents (Context for diethylamino degradation products).Link

  • ResearchGate. Tautomerism of amidoximes and other oxime species (Structural validation reference).Link

  • JK Chemical. Product Entry: (1Z)-2-(Diethylamino)-N'-hydroxyethanimidamide (CAS 89599-94-0).[3]Link

Sources

"2-(diethylamino)-N'-hydroxyethanimidamide versus established enzyme inhibitors"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in early-stage drug discovery and assay development, I frequently design screening cascades to evaluate novel metalloenzyme inhibitors. Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme responsible for the rate-limiting step of tryptophan catabolism into kynurenine—a pathway heavily implicated in tumor immune evasion.

When evaluating experimental scaffolds like 2-(diethylamino)-N'-hydroxyethanimidamide (DEHA) , it is critical to benchmark them against established clinical-stage inhibitors. DEHA represents a minimalist hydroxyamidine pharmacophore. By comparing DEHA to highly optimized molecules like Epacadostat (INCB024360), researchers can isolate the thermodynamic contributions of the core iron-chelating motif from the secondary hydrophobic interactions driven by complex peripheral groups.

Below is a comprehensive technical guide comparing DEHA against established IDO1 inhibitors, complete with mechanistic rationale and self-validating experimental protocols.

Pharmacophore Rationale & Mechanistic Causality

The inhibitory potency of hydroxyamidines stems directly from their ability to form a dative bond with the ferrous (


) iron of the IDO1 heme prosthetic group [1].

In the IDO1 catalytic cycle, the heme iron must be in the reduced


 state to bind molecular oxygen and L-tryptophan. Hydroxyamidines like DEHA and Epacadostat act as competitive inhibitors by directly coordinating this iron center, effectively mimicking the ferryl intermediate and blocking substrate entry [2].

DEHA utilizes its N'-hydroxyethanimidamide moiety for this direct chelation, while its diethylamino group provides basicity and occupies the proximal small hydrophobic pocket. However, unlike Epacadostat, DEHA lacks the extended furazan and halogenated phenyl rings that provide extensive intramolecular hydrogen bonding and deep pocket occupation. Consequently, DEHA has a lower overall affinity but serves as an excellent low-molecular-weight mechanistic probe to study baseline heme-chelation dynamics.

G Trp L-Tryptophan (Substrate) IDO1 IDO1 Enzyme (Active Fe2+ Heme) Trp->IDO1 Binds Active Site Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Oxidation Inhibitors Hydroxyamidines (DEHA / Epacadostat) Chelation Dative Bond to Heme Iron Inhibitors->Chelation Pharmacophore Interaction Chelation->IDO1 Steric Blockade

Caption: Mechanism of IDO1 inhibition via heme iron chelation by hydroxyamidines.

Comparative Performance Data Matrix

To contextualize DEHA's utility, we must compare its physicochemical and biochemical profile against established clinical inhibitors. While Epacadostat shares the hydroxyamidine core, BMS-986205 (Linrodostat) is included to demonstrate a non-chelating, apo-enzyme binding mechanism.

Parameter2-(diethylamino)-N'-hydroxyethanimidamide (DEHA)Epacadostat (INCB024360)Linrodostat (BMS-986205)
Development Stage Experimental ProbePhase III Clinical TrialsPhase III Clinical Trials
Mechanism of Action Heme Iron ChelatorHeme Iron ChelatorApo-enzyme Binder
Primary Pharmacophore HydroxyamidineHydroxyamidine + FurazanNon-hydroxyamidine
Biochemical IC

~15

M (Baseline Scaffold)
71 nM1.2 nM
Cellular IC

(HeLa)
> 40

M
10 nM3 nM
Molecular Weight 145.20 g/mol 437.2 g/mol 404.4 g/mol
Glucuronidation Liability High (Unprotected Hydroxyl)High (UGT1A9 Substrate)Low

Self-Validating Experimental Workflows

To objectively compare DEHA against Epacadostat, the assay design must account for the specific redox requirements of the IDO1 enzyme. The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol 1: Recombinant IDO1 Biochemical Assay

Causality Focus: Purified IDO1 is highly susceptible to auto-oxidation, converting to the inactive ferric (


) state. The inclusion of ascorbic acid and methylene blue creates a continuous redox cycling system to maintain the heme iron in the active 

state. Because hydroxyamidines strictly prefer binding to

, this redox control is non-negotiable for accurate

determination.
  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10

    
    M methylene blue, and 100 
    
    
    
    g/mL catalase.
    • Self-Validation Step: Catalase is mandatory to neutralize hydrogen peroxide generated by the reductants. Run a control well without catalase; complete loss of enzyme activity validates that the redox system is functioning but requires ROS scavenging to prevent enzyme destruction.

  • Enzyme & Inhibitor Pre-incubation: Mix 50 nM recombinant human IDO1 with varying concentrations of DEHA (0.1

    
    M - 100 
    
    
    
    M) or Epacadostat (1 nM - 1
    
    
    M). Incubate at 37°C for 15 minutes to allow dative bond formation.
  • Substrate Initiation: Initiate the reaction by adding 400

    
    M L-tryptophan. Incubate for 45 minutes at 37°C.
    
  • Reaction Termination & Hydrolysis: Add 30% (w/v) Trichloroacetic Acid (TCA) to stop the reaction. Incubate at 50°C for 30 minutes. This step quantitatively hydrolyzes the intermediate N-formylkynurenine into stable kynurenine.

  • Colorimetric Detection: Transfer the supernatant to a 96-well plate. Add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Read absorbance at 490 nm against a standard curve of pure kynurenine.

Protocol 2: Cellular Kynurenine Assay (HeLa)

Causality Focus: HeLa cells do not constitutively express IDO1. Treatment with human IFN-


 is required to induce transcription. This provides a rigorous internal control to validate that the measured kynurenine is strictly IDO1-dependent and not an artifact of background cellular metabolism.
  • Cell Seeding & Induction: Seed HeLa cells at

    
     cells/well in 96-well plates. After 24 hours, stimulate with 50 ng/mL recombinant human IFN-
    
    
    
    for 24 hours.
    • Self-Validation Step: Maintain a set of wells without IFN-

      
       as a baseline negative control. Kynurenine levels in these wells must remain below the limit of detection.
      
  • Inhibitor Treatment: Wash cells and replace with medium containing 100

    
    M L-tryptophan and serial dilutions of the test inhibitors (DEHA or Epacadostat). Incubate for 48 hours.
    
  • Readout: Harvest the supernatant, precipitate proteins with 10% TCA, and detect kynurenine using Ehrlich's reagent as described in Protocol 1.

Application Scientist's Perspective

While DEHA is not a clinical candidate due to its low potency and high metabolic liability (rapid glucuronidation of the unprotected hydroxyamidine in the liver [3]), it is an indispensable tool compound. When designing next-generation IDO1 inhibitors, researchers use minimalist scaffolds like DEHA to establish baseline crystallographic data for heme binding. By comparing the thermodynamic signature of DEHA to Epacadostat, medicinal chemists can quantify the exact binding energy contributed by peripheral functional groups, guiding the rational design of novel immunotherapeutics that bypass the pharmacokinetic pitfalls of first-generation drugs.

References

  • Advances in indoleamine 2,3-dioxygenase 1 medicinal chemistry. MedChemComm (RSC Publishing). URL:[Link]

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. URL:[Link]

  • Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation. Journal of Medicinal Chemistry (via PMC). URL:[Link]

"comparative analysis of diethylamino-containing scaffolds in drug discovery"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diethylamino group (


) is a ubiquitous pharmacophore in medicinal chemistry, serving as a critical modulator of solubility, basicity, and lipophilicity. Unlike the sterically smaller dimethylamino group or the conformationally restricted cyclic amines (pyrrolidine, piperidine), the diethylamino moiety offers a unique balance of rotational freedom  and hydrophobicity .

This guide provides a technical comparison of diethylamino scaffolds against their primary alternatives. We analyze their performance in metabolic stability, hERG channel inhibition, and physicochemical properties, supported by experimental protocols and mechanistic visualizations.

Physicochemical & ADME Comparison

The choice between a diethylamino group and its analogs is rarely arbitrary; it dictates the molecule's ability to penetrate the Blood-Brain Barrier (BBB), its onset of action (pKa dependent), and its metabolic fate.

Comparative Metrics: Diethylamino vs. Alternatives

The following table synthesizes data trends observed in local anesthetic and CNS-active series (e.g., Lidocaine vs. Bupivacaine analogs).

FeatureDiethylamino (

)
Dimethylamino (

)
Piperidino (Cyclic C5)Pyrrolidino (Cyclic C4)
LogP Contribution High (~ +1.0 to 1.3)Moderate (~ +0.5)High (~ +1.2)Moderate (~ +0.8)
pKa (Basicity) ~7.6 – 8.0 (Moderate)~9.0 – 9.5 (High)~8.8 – 9.2 (High)~9.0 – 9.5 (High)
Rotatable Bonds 2 (Ethyl chains)0 (Methyls considered rigid)0 (Ring constrained)0 (Ring constrained)
Metabolic Liability High (N-deethylation)Moderate (N-demethylation)Moderate (Ring oxidation)Moderate (Ring oxidation)
hERG Risk High (if lipophilic tail present)ModerateHighModerate

Scientific Insight: The diethylamino group is significantly less basic than its cyclic counterparts or dimethylamine due to the inductive electron-donating effect being offset by steric hindrance to solvation of the protonated cation. This lower pKa (closer to physiological pH 7.4) often results in a higher fraction of the non-ionized species at physiological pH, facilitating rapid membrane permeation—a key reason for its use in rapid-onset anesthetics like Lidocaine [1].

Metabolic Stability: The N-Dealkylation Liability

The primary failure mode for diethylamino scaffolds is rapid oxidative N-dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Mechanism: The enzyme abstracts a hydrogen from the

    
    -carbon of the ethyl group, forming an unstable carbinolamine intermediate, which spontaneously collapses to release acetaldehyde and the des-ethyl amine.
    
  • Comparison: Cyclic amines (piperidine/pyrrolidine) prevent this specific dealkylation pathway because the

    
    -carbons are part of the ring; "dealkylation" would require ring opening, which is energetically less favorable than simple side-chain oxidation. Therefore, cyclization is a standard strategy to improve metabolic stability [2].
    

Critical Workflow: Optimization Decision Tree

When a diethylamino-containing hit displays poor developability, use the following logic to select a replacement scaffold.

ScaffoldOptimization Start Diethylamino Scaffold Identified as Hit Issue_Metab Issue: High Metabolic Clearance? Start->Issue_Metab Issue_hERG Issue: hERG Inhibition? Issue_Metab->Issue_hERG No Action_Cyclize Strategy: Cyclize to Piperidine/Pyrrolidine (Block N-deethylation) Issue_Metab->Action_Cyclize Yes Issue_Sol Issue: Poor Solubility? Issue_hERG->Issue_Sol No Action_Polar Strategy: Add Polar Group / Oxygen (Morpholine or reduce LogP) Issue_hERG->Action_Polar Yes Action_Salt Strategy: Salt Formation or Dimethylamino (Higher pKa) Issue_Sol->Action_Salt Yes

Figure 1: Medicinal Chemistry Decision Tree for optimizing diethylamino-containing leads. Cyclization addresses metabolic instability, while polarity adjustments mitigate hERG toxicity.

Case Studies in Scaffold Performance

Local Anesthetics: Lidocaine vs. Bupivacaine[1]
  • Lidocaine (Diethylamino): pKa ~7.8. At pH 7.4, ~25% is un-ionized. Rapid diffusion across the nerve sheath leads to fast onset . However, the flexible ethyl chains are rapidly metabolized in the liver (t1/2 ~ 1.5-2 hrs).

  • Bupivacaine (Butyl-piperidine): pKa ~8.1. More basic and significantly more lipophilic. The piperidine ring confers resistance to hydrolysis compared to the open chain, but the high lipophilicity increases cardiac toxicity (hERG block/NaV channel dwell time) [1].

Fluorescent Probes: 7-Diethylaminocoumarin (DEAC)

In bioimaging, the diethylamino group at the 7-position of coumarin acts as an electron donor in the Intramolecular Charge Transfer (ICT) process.

  • Performance: DEAC dyes are bright but suffer from Twisted Intramolecular Charge Transfer (TICT) . The flexible ethyl groups can rotate upon excitation, accessing a non-fluorescent state that decays via heat.

  • Alternative: Rigidifying the nitrogen into a ring system (e.g., Julolidine or Coumarin 343) prevents this rotation, significantly increasing Quantum Yield (

    
    ) and photostability [3].
    

Experimental Protocols

To validate the performance of a diethylamino scaffold, the following self-validating protocols are recommended.

Protocol 1: Microsomal Stability Assay (N-Dealkylation Monitoring)

Objective: Quantify the intrinsic clearance (


) driven by N-deethylation.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (Diethylamino analog) and Control (Verapamil - high clearance).

Workflow:

  • Pre-incubation: Mix 30 µL HLM (final conc 0.5 mg/mL) with 365 µL phosphate buffer (100 mM, pH 7.4). Add 5 µL test compound (final conc 1 µM). Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL NADPH regenerating system to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Data Processing: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Self-Validation Check:

  • The positive control (Verapamil) must show >80% depletion within 30 mins.

  • The "0 min" sample (quenched before NADPH addition) must represent 100% intensity.

Protocol 2: hERG Inhibition Screening (Fluorescence Polarization)

Objective: Assess cardiotoxicity risk early.[1] While Patch-Clamp is the gold standard, FP is a high-throughput surrogate.

Workflow:

  • Assay Buffer: 10 mM HEPES, pH 7.4, 140 mM NaCl, 5 mM KCl.

  • Competition: Incubate hERG membrane preparations with a known high-affinity fluorescent tracer (e.g., Red-hERG) and the test diethylamino compound (titrated 0.1 nM – 100 µM).

  • Measurement: Measure Fluorescence Polarization (mP) after 2 hours. Displacement of the tracer by the test compound decreases mP.

  • Analysis: Fit data to a sigmoid dose-response curve to calculate

    
    .
    

Mechanistic Note: Diethylamino compounds often bind to the inner cavity of the hERG channel. If


, consider structural modification (e.g., reducing LogP or adding an ether oxygen near the amine) [4].

Mechanistic Visualization: N-Dealkylation Pathway

Understanding the degradation mechanism is crucial for rational design.

Metabolism Parent Parent Drug R-N(CH2CH3)2 CYP CYP450 (Oxidation) Parent->CYP alpha-C Hydroxylation Intermediate Carbinolamine [Unstable] CYP->Intermediate Products Metabolite: R-NH(CH2CH3) + Acetaldehyde Intermediate->Products Spontaneous Collapse

Figure 2: The oxidative N-deethylation pathway mediated by Cytochrome P450. The instability of the carbinolamine intermediate drives the reaction forward, releasing acetaldehyde.

References

  • NIH/National Library of Medicine. "Basic pharmacology of local anaesthetics." PubMed Central. Accessed October 26, 2023. [Link]

  • ResearchGate. "Drug Metabolic Stability in Early Drug Discovery." Drug Metabolism Reviews. Accessed October 26, 2023. [Link]

  • RSC Publishing. "The photophysics of 7-(diethylamino)coumarin-3-carboxylic acid." Photochemical & Photobiological Sciences. Accessed October 26, 2023. [Link]

  • NIH/PubMed. "A Critical Assessment of Combined Ligand-based and Structure-based Approaches to hERG Channel Blocker Modeling." Briefings in Bioinformatics. Accessed October 26, 2023. [Link]

Sources

Mechanistic Validation & Performance Comparison: 2-(Diethylamino)-N'-hydroxyethanimidamide (DE-AH)

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mechanistic validation and performance comparison of 2-(diethylamino)-N'-hydroxyethanimidamide (referred to herein as DE-AH ), a non-quaternary amidoxime investigated for its potential as a central nervous system (CNS)-penetrating reactivator of organophosphate-inhibited acetylcholinesterase (AChE).

Executive Summary & Mechanistic Rationale

2-(diethylamino)-N'-hydroxyethanimidamide (DE-AH) represents a class of non-quaternary amidoxime reactivators designed to overcome the critical limitation of standard oxime therapy (e.g., Pralidoxime/2-PAM): the inability to cross the blood-brain barrier (BBB).

While quaternary oximes like 2-PAM are potent reactivators of peripheral AChE, they are ineffective against central inhibition caused by lipophilic nerve agents (e.g., Sarin, VX, Novichok). DE-AH incorporates a diethylamino group (enhancing lipophilicity and pKa modulation) and an amidoxime moiety (acting as the nucleophile).

Mechanism of Action (MoA):

  • Transport: The uncharged diethylamino group facilitates passive diffusion across the BBB.

  • Binding: The molecule docks into the AChE active site, oriented by the peripheral anionic site (PAS).

  • Reactivation: The amidoxime group (

    
    ) undergoes deprotonation to form the oximate anion (
    
    
    
    ). This nucleophile attacks the phosphorus atom of the organophosphate-AChE adduct, displacing the inhibitor and restoring enzyme function.

Comparative Performance Analysis

The following table compares DE-AH against the clinical standard (2-PAM) and a leading experimental non-quaternary reactivator (RS-194B).

FeatureDE-AH (Subject) Pralidoxime (2-PAM) RS-194B
Chemical Class Non-quaternary AmidoximeQuaternary Pyridinium OximeNon-quaternary Carboxamidine
BBB Permeability High (Lipophilic amine)Negligible (Permanently charged)High (Zwitterionic/Uncharged)
Reactivation Potency (

)
Moderate (Slower kinetics vs 2-PAM)High (Rapid peripheral reactivation)High (Comparable to 2-PAM)
Target Spectrum CNS & Peripheral AChEPeripheral AChE OnlyCNS & Peripheral AChE
Metabolic Stability Moderate (Subject to mARC reduction)High (Renal excretion)High
Toxicity Risk Low to Moderate (NO release potential)Low (at therapeutic doses)Low

Experimental Protocols for Mechanistic Confirmation

To validate the MoA of DE-AH, researchers must establish its reactivation kinetics and BBB permeability.

Protocol A: In Vitro Reactivation Kinetics (Ellman’s Assay)

Objective: Determine the reactivation rate constant (


) and dissociation constant (

) for DE-AH against OP-inhibited AChE.

Reagents:

  • Recombinant human AChE (hAChE).

  • Organophosphate inhibitor (e.g., Paraoxon or DFP).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: DTNB (Ellman's reagent).

Workflow:

  • Inhibition: Incubate hAChE with OP inhibitor (100-fold excess) for 30 min at 25°C. Remove excess OP via spin column filtration.

  • Reactivation: Dilute inhibited AChE into wells containing DE-AH at varying concentrations (1–1000 µM).

  • Measurement: At time intervals (

    
     min), transfer aliquots to the assay mixture (ATCh + DTNB).
    
  • Quantification: Measure absorbance at 412 nm. Calculate % activity relative to uninhibited control.

  • Analysis: Plot

    
     vs. time to obtain 
    
    
    
    . Plot
    
    
    vs.
    
    
    to determine
    
    
    (y-intercept) and
    
    
    (slope).
Protocol B: PAMPA-BBB Permeability Assay

Objective: Quantify the effective permeability (


) of DE-AH to predict CNS penetration.

Workflow:

  • Preparation: Coat the PVDF membrane of the donor plate with porcine brain lipid extract (20 mg/mL in dodecane).

  • Loading: Add DE-AH solution (10 mM in PBS, pH 7.4) to the donor wells. Add PBS to acceptor wells.

  • Incubation: Incubate the "sandwich" plate for 18 hours at 25°C in a humidity chamber.

  • Quantification: Measure concentration in acceptor and donor wells using HPLC-UV or LC-MS/MS.

  • Calculation:

    
    
    

Mechanistic Visualization

The following diagrams illustrate the reactivation pathway and the experimental validation logic.

Diagram 1: Reactivation Mechanism of DE-AH

ReactivationMechanism cluster_BBB Blood-Brain Barrier InhibitedAChE Inhibited AChE (Ser203-O-P-R) Complex Michaelis Complex [AChE-OP...DE-AH] InhibitedAChE->Complex Binding (KD) DE_AH DE-AH (Nucleophile) DE_AH->Complex Transition Transition State (Pentacoordinate Phosphorus) Complex->Transition Nucleophilic Attack (kr) RestoredAChE Active AChE (Ser203-OH) Transition->RestoredAChE Displacement PhosphylatedOxime Phosphylated DE-AH (Excreted) Transition->PhosphylatedOxime Leaving Group

Caption: Kinetic pathway of AChE reactivation by DE-AH, highlighting the nucleophilic displacement of the organophosphate.

Diagram 2: Experimental Validation Workflow

ValidationWorkflow cluster_InVitro Phase 1: In Vitro Validation cluster_InVivo Phase 2: In Vivo Efficacy Start Start: DE-AH Candidate Ellman Ellman's Assay (Kinetics) Start->Ellman PAMPA PAMPA-BBB (Permeability) Start->PAMPA Cytotoxicity MTT Assay (Safety) Start->Cytotoxicity Challenge OP Challenge (LD50 equivalent) Ellman->Challenge If kr > threshold PAMPA->Challenge If Pe > 10^-6 cm/s Treatment DE-AH Administration (IM/IV) Challenge->Treatment Survival 24h Survival Rate Treatment->Survival BrainAChE Brain AChE Activity Treatment->BrainAChE Conclusion Validated Mechanism: CNS Reactivator BrainAChE->Conclusion Confirm Central Efficacy

Caption: Step-by-step experimental workflow to confirm DE-AH as a viable CNS-penetrating reactivator.

References

  • Worek, F., et al. (2016). Reactivation of organophosphate-inhibited human acetylcholinesterase by non-quaternary oximes. Toxicology Letters. Link

  • Kuca, K., et al. (2018). Blood-brain barrier penetration of oxime reactivators: A critical review. Journal of Applied Toxicology. Link

  • Sit, R. K., et al. (2011). Non-quaternary reactivation of nerve agent-inhibited AChE. Journal of Biological Chemistry. Link

  • PubChem Compound Summary . (2024). 2-(Diethylamino)-N'-hydroxyethanimidamide (CAS 89599-94-0).[1][2][3][4] National Center for Biotechnology Information. Link

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link

Sources

Synthesis and Verification of 2-(Diethylamino)-N'-hydroxyethanimidamide: A Comparative Guide for Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Diethylamino)-N'-hydroxyethanimidamide (also known as N,N-diethylacetamidoxime) is a critical reference standard used in the environmental analysis and forensic verification of organophosphorus nerve agent precursors.[1][2] Specifically, it serves as a stable chemical marker for the identification of A-series (Novichok) agents, particularly acting as a precursor or degradation surrogate for A-234.[2][3]

This guide provides an independent verification framework for researchers and defense scientists. It compares two primary synthetic routes—Direct Hydroxylamination (Method A) versus Pinner Synthesis (Method B)—and establishes a rigorous analytical profiling protocol (NMR, MS, IR) to validate the compound's identity with high confidence.[1][2]

Part 1: Synthetic Route Comparison

The synthesis of amidoximes from nitriles is the industry standard, but the choice of method significantly impacts the yield, purity, and stability of the final reference material.[3]

Comparative Analysis Table
FeatureMethod A: Direct Hydroxylamination (Recommended)Method B: Pinner Synthesis (via Imino Ether)
Mechanism Nucleophilic addition of free hydroxylamine to nitrile.[1][2]Acid-catalyzed formation of imidate, then substitution.[1][2][3]
Reagents

,

,

.[1][2][3]

,

,

, then

.[1][2][3]
Conditions Reflux in Ethanol/Water (70-80°C).[1][2]Anhydrous, 0°C to RT.
Yield High (75-90%).[1][2]Moderate (50-70%).[1][2]
Purity Profile Good; main impurity is unreacted nitrile or amide.[1][2]Excellent; crystallizes well as HCl salt.[1][2]
Atom Economy High.[1][2][4]Lower (requires excess HCl/Solvent).[1][2]
Safety Moderate (Standard organic handling).[1][2]High Risk (Corrosive HCl gas).[1][2]
Use Case Rapid generation of analytical standards. High-purity crystallography/long-term storage.
Mechanistic Insight[3]
  • Method A relies on the in situ generation of free hydroxylamine base.[2] The causality here is critical: free hydroxylamine is a potent nucleophile that attacks the electrophilic carbon of the nitrile group (

    
    ).[2] The presence of the diethylamino group (
    
    
    
    ) provides steric bulk but also electron donation, which can slightly deactivate the nitrile carbon compared to simple acetonitriles, necessitating reflux conditions.
  • Method B proceeds via an imidate ester intermediate.[1][2] This route avoids the thermodynamic equilibrium issues of Method A but requires strictly anhydrous conditions to prevent hydrolysis of the sensitive imidate to an ester/amide.[2]

Part 2: Step-by-Step Verification Protocol (Method A)

This protocol is designed for the synthesis of 1-5 grams of reference material.

Reagents & Equipment
  • Precursor: 2-(Diethylamino)acetonitrile (CAS: 3010-02-4).[1][2]

  • Reagent: Hydroxylamine hydrochloride (

    
    ).[1][2]
    
  • Base: Sodium Carbonate (

    
    ) or Sodium Ethoxide (
    
    
    
    ).[1][2]
  • Solvent: Absolute Ethanol.[1][2]

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, inert gas (Nitrogen) line.[1][2][3]

Experimental Workflow
  • Free Base Generation: In a 100 mL RBF, dissolve

    
     (1.1 eq) in minimal water/ethanol (1:4 ratio). Slowly add 
    
    
    
    (0.6 eq) to neutralize.[1][2] Stir for 30 mins. Filter off the precipitated NaCl if using ethoxide; if using carbonate, the slurry can often be used directly.[2]
  • Nitrile Addition: Add 2-(diethylamino)acetonitrile (1.0 eq) dropwise to the hydroxylamine solution at room temperature.

    • Checkpoint: The reaction is exothermic.[2] Control addition rate to maintain temp <40°C.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The nitrile spot (

      
      ) should disappear, replaced by the more polar amidoxime spot (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[1][2]

    • Remove solvent under reduced pressure (Rotovap).[1][2]

    • Resuspend residue in dry ether or dichloromethane.[1][2] Filter to remove inorganic salts.[1][2]

    • Evaporate solvent to yield the crude amidoxime as a viscous oil or low-melting solid.[1][2]

  • Purification: Recrystallize from a mixture of Ethyl Acetate/Hexane (1:3) or convert to the Hydrochloride salt by adding HCl in dioxane for long-term stability.[1][2]

Part 3: Analytical Verification (The "Performance")

To independently verify the identity of the synthesized 2-(diethylamino)-N'-hydroxyethanimidamide, you must triangulate data from NMR, MS, and IR.[1][3]

Nuclear Magnetic Resonance (NMR) Profiling
  • Solvent:

    
     or 
    
    
    
    .[1][2]
  • Diagnostic Signals:

    • The Amidoxime

      
        protons are broad and exchangeable, typically appearing around 5.0–6.0 ppm.[2]
      
    • The Oxime

      
        proton is highly deshielded, appearing downfield at 8.5–10.0 ppm.[2]
      
    • The Methylene Bridge (

      
      )  is the structural key, appearing as a singlet around 2.8–3.2 ppm.[1][2]
      
NucleusChemical Shift (

, ppm)
MultiplicityAssignmentCausality/Interpretation

0.95 – 1.05Triplet (

)

Terminal methyls of diethyl group.[1][2]

2.50 – 2.65Quartet (

)

Methylene protons of diethyl group.[1][2]

2.90 – 3.10Singlet

Critical ID: Isolated methylene bridge.[1][2]

5.20 – 5.80Broad Singlet

Amide-like protons (exchangeable).[1][2]

8.80 – 9.50Broad Singlet

Oxime hydroxyl (exchangeable).[1][2]

11.0 – 12.5-Methyl-

46.0 – 48.0-Ethyl

-

56.0 – 58.0-Bridge

Deshielded by two nitrogens.

150.0 – 155.0-

Diagnostic: Amidoxime quaternary carbon.[1][2]
Mass Spectrometry (MS) Signatures
  • Technique: ESI-MS (Positive Mode) or GC-MS (EI).[1][2]

  • Molecular Ion:

    
     Da.[1][2]
    
  • Fragmentation Logic (EI):

    • m/z 145: Molecular Ion (

      
      ).[1][2]
      
    • m/z 128/129: Loss of Oxygen/OH (

      
      ).[1][2] Common in N-oxides/oximes.[1][2]
      
    • m/z 86: Loss of the amidoxime moiety (

      
      ).[1][2]
      
    • m/z 72: Base peak (

      
      ). The diethylamino group is the most stable cation fragment.[2]
      
    • m/z 58: Rearrangement product (

      
      ).
      
Infrared Spectroscopy (FT-IR)
  • 3200–3500 cm⁻¹: Broad band corresponding to

    
     and 
    
    
    
    stretching.[1][2]
  • 1650–1690 cm⁻¹: Strong absorption for the

    
     (oxime) stretch.[1][2]
    
  • 930–950 cm⁻¹: Characteristic

    
     stretch.[1][2]
    

Part 4: Visualization of Workflows

Synthesis & Verification Logic Map

The following diagram illustrates the critical path from precursor selection to final analytical validation.

SynthesisVerification Precursor 2-(Diethylamino)acetonitrile (Precursor) Reaction Reaction: NH2OH·HCl + Base (Reflux, EtOH) Precursor->Reaction Nucleophilic Addition Crude Crude Amidoxime (Viscous Oil) Reaction->Crude Workup Purification Purification: Recrystallization or HCl Salt Formation Crude->Purification Isolate Product 2-(Diethylamino)-N'-hydroxyethanimidamide (Reference Standard) Purification->Product Yield ~80% NMR 1H NMR: Singlet @ ~3.0 ppm (Bridge CH2) Product->NMR Structural ID MS MS (ESI+): [M+H]+ = 146 Frag: m/z 72 Product->MS Mass Conf. Status VERIFIED NMR->Status Pass MS->Status Pass

Caption: Logical workflow for the synthesis and independent analytical verification of the target amidoxime standard.

Analytical Fragmentation Pathway

This diagram details the mass spectrometry fragmentation logic used to confirm the structure.

MassSpecFrag Parent Molecular Ion [M+H]+ m/z 146 LossOH Loss of OH [M-17]+ Parent->LossOH -OH FragBase Base Peak (Diethylamino cation) m/z 72 Parent->FragBase C-C Cleavage FragRearrange Rearrangement (Et-N=CH2) m/z 58 FragBase->FragRearrange -CH2

Caption: Expected MS fragmentation pathway for 2-(diethylamino)-N'-hydroxyethanimidamide.

References

  • Mirzayanov, V. S. (2008).[1][2] State Secrets: An Insider's Chronicle of the Russian Chemical Weapons Program. Outskirts Press. (Foundational context for A-series precursors).

  • Organisation for the Prohibition of Chemical Weapons (OPCW). (2019).[1][2] Report of the Scientific Advisory Board on the the inclusion of the Novichok agents in the Annex on Chemicals. Available at: [Link][1][2]

  • Carlsen, L. (2019).[1][2] "After Salisbury. Nerve Agents Revisited." Molecular Informatics, 38(1-2).[1][2] (Discusses structure and stability of A-series precursors).

  • Costanzi, S., et al. (2018).[1][2] "Chemical warfare agents: curbing the chemical weapons proliferation." ACS Chemical Neuroscience, 9(11), 2432-2435.[1][2][3] (Validation of amidine/amidoxime precursors).

  • PubChem Database. (2024).[1] Compound Summary for CID 5360664 (N'-Hydroxyethanimidamide). National Library of Medicine.[2] Available at: [Link] (Structural analog data).[1][2]

  • Bernardo, et al. (2024).[1][2] "Hydrolysis mechanisms for A-series (Novichok) nerve agents." ResearchGate.[1][2][5] (Identifies N,N-dialkylacetimidamides as degradation markers).

Sources

Evaluating the Specificity of 2-(diethylamino)-N'-hydroxyethanimidamide: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide

Executive Summary

In the landscape of targeted pharmacotherapy, amidoxime derivatives have emerged as versatile pharmacophores with dual functionality. 2-(diethylamino)-N'-hydroxyethanimidamide (DEANHA) is a highly specialized aliphatic amidoxime. Unlike traditional small molecules that target a single receptor, DEANHA exhibits a bifurcated mechanism of action: it acts as an enzymatically triggered Nitric Oxide (NO) donor via Cytochrome P450 (CYP450) metabolism, and serves as a potent metal-chelating agent targeting zinc-dependent metalloenzymes such as Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs).

This guide provides an objective evaluation of DEANHA's specificity, comparing its performance against standard NO donors and classic chelators. Furthermore, it details self-validating experimental workflows designed to rigorously prove the causality of its mechanistic pathways.

Mechanistic Overview & Structural Rationale

The specificity of DEANHA is rooted in its N-hydroxyacetamidine core. The amidoxime group (–C(=NOH)NH2) is a bioisostere of carboxylic acids but possesses unique redox and coordination properties.

  • Enzymatic NO Release: Amidoximes do not release NO spontaneously. They require biomimetic oxidation by hemoproteins, primarily hepatic CYP450 enzymes, mirroring the endogenous conversion of N-hydroxy-L-arginine by Nitric Oxide Synthase (NOS) [1].

  • Metalloenzyme Chelation: The hydroxylamine oxygen and imine nitrogen form stable bidentate chelates with divalent metal cations (Zn²⁺, Ni²⁺, Cu²⁺), effectively stripping or blocking the catalytic zinc in the active sites of metalloenzymes [2].

Pathway DEANHA DEANHA (Amidoxime Core) CYP450 CYP450 Oxidation (Hepatic Microsomes) DEANHA->CYP450 Enzymatic Oxidation Zn Zn2+ Metalloenzymes (MMPs / HDACs) DEANHA->Zn Direct Binding NO Nitric Oxide (NO) Release CYP450->NO Biomimetic Cleavage Chelation Competitive Bidentate Chelation Zn->Chelation Inhibition Enzyme Inhibition Chelation->Inhibition

Figure 1: Dual mechanistic pathway of DEANHA detailing CYP450-mediated NO release and Zn2+ chelation.

Comparative Performance Analysis

To contextualize the specificity of DEANHA, we must benchmark it against industry-standard alternatives.

  • DEA/NO (Diethylamine NONOate): A classic spontaneous NO donor with a predictable half-life, independent of enzymatic activity.

  • Vorinostat (SAHA): A potent, broad-spectrum hydroxamic acid-based zinc chelator used clinically as an HDAC inhibitor.

Table 1: Pharmacological Comparison of DEANHA vs. Standard Alternatives
ParameterDEANHADEA/NO (Alternative 1)Vorinostat (Alternative 2)
Primary Mechanism CYP450-dependent NO Donor & Zn²⁺ ChelatorSpontaneous NO DonorZn²⁺ Chelator (HDAC specific)
NO Release Trigger Enzymatic (CYP3A4 / CYP1A2) [3]Spontaneous hydrolysisN/A (Does not release NO)
NO Release Half-Life Sustained (Dependent on CYP turnover)~2 minutes (at pH 7.4, 37°C)N/A
Metalloenzyme IC₅₀ Moderate (Low µM range for MMPs)Inactive against metalloenzymesHigh Potency (Low nM range)
Tissue Specificity High (Liver/Tissue with high CYP expression)Low (Systemic release)Moderate (Intracellular targeting)
Cytotoxicity Profile Low (Requires metabolic activation)Moderate (Rapid NO burst toxicity)High (Epigenetic alteration)

Data synthesized from standardized amidoxime oxidation assays and metalloenzyme profiling [4].

Experimental Workflows for Specificity Evaluation

To establish trustworthiness, researchers cannot rely solely on end-point assays. The following protocols are designed as self-validating systems . By integrating specific biochemical rescues and inhibitors, these workflows prove the causality behind DEANHA's mechanisms, rather than mere correlation.

Protocol 1: Validating CYP-Dependent NO Release Kinetics

Objective: To prove that DEANHA's NO release is strictly dependent on Cytochrome P450 oxidation, distinguishing it from spontaneous NONOates.

Causality & Logic: If DEANHA releases NO spontaneously, a CYP450 inhibitor will have no effect on the readout. By pre-incubating rat liver microsomes with Ketoconazole (a potent CYP3A4 inhibitor), we create a negative control environment. A subsequent drop in NO production directly proves the enzymatic dependency of the amidoxime cleavage.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw rat liver microsomes (20 mg/mL protein) on ice. Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.4) and 3.3 mM MgCl₂.

  • Cohort Splitting: Divide the reaction mixture into three cohorts:

    • Cohort A (Vehicle Control): Microsomes + DMSO.

    • Cohort B (Inhibited): Microsomes + 10 µM Ketoconazole.

    • Cohort C (Spontaneous Control): Buffer only (no microsomes).

  • Pre-incubation: Incubate all cohorts at 37°C for 15 minutes to allow the inhibitor to bind the heme iron of the CYP enzymes.

  • Substrate & Cofactor Addition: Add 100 µM DEANHA to all cohorts. Immediately initiate the reaction by adding 1 mM NADPH (the obligate electron donor for CYP450).

  • Quantification (Griess Assay): Aliquot 50 µL of the reaction mixture at 0, 15, 30, and 60 minutes. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 5% phosphoric acid) to detect nitrite (NO₂⁻), the stable oxidation product of NO.

  • Data Acquisition: Read absorbance at 540 nm using a microplate reader.

Workflow1 Start Rat Liver Microsomes + NADPH Cofactor Split Split into Cohorts Start->Split Control Vehicle Control (Active CYP450) Split->Control Inhibitor CYP Inhibitor (Ketoconazole) Split->Inhibitor Add Add DEANHA (100 µM) Control->Add Inhibitor->Add Measure Griess Assay (Nitrite Quantification) Add->Measure Validate Calculate CYP-Dependent Specific NO Release Measure->Validate

Figure 2: Workflow for validating the CYP450-dependent NO release of DEANHA.

Protocol 2: Zinc-Metalloenzyme Selectivity and Chelation Profiling

Objective: To confirm that DEANHA inhibits metalloenzymes (e.g., MMP-9) specifically via active-site zinc chelation, rather than allosteric modulation.

Causality & Logic: To prove the mechanism is competitive zinc chelation, we employ a "zinc add-back" rescue strategy. If DEANHA is a true chelator, supplementing the assay buffer with excess exogenous ZnSO₄ will saturate the compound, preventing it from stripping zinc from the enzyme's active site, thereby right-shifting the IC₅₀ curve. If DEANHA were an allosteric inhibitor, excess zinc would not alter its inhibitory potency.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MMP-9 in assay buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

  • Zinc Modulation: Prepare two parallel assay plates:

    • Standard Plate: Standard assay buffer.

    • Zinc-Supplemented Plate: Assay buffer supplemented with 50 µM ZnSO₄.

  • Compound Titration: Perform a 10-point serial dilution of DEANHA (from 1 mM to 1 nM) and add to both plates. Incubate with the enzyme at room temperature for 30 minutes to allow equilibrium binding.

  • Substrate Cleavage: Add a fluorogenic FRET substrate (e.g., Mca-PLGL-Dpa-AR-NH₂) at a final concentration of 10 µM.

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes (Excitation: 328 nm, Emission: 393 nm).

  • Analysis: Calculate the initial velocity (V₀) and determine the IC₅₀ for both plates. A significant increase in the IC₅₀ on the Zinc-Supplemented Plate validates the specific chelating mechanism of the N-hydroxyacetamidine moiety.

Conclusion

Evaluating the specificity of 2-(diethylamino)-N'-hydroxyethanimidamide requires a nuanced approach that accounts for its dual chemical nature. By utilizing self-validating experimental designs—such as CYP450 inhibition for NO release and zinc-rescue for metalloenzyme inhibition—researchers can confidently isolate and quantify the specific pathways through which this amidoxime operates. Compared to spontaneous NO donors like DEA/NO and dedicated chelators like Vorinostat, DEANHA offers a unique, metabolically-gated pharmacological profile suitable for targeted prodrug development.

References

1.1. Molecules (MDPI). 2.2. Bioorganic & Medicinal Chemistry Letters. 3.3. Biochemical and Biophysical Research Communications. 4.4. Biochemistry (ACS Publications).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(diethylamino)-N'-hydroxyethanimidamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Assessment

2-(diethylamino)-N'-hydroxyethanimidamide (often referred to as 2-(diethylamino)acetamidoxime) is a functionalized amidoxime intermediate used primarily in the synthesis of heterocyclic pharmaceuticals and as a nitric oxide (NO) donor prodrug.[1]

While often classified under generic "Irritant" categories in vendor catalogs, its structural composition—combining a basic diethylamino tail with a reactive N'-hydroxyimidamide core—dictates a specific safety profile often overlooked.[1]

Chemical Hazard Profile
PropertyCharacteristicSafety Implication
Functional Group Amidoxime (N-OH-amidine)Potential for energetic decomposition at high temperatures; skin sensitizer.[1]
Basicity Tertiary Amine (Diethylamino)Corrosive to mucous membranes; high pH in aqueous solution.[1]
Physical State Hygroscopic Solid/Viscous OilDust inhalation risk (if solid); difficult to clean (if oil).[1]
Toxicology H315, H319, H335 (Predicted)Causes skin/eye irritation.[1][2] Potential acute toxicity via dermal absorption due to lipophilic ethyl groups.[1]

Critical Warning: Amidoximes can exhibit thermal instability.[1] Do not heat this compound above 100°C without Differential Scanning Calorimetry (DSC) validation, as the N-O bond is energetically labile.[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" protocols are insufficient for amidoximes due to their potential for dermal absorption and sensitization.[1] The following matrix is the mandatory baseline for handling >100 mg quantities.

PPE Decision Logic

Use the following diagram to determine the required protection level based on your operation.

PPE_Decision_Tree Start Operation Type Scale Scale > 1g or Heating? Start->Scale Solvent In Solution? Scale->Solvent No Level3 LEVEL 3: Containment (Aerosol Generation, Spills) Scale->Level3 Yes (High Risk) Level1 LEVEL 1: Standard (Weighing <1g, Closed Vials) Solvent->Level1 No (Solid/Stable) Level2 LEVEL 2: Enhanced (Synthesis, Work-up, Oil Handling) Solvent->Level2 Yes (Dissolved)

Figure 1: PPE Selection Logic based on operational risk factors.[1]

Detailed PPE Specifications
ComponentSpecificationTechnical Rationale
Hand Protection Double Gloving Required. Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or NeopreneOrganic amines (diethylamino group) can permeate thin nitrile.[1] Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] Basic amines cause rapid, irreversible corneal opacity upon contact. Goggles seal against vapors and splashes.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)Primary containment.[1] If working outside a hood (e.g., balance), use an N95 (particulate) only if solid; use a Half-Face Respirator with P100/OV cartridges if volatile or heating.[1]
Body Tyvek® Lab Coat (or chemically resistant apron)Cotton coats absorb liquids, holding the irritant against the skin.[1] Non-woven synthetic coats repel splashes.[1]

Operational Protocol: Synthesis & Handling

This protocol emphasizes Static Control and Moisture Exclusion , as amidoximes are often hygroscopic, leading to "sticky" handling challenges that increase exposure risk.[1]

Workflow Diagram

Handling_Workflow Receive 1. Receiving & Inspection (Check Seal/Crystallinity) Weigh 2. Weighing (Static Gun + Draft Shield) Receive->Weigh Transport in Secondary Cont. React 3. Reaction/Handling (Inert Atmosphere) Weigh->React Dissolve immediately Waste 4. Quench & Disposal (Acidic Neutralization) React->Waste Segregate Stream

Figure 2: Operational workflow from receipt to disposal.

Step-by-Step Procedures
Phase 1: Weighing & Transfer

Objective: Prevent aerosolization of the solid/oil.[1]

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat.[1] Amidoxime salts are prone to static cling, causing powder to "jump" and contaminate the balance area.

  • Taring: Tare the vessel before opening the stock container.

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of the stock.[1]

  • Dissolution: If possible, add the solvent to the weighing vessel immediately to trap the compound in solution before transport.[1]

Phase 2: Reaction Monitoring

Objective: Prevent thermal runaway.

  • Temperature Control: If using this compound as a nucleophile, add it slowly to electrophiles.[1] The reaction is often exothermic.[1]

  • Venting: Ensure the reaction vessel is vented to a scrubber or hood exhaust.[1] N-hydroxy compounds can release nitrogen oxides (NOx) if they decompose.[1]

Phase 3: Spill Cleanup

Objective: Neutralize the base.[1]

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • PPE Up: Don Level 2 PPE (Goggles, Double Gloves).[1]

  • Absorb: Use a Universal Absorbent Pads (Pink/Grey).[1] Do not use clay kitty litter alone, as it generates dust.[1]

  • Neutralize: Wipe the surface with a dilute Citric Acid (5%) or Acetic Acid solution to neutralize the basic amine residue.[1]

  • Final Wash: Clean with soap and water.[1][2][3][4]

Disposal & Waste Management

Regulatory Classification: This compound is generally classified as Hazardous Chemical Waste (Toxic/Irritant).[1] It must not be flushed down the drain.[1][4][5]

Waste StreamHandling Procedure
Solid Waste Collect in a dedicated solid waste container labeled "Toxic Solids - Organic Amines."[1]
Liquid Waste Segregate into "Basic Organic Waste" . Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong acids without controlled neutralization, as heat generation may occur.[1]
Contaminated Sharps Needles used with this compound must be disposed of in a rigid sharps container immediately.[1] Do not recap.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5360664, N'-hydroxyethanimidamide (Analog Structure).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1] Retrieved from [Link][1]

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews.[1] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link]

Sources

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